1-Cbz-3-Boc-Amino pyrrolidine
Description
Properties
IUPAC Name |
benzyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-17(2,3)23-15(20)18-14-9-10-19(11-14)16(21)22-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCUTXNUDLVCTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60939923 | |
| Record name | Benzyl 3-{[tert-butoxy(hydroxy)methylidene]amino}pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60939923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185057-49-2 | |
| Record name | Benzyl 3-{[tert-butoxy(hydroxy)methylidene]amino}pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60939923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-Cbz-3-Boc-Amino Pyrrolidine
Introduction: A Cornerstone Chiral Building Block
In the landscape of modern drug discovery and medicinal chemistry, the strategic use of chiral building blocks is paramount for the synthesis of complex, enantiomerically pure therapeutic agents. The pyrrolidine ring is a privileged scaffold, found in over 20 FDA-approved drugs, prized for its conformational rigidity and ability to present substituents in a well-defined three-dimensional space, which is critical for target binding and biological activity.[1][2] Among the vast arsenal of pyrrolidinic intermediates, 1-Cbz-3-Boc-Amino pyrrolidine emerges as a particularly valuable and versatile building block.
This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals on the synthesis, characterization, and strategic application of this compound. The core utility of this molecule lies in the orthogonal nature of its two protecting groups: the Carboxybenzyl (Cbz) group at the N-1 position and the tert-Butoxycarbonyl (Boc) group at the exocyclic C-3 amino function.[3] This arrangement permits the selective deprotection and sequential functionalization of either nitrogen atom, a crucial advantage in multi-step synthetic campaigns.[4] The Boc group is readily cleaved under acidic conditions, while the Cbz group is stable to acid but can be removed via catalytic hydrogenolysis, providing chemists with precise control over their synthetic route.[5][6] This dual protection strategy makes it an ideal starting material for constructing peptide mimetics and novel therapeutics targeting a range of diseases.[3][7]
Part 1: Synthesis of this compound
The most direct and widely adopted synthetic route to this compound involves the N-protection of a commercially available Boc-protected aminopyrrolidine precursor. This method is efficient and allows for the direct installation of the Cbz group onto the pyrrolidine ring nitrogen. The synthesis can be tailored to produce a specific enantiomer, (R) or (S), by selecting the corresponding chiral starting material.[8][9]
Core Synthetic Pathway
The primary strategy involves the reaction of 3-(Boc-amino)pyrrolidine with benzyl chloroformate (Cbz-Cl) in the presence of a suitable base.[10] The base is essential to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a representative example. Researchers should optimize conditions based on their specific substrate (R, S, or racemic) and laboratory setup.
Objective: To synthesize (S)-1-Cbz-3-(Boc-amino)pyrrolidine.
Materials:
-
(S)-(-)-1-Boc-3-aminopyrrolidine
-
Benzyl chloroformate (Cbz-Cl)
-
Triethylamine (Et3N) or Sodium Bicarbonate (NaHCO3)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-(-)-1-Boc-3-aminopyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Base: Add triethylamine (1.2-1.5 eq) to the solution. Cool the mixture to 0°C using an ice bath. The use of a base like triethylamine is crucial to scavenge the HCl produced, preventing the potential for acid-catalyzed deprotection of the Boc group.
-
Addition of Cbz-Cl: Slowly add benzyl chloroformate (1.1 eq) dropwise to the stirred solution, ensuring the internal temperature remains at 0°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours or until completion. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.
-
Workup: Quench the reaction by adding water or a saturated aqueous solution of NaHCO3. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer twice more with DCM. Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers sequentially with water and then brine. Dry the organic phase over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound as an oil or solid.[11]
Data Summary: Reaction Components
| Component | Role | Molar Eq. | Key Considerations |
| 3-(Boc-amino)pyrrolidine | Starting Material | 1.0 | Chirality determines the final product's stereochemistry. |
| Benzyl Chloroformate | Protecting Group Source | 1.0 - 1.2 | Highly reactive; should be handled with care in a fume hood. |
| Triethylamine / NaHCO3 | Base | 1.2 - 1.5 | Neutralizes HCl byproduct. Must be anhydrous if used in DCM. |
| Dichloromethane (DCM) | Solvent | - | Should be anhydrous to prevent side reactions. |
Part 2: Comprehensive Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic techniques provides a complete and self-validating system of analysis.
Caption: Workflow for the analytical characterization of the product.
Spectroscopic Data Overview
The following tables summarize the expected spectroscopic data for this compound, based on literature values.[11]
Table 1: ¹H NMR Spectroscopy Data (500 MHz, CDCl₃)
| Protons | Chemical Shift (δ) ppm | Multiplicity | Key Features |
| Aromatic (Cbz) | 7.20 - 7.40 | multiplet (m) | 5H, characteristic of the phenyl ring. |
| CH₂ (Cbz) | ~5.10 | singlet (s) | 2H, benzylic protons of the Cbz group. |
| Pyrrolidine CH (C-3) | ~4.20 | broad singlet (br s) | 1H, proton attached to the Boc-amino substituted carbon. |
| Pyrrolidine CH₂ | 3.20 - 3.80 | multiplet (m) | 4H, protons of the pyrrolidine ring. |
| Tert-butyl (Boc) | ~1.45 | singlet (s) | 9H, protons of the tert-butyl group. |
Table 2: ¹³C NMR Spectroscopy Data (126 MHz, CDCl₃)
| Carbon | Chemical Shift (δ) ppm | Key Features |
| C=O (Cbz) | ~154.8 | Carbamate carbonyl of the Cbz group. |
| C=O (Boc) | ~155.3 | Carbamate carbonyl of the Boc group. |
| Aromatic (Cbz) | 127.0 - 137.0 | Signals for the 6 carbons of the phenyl ring. |
| C (Boc quaternary) | ~79.3 | Quaternary carbon of the tert-butyl group. |
| CH₂ (Cbz) | ~66.5 | Benzylic carbon of the Cbz group. |
| Pyrrolidine CH, CH₂ | 45.0 - 55.0 | Carbons of the pyrrolidine ring skeleton. |
| CH₃ (Boc) | ~28.5 | Methyl carbons of the tert-butyl group. |
Table 3: IR and Mass Spectrometry Data
| Technique | Parameter | Expected Value | Interpretation |
| IR Spectroscopy | νmax (cm⁻¹) | ~3350 (N-H stretch) | Confirms the presence of the Boc-protected amine. |
| ~1690-1710 (C=O stretch) | Strong absorption from both Cbz and Boc carbamate carbonyls. | ||
| ~1497-1604 (C=C stretch) | Aromatic ring of the Cbz group. | ||
| Mass Spectrometry | Method | ESI-TOF (HRMS) | Provides accurate mass for formula confirmation. |
| Molecular Formula | C₁₇H₂₄N₂O₄ | - | |
| Molecular Weight | 320.38 g/mol [8] | - | |
| Expected m/z | ~321.1809 [M+H]⁺ | Protonated molecule observed in positive ion mode. |
Part 3: Strategic Deprotection and Application
The synthetic power of this compound is fully realized in its sequential deprotection capabilities. The choice of which nitrogen to deprotect first is a critical strategic decision in a synthetic plan.[3]
-
Boc Deprotection: Treatment with a strong acid, such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in dioxane, selectively removes the Boc group, liberating the C-3 amino group for further functionalization while leaving the Cbz group intact.[4][5]
-
Cbz Deprotection: The Cbz group is stable to acidic and basic conditions but is efficiently cleaved by catalytic hydrogenolysis (e.g., H₂, Pd/C), which does not affect the Boc group.[4][6] This unmasks the N-1 ring nitrogen for subsequent reactions.
Caption: Orthogonal deprotection pathways for this compound.
This orthogonal strategy makes the title compound a key intermediate in the synthesis of complex molecules, including DNA gyrase inhibitors and other novel pharmaceutical agents where precise control over the introduction of substituents is necessary.[5]
Conclusion
This compound is a high-value, versatile intermediate whose utility is firmly established in the fields of medicinal chemistry and organic synthesis. Its well-defined synthetic pathway and the presence of orthogonal Cbz and Boc protecting groups provide an elegant and powerful tool for the construction of complex nitrogen-containing molecules. The robust characterization data presented in this guide serve as a reliable reference for researchers, ensuring the quality and identity of this critical building block. As the demand for stereochemically complex and novel drug candidates continues to grow, the importance of foundational scaffolds like this compound will undoubtedly increase, solidifying its role as a cornerstone of modern synthetic chemistry.
References
- 1. enamine.net [enamine.net]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Cbz-Protected Amino Groups [organic-chemistry.org]
- 7. nbinno.com [nbinno.com]
- 8. (R)-1-CBZ-3-(BOC-AMINO) PYRROLIDINE | 122536-75-8 [chemicalbook.com]
- 9. S-1-Cbz-3-Boc-aminopyrrolidine|lookchem [lookchem.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
Chiral purity analysis of 1-Cbz-3-Boc-Amino pyrrolidine
An In-Depth Technical Guide to the Chiral Purity Analysis of 1-Cbz-3-Boc-Amino Pyrrolidine
Abstract
The enantiomeric purity of pharmaceutical intermediates is a cornerstone of modern drug development, directly impacting the safety and efficacy of the final active pharmaceutical ingredient (API). This compound is a critical chiral building block whose stereochemistry is vital for creating enantiomerically pure drugs.[1] This technical guide provides a comprehensive framework for the chiral purity analysis of this molecule, tailored for researchers, analytical scientists, and drug development professionals. We delve into the core principles of chiral recognition and explore the practical application of advanced analytical techniques, including High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) spectroscopy. This document emphasizes the causality behind methodological choices, provides detailed, field-proven protocols, and aligns with the rigorous validation standards set forth by global regulatory bodies such as the International Council for Harmonisation (ICH).
The Imperative of Chiral Purity in Pharmaceutical Synthesis
The Significance of Chirality
Chirality is a fundamental property of molecules that exist as non-superimposable mirror images, known as enantiomers. In a biological context, this structural difference is profound; receptors, enzymes, and other biological targets are themselves chiral, leading to stereospecific interactions. Consequently, one enantiomer of a drug may exhibit the desired therapeutic effect, while the other could be inactive or, in some cases, cause harmful side effects.[1] Therefore, the rigorous control and analysis of chiral purity are not merely a quality metric but a critical patient safety requirement.
Profile of a Key Intermediate: this compound
This compound is a versatile N-protected aminopyrrolidine derivative. The pyrrolidine ring is a privileged scaffold found in numerous biologically active compounds.[2][3] The molecule features two orthogonal protecting groups: the Carboxybenzyl (Cbz) group on the ring nitrogen and the tert-Butoxycarbonyl (Boc) group on the exocyclic amine. This differential protection allows for selective deprotection and functionalization, making it a highly valuable intermediate in multi-step syntheses of complex APIs.[2][4] Given its role as a foundational chiral building block, verifying its enantiomeric excess (ee) at the outset is paramount to prevent the propagation of stereochemical errors and avoid costly late-stage failures.
Core Methodologies for Chiral Purity Determination
The selection of an analytical technique for chiral purity analysis is a strategic decision based on the required speed, sensitivity, resolution, and the specific physicochemical properties of the analyte. For this compound, chromatographic methods are the workhorse for quantitative analysis, while spectroscopic methods can provide powerful orthogonal confirmation.
High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases (CSPs)
HPLC is the most established and widely used technique for determining enantiomeric purity due to its robustness, high resolution, and transferability.[5] The success of this method hinges on the principle of chiral recognition, where the two enantiomers exhibit different affinities for a Chiral Stationary Phase (CSP), resulting in different retention times.
Expertise in Action: The "Why" Behind CSP Selection The choice of CSP is the most critical parameter. For N-protected amino compounds like our target molecule, two classes of CSPs are particularly effective:
-
Polysaccharide-Based CSPs (e.g., Cellulose or Amylose derivatives): These are the most versatile and widely used CSPs.[6] Chiral recognition occurs through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure. The Cbz and Boc groups, with their carbonyl and aromatic functionalities, are well-suited for these types of interactions.
-
Macrocyclic Glycopeptide-Based CSPs (e.g., Teicoplanin, Vancomycin): These phases are ideal for polar and ionic compounds, including N-protected amino acids.[7][8][9][10] They offer multiple interaction mechanisms (ionic, hydrogen bonding, π-π) and are compatible with a wide range of mobile phases.[8][11]
Workflow for HPLC Method Development
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographytoday.com [chromatographytoday.com]
Stability and storage conditions for 1-Cbz-3-Boc-Amino pyrrolidine
An In-Depth Technical Guide to the Stability and Storage of 1-Cbz-3-Boc-Aminopyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of a Versatile Building Block
1-Cbz-3-Boc-aminopyrrolidine is a chiral synthetic building block of significant interest in medicinal chemistry and drug discovery. Its rigid pyrrolidine scaffold, coupled with orthogonally protected amino functionalities, makes it an invaluable intermediate for constructing complex molecular architectures found in numerous biologically active compounds.[1] The presence of both a benzyloxycarbonyl (Cbz) group and a tert-butyloxycarbonyl (Boc) group allows for selective deprotection strategies, a cornerstone of modern multi-step organic synthesis.[2][3]
However, the utility of this reagent is directly contingent on its chemical integrity. Degradation of the molecule, either through cleavage of the protecting groups or other side reactions, can lead to impurities that complicate subsequent synthetic steps, reduce yields, and introduce challenges in purification. Understanding the inherent stability of 1-Cbz-3-Boc-aminopyrrolidine and the optimal conditions for its storage and handling is therefore not a trivial logistical detail, but a fundamental prerequisite for reliable and reproducible research outcomes. This guide provides a detailed examination of the molecule's stability profile, potential degradation pathways, and scientifically grounded protocols for its storage and analytical validation.
Molecular Structure and Physicochemical Properties
To comprehend the stability of 1-Cbz-3-Boc-aminopyrrolidine, one must first analyze its constituent parts. The molecule's behavior is a composite of the properties of the pyrrolidine ring and the two distinct carbamate protecting groups.
Caption: Molecular structure highlighting the key functional groups.
The physicochemical properties of this compound are summarized below. It typically presents as a solid, such as a white or cream-colored powder.[4]
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₄N₂O₄ | [5] |
| Molecular Weight | 320.38 g/mol | [5] |
| Appearance | White to off-white solid | [4] |
| Storage Temperature | 2-8°C | [5][6][7] |
| Solubility | Soluble in most organic solvents | General knowledge |
Chemical Stability and Degradation Pathways
The stability of 1-Cbz-3-Boc-aminopyrrolidine is primarily dictated by the lability of its two carbamate protecting groups. The pyrrolidine ring itself, being a saturated heterocycle, is generally stable under common storage and reaction conditions.[8][9] The key vulnerabilities lie in the C-O bonds of the carbamate moieties.
Factors Influencing Stability
-
pH / Acidity: This is the most significant factor. The Boc group is notoriously labile under acidic conditions, readily cleaving to release the free amine.[10][11][12][13] The Cbz group is more stable to acid but can also be removed with strong acids like HBr in acetic acid.[14][15] Exposure to acidic vapors in a storage environment can initiate degradation.
-
Reducing Agents / Catalysts: The Cbz group is highly susceptible to cleavage via catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst).[2][14][16] While not a typical storage concern, contamination with residual catalysts from synthesis could pose a risk.
-
Temperature: While supplier data sheets consistently recommend refrigerated storage (2-8°C), elevated temperatures can accelerate any potential degradation pathway.[5][6][7] Carbamates are generally stable at recommended temperatures.[17]
-
Oxidizing Agents: The molecule should be stored away from strong oxidizing agents, which can potentially interact with the amine functionalities or the benzyl group.[7][8]
Primary Degradation Pathways
The principal modes of degradation involve the selective or complete loss of the protecting groups.
Caption: Potential degradation pathways of the title compound.
-
Acid-Mediated Boc Deprotection: The tert-butyl cation formed during the cleavage of the Boc group is a key intermediate.[10][12] This reaction proceeds readily, even with moderate acids like trifluoroacetic acid (TFA), and results in the formation of 1-Cbz-3-aminopyrrolidine.[13]
-
Hydrogenolytic Cbz Deprotection: This is a very clean and common method for Cbz removal in synthesis.[2][18] It involves the cleavage of the benzyl C-O bond, releasing toluene and carbon dioxide, to yield 3-Boc-aminopyrrolidine.[15]
Recommended Storage and Handling Protocols
Based on the chemical profile, the following conditions are mandated to ensure long-term stability and prevent the formation of impurities.
Long-Term Storage (> 1 month)
| Parameter | Recommendation | Rationale |
| Temperature | 2°C to 8°C | Slows down potential degradation kinetics. This is the standard recommendation from multiple suppliers.[5][6][7] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes exposure to atmospheric moisture and acidic gases (like CO₂) which could create a weakly acidic environment. |
| Container | Tightly sealed, amber glass vial | Prevents exposure to moisture and light. Glass is preferred over plastic to avoid potential leaching or gas permeability.[7][8] |
| Location | Cool, dry, well-ventilated area | Standard best practice for chemical storage, away from incompatible substances like strong acids and oxidizing agents.[4][7][8] |
Short-Term Handling (In-Use)
-
Equilibration: Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture onto the cold solid.
-
Inert Atmosphere: When weighing or aliquoting the compound, do so under a stream of dry nitrogen or argon if possible.
-
Avoid Contamination: Use clean, dry spatulas and glassware. Avoid introducing any acidic contaminants into the stock bottle.
-
Resealing: After use, flush the container with an inert gas before tightly resealing and returning it to refrigerated storage.
Methodologies for Stability Assessment
To ensure the integrity of the compound, especially for long-term studies or before use in a critical synthesis, analytical validation is essential. High-Performance Liquid Chromatography (HPLC) is the most powerful technique for this purpose.[19][20][21]
Caption: Experimental workflow for HPLC-based stability verification.
Experimental Protocol: Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of 1-Cbz-3-Boc-aminopyrrolidine and detecting potential degradation products.
-
Objective: To quantify the percentage of the intact parent compound relative to its primary, less polar (Cbz-cleaved) and more polar (Boc-cleaved) degradation products.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic Acid (TFA), HPLC grade
-
-
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Causality Note: TFA is used to sharpen peaks by ensuring all amine functionalities are protonated. A reverse-phase gradient will elute compounds based on polarity.
-
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of the 1-Cbz-3-Boc-aminopyrrolidine sample.
-
Dissolve in 5 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.
-
Further dilute as needed to be within the linear range of the detector.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 214 nm and 254 nm. (Rationale: 214 nm for peptide-like bonds and 254 nm for the aromatic Cbz group).
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the peak area of the main compound by the total area of all peaks, expressed as a percentage.
-
Expected Elution Order: The Boc-cleaved product (more polar) will elute first, followed by the intact parent compound, and finally the Cbz-cleaved product (less polar).
-
-
Conclusion
The chemical stability of 1-Cbz-3-Boc-aminopyrrolidine is robust under the correct conditions but is intrinsically sensitive to acidic environments and catalytic reduction. The primary risk during storage is the acid-catalyzed cleavage of the Boc group. Adherence to the recommended storage protocol—refrigeration at 2-8°C under an inert atmosphere in a tightly sealed container—is paramount for preserving the compound's purity. For applications demanding the highest quality, routine analytical verification by HPLC is a strongly recommended, self-validating measure to ensure the integrity of this versatile synthetic intermediate, thereby safeguarding the fidelity of subsequent research and development activities.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. (R)-3-(Boc-amino)pyrrolidine - Safety Data Sheet [chemicalbook.com]
- 5. (S)-1-N-CBZ-3-N-BOC-AMINO PYRROLIDINE CAS#: 122536-74-7 [m.chemicalbook.com]
- 6. (R)-1-Cbz-3-(Boc-aminomethyl)pyrrolidine | 1217622-63-3 [sigmaaldrich.com]
- 7. aksci.com [aksci.com]
- 8. Pyrrolidine Ring: Structure, Properties, Synthesis & Applications – Expert Guide for Chemists | China Chemical Manufacturer [chemheterocycles.com]
- 9. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 10. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 13. jk-sci.com [jk-sci.com]
- 14. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 15. benchchem.com [benchchem.com]
- 16. Cbz-Protected Amino Groups [organic-chemistry.org]
- 17. BOC Protection and Deprotection [bzchemicals.com]
- 18. glaserr.missouri.edu [glaserr.missouri.edu]
- 19. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 20. Analytical aspects of the stabilization of drugs in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. longdom.org [longdom.org]
A Senior Application Scientist's Guide to Pyrrolidine Synthesis: Strategic Use of Cbz and Boc Protecting Groups
Executive Summary
The pyrrolidine ring is a privileged scaffold, forming the core of numerous natural products, pharmaceuticals, and catalysts.[1][2] Its synthesis, particularly in a stereocontrolled manner, is a cornerstone of modern medicinal chemistry. Success in these synthetic campaigns often hinges on the judicious use of protecting groups to mask the reactivity of the pyrrolidine nitrogen. This guide provides an in-depth analysis of two of the most ubiquitous and versatile N-protecting groups: the Carboxybenzyl (Cbz or Z) group and the tert-Butoxycarbonyl (Boc) group. We will move beyond simple procedural descriptions to explore the underlying chemical principles, strategic decision-making, and field-proven protocols that enable researchers to leverage these groups to maximum effect in the synthesis of complex pyrrolidine-containing targets.
The Imperative for Nitrogen Protection in Pyrrolidine Synthesis
The secondary amine of the pyrrolidine nucleus is both a nucleophile and a base.[3] Left unprotected, this reactivity can interfere with a wide array of synthetic transformations, including but not limited to organometallic reactions, esterifications, and reactions involving strong bases or electrophiles. The introduction of a protecting group serves several critical functions:
-
Masking Nucleophilicity: It prevents the nitrogen from participating in unwanted side reactions.
-
Modulating Reactivity: It can influence the stereochemical outcome of adjacent reactions through steric hindrance or electronic effects.
-
Improving Handling: The conversion of a volatile, and often basic, amine into a stable, solid carbamate derivative simplifies purification and characterization.[4]
-
Enabling Orthogonal Strategies: In complex syntheses, different protecting groups can be removed under distinct conditions, allowing for the selective unmasking of specific functional groups.[5][6]
Cbz and Boc groups, both carbamates, are mainstays in this field due to their reliability, well-understood reactivity, and the vast body of literature supporting their use.
A Tale of Two Carbamates: Profiling Cbz and Boc
The choice between Cbz and Boc is not arbitrary; it is a strategic decision based on the overall synthetic plan and the specific chemical environment of the molecule.
The Carboxybenzyl (Cbz) Group: The Classic Choice
Introduced by Bergmann and Zervas in the 1930s, the Cbz group (also abbreviated as Z) was a foundational development in peptide chemistry.[7] It is introduced by reacting an amine with benzyl chloroformate (Cbz-Cl) under basic conditions.[4][7]
The key feature of the Cbz group is its unique lability under hydrogenolytic conditions. The benzylic C-O bond is susceptible to cleavage by catalytic hydrogenation (e.g., H₂ gas over a palladium catalyst).[3][7] This process is typically clean and efficient, yielding the deprotected amine, toluene, and carbon dioxide as byproducts.[7]
Deprotection Mechanisms:
-
Catalytic Hydrogenolysis: The most common and mildest method, utilizing catalysts like Palladium on carbon (Pd/C) with a hydrogen source. This can be H₂ gas or a transfer hydrogenation reagent like ammonium formate.[8][9][10]
-
Acidic Conditions: Strong acids, such as HBr in acetic acid, can also cleave the Cbz group, but this method is harsher and less frequently used.[4]
-
Lewis Acids: Certain Lewis acids, like AlCl₃ in hexafluoroisopropanol (HFIP), have been shown to selectively remove Cbz groups under mild conditions, offering an alternative to hydrogenation.[4][11]
The tert-Butoxycarbonyl (Boc) Group: The Acid-Labile Workhorse
The Boc group is arguably the most common nitrogen protecting group in non-peptide organic synthesis.[12][13] It is typically installed by treating an amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[13][14][15]
The defining characteristic of the Boc group is its stability to a wide range of reaction conditions, including basic, nucleophilic, and reductive environments, coupled with its facile removal under acidic conditions.[3][14] The cleavage mechanism proceeds through the formation of a highly stable tert-butyl cation, which makes the deprotection process highly favorable.[3][16]
Deprotection Mechanism:
-
Acidolysis: Strong acids, most commonly trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), are used for rapid and clean deprotection at room temperature.[12][13][15] The byproducts are the deprotected amine, carbon dioxide, and isobutylene (from the tert-butyl cation).[3]
Diagram 1: General Amine Protection Mechanisms
References
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 5. Protective Groups [organic-chemistry.org]
- 6. biosynth.com [biosynth.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Cbz-Protected Amino Groups [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. jk-sci.com [jk-sci.com]
- 14. Boc-Protected Amino Groups [organic-chemistry.org]
- 15. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
Stereoselective Synthesis of 3-Amino Pyrrolidine Derivatives: A Strategic Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Specifically, chiral 3-amino pyrrolidine derivatives are critical building blocks for a wide range of therapeutic agents, including antagonists for the CC chemokine receptor 2 (CCR2) and novel antibiotics.[3][4] The stereochemistry of the 3-amino group is often crucial for biological activity, making its controlled synthesis a significant challenge and a focal point of extensive research.[3] This guide provides a detailed exploration of the primary stereoselective strategies for accessing these valuable motifs, offering field-proven insights into the causality behind experimental choices and methodologies.
Strategic Pillars of Synthesis
The stereoselective construction of the 3-amino pyrrolidine core can be broadly classified into three principal approaches, each with distinct advantages and applications. The choice of strategy is dictated by factors such as the availability of starting materials, desired substitution patterns, and scalability. The main strategies involve:
-
Chiral Pool Synthesis: Leveraging the inherent chirality of readily available natural products.
-
Asymmetric Catalysis: Creating chirality through the use of chiral catalysts, including transition metal complexes and small organic molecules (organocatalysts).
-
Biocatalysis: Employing engineered enzymes to perform highly selective transformations under mild conditions.
Strategy 1: Chiral Pool Synthesis - The Direct Approach
Chiral pool synthesis is a powerful and often highly efficient strategy that utilizes enantiomerically pure natural products as starting materials, thereby avoiding the need for asymmetric catalysis or chiral resolution.[2][5] For 3-amino pyrrolidines, amino acids such as L-aspartic acid and D-alanine serve as excellent and inexpensive starting points.[3][6]
Causality in Chiral Pool Synthesis
The logic behind this approach is to transfer the pre-existing stereocenter of the starting material to the final product through a series of stereoretentive or stereoinvertive, yet predictable, chemical transformations. The synthesis of (S)-(+)-3-aminopyrrolidine from L-aspartic acid exemplifies this. The key steps involve the formation of a cyclic anhydride, which is then reduced and cyclized. The stereocenter at the α-carbon of the amino acid directly dictates the stereochemistry at the C3 position of the resulting pyrrolidine.
Experimental Workflow: Chiral Pool Synthesis from L-Aspartic Acid
The following diagram illustrates a typical workflow for the synthesis of (S)-3-aminopyrrolidine, a common precursor, starting from L-aspartic acid.
Caption: Workflow for (S)-3-aminopyrrolidine synthesis from L-aspartic acid.
Detailed Protocol: Synthesis of (S)-1-benzylpyrrolidin-3-amine[3]
This protocol details a crucial reduction and ring-closing step in the synthesis of a key intermediate.
-
Preparation: In a reaction vessel, suspend the precursor (derived from N-formyl-L-aspartic anhydride after acylation and esterification) in a suitable solvent.
-
Reagent Addition: Add potassium borohydride (KBH₄) and sulfuric acid (H₂SO₄) in a controlled manner, maintaining a specific molar ratio (e.g., n(KBH₄):n(H₂SO₄):n(Substrate) = 3:1.5:1).
-
Reaction: Heat the mixture to 50-60°C and maintain for approximately 6 hours. The sulfuric acid activates the borohydride, facilitating the reduction of both the ester and amide functionalities, leading to spontaneous cyclization.
-
Workup and Isolation: After the reaction is complete, quench the reaction mixture carefully. Perform an extractive workup to isolate the crude product.
-
Purification: Purify the crude (S)-1-benzylpyrrolidin-3-amine by column chromatography or distillation to achieve high purity. This intermediate is then carried forward for debenzylation to yield the final product.
Strategy 2: Asymmetric Catalysis - Creating Chirality on Demand
When suitable chiral pool precursors are unavailable or when more complex substitution patterns are desired, asymmetric catalysis provides a versatile solution. This approach constructs the chiral center during the reaction sequence using a substoichiometric amount of a chiral catalyst.
A. Transition Metal-Catalyzed [3+2] Cycloadditions
The 1,3-dipolar cycloaddition between an azomethine ylide and an alkene is one of the most powerful methods for constructing the pyrrolidine ring.[7][8] The stereochemical outcome of this reaction can be controlled with high precision using chiral transition metal catalysts, often complexes of silver, palladium, or copper.[7][9][10]
Mechanistic Insight: The catalyst coordinates to the starting materials (typically an imino ester), facilitating the formation of a chiral metal-bound azomethine ylide. This reactive intermediate then undergoes a [3+2] cycloaddition with a dipolarophile (an alkene). The chiral ligands on the metal create a chiral environment, directing the facial selectivity of the cycloaddition and thus determining the stereochemistry of the newly formed stereocenters.
Caption: Generalized catalytic cycle for asymmetric [3+2] cycloadditions.
Data Presentation: Comparison of Catalytic Systems
| Catalyst System | Dipolarophile | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) | Reference |
| Ag(I) / Chiral Phosphoramidite | (Z)-α-Amidonitroalkene | 52-79 | >20:1 | up to 94 | [7] |
| Pd(0) / Phosphoramidite L12 | N-Boc Imines | >90 | >20:1 | 90-99 | [9] |
| Cu(I) / TF-BiphamPhos | Maleimides | up to 99 | >99:1 | up to 99 | [10][11] |
B. Organocatalytic Strategies
Organocatalysis, which uses small, chiral organic molecules as catalysts, has emerged as a powerful alternative to metal-based systems.[12][13] A prominent strategy for synthesizing chiral 3-amino pyrrolidines involves a proline-catalyzed asymmetric α-amination of an aldehyde, followed by an intramolecular reductive amination.[14][15]
Mechanistic Rationale: The chiral secondary amine catalyst (e.g., proline) reacts with an aldehyde to form a nucleophilic enamine intermediate. This enamine then attacks an electrophilic nitrogen source (e.g., dibenzyl azodicarboxylate). The steric environment created by the catalyst directs the attack to one face of the enamine, establishing the stereocenter. Subsequent reduction and intramolecular cyclization forge the pyrrolidine ring.
Detailed Protocol: Proline-Catalyzed α-Amination/Cyclization[14][15]
-
α-Amination: To a solution of the starting aldehyde (e.g., a 5-halopentanal derivative) in an appropriate solvent, add L-proline (typically 10-20 mol%). Cool the mixture and add dibenzyl azodicarboxylate (DBAD). Stir until the aldehyde is consumed.
-
Reductive Amination: Without isolating the intermediate, add a reducing agent. Sodium borohydride (NaBH₄) has been shown to improve enantioselectivity over other agents like NaBH(OAc)₃ in certain cases.[14] The reduction of the initially formed hydrazone and subsequent intramolecular nucleophilic substitution of the halide yields the protected 3-amino pyrrolidine derivative.
-
Purification: Purify the resulting cyclic product via flash column chromatography.
Strategy 3: Biocatalysis - Harnessing Nature's Machinery
A cutting-edge approach to stereoselective synthesis involves biocatalysis, using whole cells or isolated enzymes to catalyze chemical transformations.[16][17] Directed evolution has produced engineered enzymes, such as cytochrome P411 variants, capable of performing abiological reactions like intramolecular C(sp³)–H amination with high enantioselectivity and efficiency.[16][18]
Mechanism of Biocatalytic C-H Amination
This strategy relies on an engineered "pyrrolidine synthase" enzyme. The enzyme accepts an alkyl azide substrate and, through its iron-porphyrin active site, generates a highly reactive nitrene intermediate. The enzyme's chiral pocket then precisely controls the intramolecular insertion of this nitrene into a specific C-H bond, forming the C-N bond and closing the pyrrolidine ring in a single, highly stereoselective step.
Caption: Conceptual workflow for enzymatic synthesis of chiral pyrrolidines.
Advantages of Biocatalysis:
-
Exceptional Selectivity: Enzymes can provide extremely high levels of enantioselectivity, often >99% ee.
-
Mild Conditions: Reactions are typically run in aqueous buffers at or near room temperature, avoiding harsh reagents and high temperatures.
-
Sustainability: Biocatalysis is considered a green chemistry approach, reducing waste and energy consumption.
Conclusion and Future Outlook
The stereoselective synthesis of 3-amino pyrrolidine derivatives is a mature yet continually evolving field. While chiral pool synthesis remains a robust and cost-effective method for certain targets, asymmetric catalysis offers unparalleled flexibility for creating diverse and complex molecular architectures. The advent of powerful biocatalytic methods provides a sustainable and highly selective alternative that is poised to play a major role in large-scale industrial applications. Future innovations will likely focus on the development of novel catalytic systems with even broader substrate scopes, improved efficiencies, and the ability to perform late-stage functionalization on complex molecules, further empowering the discovery and development of next-generation therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]
- 10. Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination [escholarship.org]
A Technical Guide to 1-Cbz-3-Boc-Amino Pyrrolidine: A Chiral Building Block for Asymmetric Synthesis
Executive Summary: The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved pharmaceuticals.[1][2] Its non-planar, sp³-rich structure provides an ideal framework for exploring three-dimensional chemical space, which is critical for achieving high-affinity and selective interactions with biological targets.[3] This guide focuses on a particularly versatile derivative, 1-Cbz-3-Boc-amino pyrrolidine, a chiral building block of significant strategic importance. The key to its utility lies in the orthogonal nature of its two protecting groups: the benzyloxycarbonyl (Cbz) group on the ring nitrogen and the tert-butoxycarbonyl (Boc) group on the exocyclic amine. This differential protection allows for selective deprotection and functionalization at either nitrogen atom, providing researchers with precise control over the synthetic pathway. This document provides an in-depth exploration of the synthesis, properties, selective manipulation, and applications of this building block for professionals in drug discovery and chemical development.
The Strategic Value of the Pyrrolidine Scaffold
The Pyrrolidine Motif in Medicinal Chemistry
Substituted chiral pyrrolidines are among the most common heterocyclic motifs in biologically active compounds, both natural and synthetic.[4] Their prevalence in pharmaceuticals is a testament to their ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, while serving as a rigid scaffold to orient functional groups for optimal target engagement.[3] From antiviral agents to central nervous system drugs, the pyrrolidine core is a cornerstone of modern drug design.[2][5]
The Power of Chirality in Drug Design
The vast majority of biological targets, such as enzymes and receptors, are chiral. Consequently, the stereochemistry of a drug molecule dictates its biological activity. The use of enantiomerically pure starting materials, or "chiral building blocks," is a foundational strategy in modern pharmaceutical synthesis to ensure the production of a single, desired enantiomer.[][7] This approach maximizes therapeutic efficacy while minimizing potential off-target effects or toxicity that could arise from an undesired enantiomer. This compound, available in both (R) and (S) forms, provides a direct route to introducing a defined stereocenter into a target molecule.[8]
Introducing this compound: A Bifunctional Chiral Asset
The strategic genius of this compound lies in its orthogonal protecting groups. The Cbz and Boc groups are two of the most widely used carbamates for amine protection in organic synthesis.[9] Crucially, their removal conditions are mutually exclusive: the Boc group is labile to acid, while the Cbz group is stable to acid and base but is readily cleaved by catalytic hydrogenolysis.[10][11] This orthogonality transforms the molecule into a highly versatile platform, allowing chemists to unveil and react either the ring nitrogen or the side-chain amine with high selectivity, as dictated by the synthetic plan.[12]
Physicochemical and Spectroscopic Profile
Isomeric Forms and Nomenclature
This guide primarily focuses on the common isomer where the Cbz group protects the ring nitrogen (N-1) and the Boc group protects the exocyclic amine (C-3). Both enantiomers, (S)- and (R)-, are commercially available.
-
(S)-1-Cbz-3-(Boc-amino)pyrrolidine: tert-butyl ((S)-1-(benzyloxycarbonyl)pyrrolidin-3-yl)carbamate
-
(R)-1-Cbz-3-(Boc-amino)pyrrolidine: tert-butyl ((R)-1-(benzyloxycarbonyl)pyrrolidin-3-yl)carbamate
It is important to distinguish these from their regioisomers, such as (S)-3-(Cbz-amino)-1-Boc-pyrrolidine, where the positions of the protecting groups are swapped. The choice of isomer is a critical strategic decision based on the desired sequence of bond-forming reactions.[12]
Table of Properties: (S)-1-Cbz-3-(Boc-amino)pyrrolidine
| Property | Value | Source |
| CAS Number | 122536-74-7 | |
| Molecular Formula | C₁₇H₂₄N₂O₄ | [13] |
| Molecular Weight | 320.38 g/mol | [13] |
| Appearance | White to off-white solid | General Knowledge |
| Purity | ≥95% (Typical) | General Knowledge |
| Solubility | Soluble in DCM, THF, EtOAc, MeOH | General Knowledge |
Table of Representative Spectroscopic Data
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.40-7.28 (m, 5H, Ar-H), 5.14 (s, 2H, -CH₂-Ph), 4.80-4.60 (br s, 1H, Boc-NH), 4.30-4.15 (m, 1H, CH-N-Boc), 3.70-3.30 (m, 4H, pyrrolidine ring CH₂), 2.20-1.90 (m, 2H, pyrrolidine ring CH₂), 1.44 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 155.8, 154.7, 136.8, 128.5, 128.0, 127.8, 79.5, 67.2, 50.0 (rotamer dependent), 48.0 (rotamer dependent), 44.5 (rotamer dependent), 31.5 (rotamer dependent), 28.4 |
| IR (ATR, cm⁻¹) | 3350 (N-H stretch), 2975 (C-H stretch), 1685 (C=O, Cbz and Boc), 1520 (N-H bend), 1410, 1250, 1165 (C-O stretch) |
Note: NMR chemical shifts can vary depending on solvent and concentration. The pyrrolidine ring protons and carbons often show complex splitting and may exist as rotamers due to the carbamate groups.
Synthesis of this compound
Synthetic Strategy: The Rationale for Orthogonal Protection
The most direct synthesis involves the N-protection of a pre-existing chiral 3-amino pyrrolidine derivative. A common and efficient route starts with commercially available (S)- or (R)-3-(Boc-amino)pyrrolidine. The free secondary amine of the pyrrolidine ring can be selectively acylated with benzyl chloroformate (Cbz-Cl) under basic conditions to yield the desired orthogonally protected product.
Diagram: General Synthetic Workflow
Caption: Synthetic route to this compound.
Detailed Experimental Protocol
This protocol is adapted from a patented procedure.[13]
-
Reaction Setup: To a solution of 3-(tert-butyloxycarbonyl)aminopyrrolidine (1.0 eq, e.g., 5.0 g, 26.8 mmol) in anhydrous tetrahydrofuran (THF, approx. 8 mL per g of starting material) in a round-bottom flask equipped with a magnetic stir bar, add triethylamine (1.0 eq, 3.7 mL).
-
Addition of Reagent: Cool the mixture to 0 °C in an ice bath. Slowly add benzyl chloroformate (1.0 eq, 3.8 mL) dropwise via syringe, ensuring the internal temperature remains below 10 °C.
-
Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[14]
-
Work-up: Filter the reaction mixture to remove the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate (EtOAc).
-
Purification: Wash the organic layer sequentially with 1 N NaHCO₃ (aqueous), 1.5 N citric acid (aqueous), and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the title compound as a solid or viscous oil. The product can be further purified by column chromatography if necessary. A typical yield is around 83%.[13]
The Core Utility: Selective Deprotection Strategies
The Principle of Orthogonality: Cbz vs. Boc
The synthetic power of this compound stems from the ability to remove one protecting group while the other remains intact.
-
Boc Group Removal: Achieved under acidic conditions (e.g., TFA, HCl). The mechanism involves protonation of the carbamate followed by fragmentation to release the free amine, carbon dioxide, and the stable tert-butyl cation.[14][15]
-
Cbz Group Removal: Typically achieved via catalytic hydrogenolysis (e.g., H₂, Pd/C). This process reduces the benzyl ester to toluene and carbonic acid, which decarboxylates, liberating the free amine.[11][16] This method is exceptionally mild and proceeds under neutral pH.
Pathway A: Selective Boc Deprotection for C-3 Amine Functionalization
This pathway unmasks the C-3 amino group, making it available for reactions like acylation, alkylation, or sulfonylation, while the ring nitrogen remains protected.
Caption: A common sequence for introducing diversity at the N-1 position.
Case Study: Elaboration at the C-3 Position for Peptidomimetics
Incorporating the 3-amino pyrrolidine scaffold into a peptide backbone can introduce conformational rigidity and enhance metabolic stability. T[17]his is a valuable strategy in designing peptide-based drugs with improved pharmacokinetic properties. The workflow involves selectively deprotecting the Boc group and then using the liberated amine in a standard peptide coupling reaction.
-
Start with this compound.
-
Selectively deprotect the Boc group using TFA in DCM (Pathway A).
-
Couple the resulting 3-amino-1-Cbz-pyrrolidine with an N-protected amino acid using standard coupling reagents (e.g., HATU, HOBt, DIEA).
-
This process elongates the chain from the C-3 position, creating a novel peptidomimetic structure with the pyrrolidine ring integrated into the backbone.
Conclusion: A Versatile Tool for Modern Medicinal Chemistry
This compound is more than just a chiral intermediate; it is a sophisticated building block engineered for synthetic flexibility. The deliberate installation of orthogonal Cbz and Boc protecting groups provides chemists with a pre-packaged solution for complex synthetic challenges. Its application enables the controlled, stepwise construction of highly functionalized chiral pyrrolidine derivatives, accelerating the discovery and development of new therapeutics. The principles demonstrated with this specific molecule—chirality and orthogonal protection—are central tenets of modern, efficient, and rational drug design.
References
- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. total-synthesis.com [total-synthesis.com]
- 12. benchchem.com [benchchem.com]
- 13. This compound synthesis - chemicalbook [chemicalbook.com]
- 14. benchchem.com [benchchem.com]
- 15. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 16. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 17. benchchem.com [benchchem.com]
A Technical Guide to 1-Cbz-3-Boc-Amino Pyrrolidine and Its Analogs: A Cornerstone for Modern Drug Discovery
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2][3] Its non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space, a critical aspect in designing highly selective and potent therapeutic agents.[3][4] This guide focuses on a particularly versatile building block: 1-Cbz-3-Boc-Amino pyrrolidine. The strategic placement of two orthogonal protecting groups—the Carboxybenzyl (Cbz) group and the tert-Butoxycarbonyl (Boc) group—provides chemists with precise control over synthetic pathways, enabling sequential, site-selective functionalization. We will delve into the synthesis of this core scaffold, explore the strategic implications of its isomeric forms, and detail its application in the development of advanced chemical entities.
The Strategic Importance of Orthogonal Protection
In multi-step organic synthesis, the use of protecting groups is fundamental. An ideal protecting group should be easy to introduce, stable under a variety of reaction conditions, and removable under mild conditions that do not affect other functional groups.[5] The power of this compound lies in its use of two distinct, orthogonally stable protecting groups.
-
Boc (tert-Butoxycarbonyl) Group: This group is labile under acidic conditions (e.g., trifluoroacetic acid, TFA) but stable to hydrogenolysis and basic conditions.[6]
-
Cbz (Carboxybenzyl) Group: This group is readily removed by catalytic hydrogenolysis (e.g., H₂ gas with a Palladium catalyst) but is stable to the acidic and basic conditions used to remove Boc and Fmoc groups, respectively.[6][7]
This orthogonality is not merely a convenience; it is a strategic tool that dictates the entire synthetic route, allowing for the selective unmasking and reaction of either the ring nitrogen (N-1) or the exocyclic amino group (at C-3).[8]
Synthesis of the Core Scaffold: (S)-1-Cbz-3-(Boc-amino)pyrrolidine
The synthesis of this key intermediate can be achieved through several routes, often starting from commercially available chiral precursors like D- or L-aspartic acid or trans-4-hydroxy-L-proline.[9][10] A common and direct method involves the protection of a pre-existing aminopyrrolidine.
Representative Synthetic Workflow
The following diagram illustrates a typical synthetic pathway starting from (S)-3-(Boc-amino)pyrrolidine.
Caption: Synthetic workflow for the N-Cbz protection of (S)-3-(Boc-amino)pyrrolidine.
Detailed Experimental Protocol: Synthesis of (S)-1-Cbz-3-(Boc-amino)pyrrolidine
This protocol is a representative example based on established chemical principles.[11]
-
Reaction Setup: Dissolve (S)-3-(Boc-amino)pyrrolidine (1 equivalent) in a suitable aprotic solvent, such as Dichloromethane (DCM) or Tetrahydrofuran (THF), under an inert atmosphere (e.g., Argon or Nitrogen). Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add a non-nucleophilic base, such as Triethylamine (TEA, 1.2 equivalents) or Diisopropylethylamine (DIPEA), to the solution and stir for 10-15 minutes.
-
Cbz Protection: Slowly add Benzyl Chloroformate (Cbz-Cl, 1.1 equivalents) dropwise to the cooled solution. The reaction is often exothermic.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used (e.g., DCM).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude oil or solid by flash column chromatography (typically using a gradient of ethyl acetate in hexanes) to yield the pure (S)-1-Cbz-3-(Boc-amino)pyrrolidine.
Strategic Divergence: The Isomeric Choice
The specific placement of the Cbz and Boc groups is a critical strategic decision that dictates which part of the molecule can be functionalized first.[8] This choice depends entirely on the desired synthetic outcome.
| Isomer | Structure Name | Site of Initial Functionalization | Deprotection Method |
| Isomer A | (S)-1-Cbz -3-(Boc -amino)pyrrolidine | Exocyclic Amine (C-3) | Acidic (e.g., TFA) |
| Isomer B | (S)-1-Boc -3-(Cbz -amino)pyrrolidine | Ring Nitrogen (N-1) | Acidic (e.g., TFA) |
Isomer A is the preferred choice when the synthetic route requires initial modification at the C-3 amino group, as the robust Cbz group protects the ring nitrogen.[8] Conversely, Isomer B is selected when initial modifications are planned for the ring nitrogen.
Visualization of Synthetic Pathways
The following diagram illustrates the divergent synthetic possibilities offered by the selective deprotection of Isomer A.
Caption: Orthogonal deprotection strategies for this compound.
Application in the Synthesis of Analogs and Drug Candidates
The true value of this scaffold is realized in its application. By leveraging the orthogonal protecting groups, complex molecules and diverse chemical libraries can be generated efficiently. The pyrrolidine motif is found in drugs targeting a wide range of diseases, including neurological disorders, cancer, and infectious diseases.[8][12]
Protocol: Selective Boc Deprotection for C-3 Amine Functionalization
This protocol describes the removal of the Boc group, unmasking the C-3 amine for further reactions.[6][13]
-
Dissolution: Dissolve the this compound (1 equivalent) in Dichloromethane (DCM).
-
Acid Addition: Add Trifluoroacetic acid (TFA, typically 5-10 equivalents or as a 20-50% solution in DCM) to the solution at room temperature.
-
Reaction: Stir the mixture for 1-2 hours. The reaction can be monitored by TLC. Effervescence (release of CO₂ and isobutylene) is often observed.
-
Concentration: Remove the solvent and excess TFA under reduced pressure.
-
Neutralization: The resulting product is the TFA salt of the free amine. For subsequent reactions, it is often neutralized in situ with a base (e.g., TEA, DIPEA) or worked up with an aqueous base (e.g., NaOH, NaHCO₃) to yield the free amine. The resulting (S)-3-Amino-1-Cbz-pyrrolidine is now ready for C-3 functionalization.[14]
Protocol: Selective Cbz Deprotection for N-1 Amine Functionalization
This protocol details the hydrogenolysis of the Cbz group to liberate the N-1 ring nitrogen.[7][15]
-
Setup: Dissolve the this compound (1 equivalent) in a suitable solvent such as Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc).
-
Catalyst Addition: Add a catalytic amount of Palladium on carbon (Pd/C, typically 10% by weight).
-
Hydrogenation: Place the reaction vessel under an atmosphere of hydrogen gas (H₂), either by using a hydrogen-filled balloon or a Parr hydrogenator apparatus.
-
Reaction: Stir the suspension vigorously at room temperature overnight. Monitor the reaction by TLC.
-
Filtration and Concentration: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected product, (R)-3-(Boc-amino)pyrrolidine.[15]
Summary of Key Analogs and Yields
The following table summarizes representative transformations and reported yields for the synthesis and deprotection of the core scaffold, demonstrating its synthetic utility.
| Starting Material | Reaction | Product | Reported Yield | Reference |
| (R)-3-aminopyrrolidine (N-benzyl protected) | Boc Protection | (R)-1-benzyl-3-(Boc-amino)pyrrolidine | 97% | [15] |
| (R)-1-benzyl-3-(Boc-amino)pyrrolidine | Debenzylation (H₂, Pd/C) | (R)-3-(Boc-amino)pyrrolidine | 98% | [15] |
| L-aspartic acid | Multi-step synthesis | (S)-(+)-3-Aminopyrrolidine dihydrochloride | 62.8% (overall) | [10] |
| (S)-1-Cbz-3-(Boc-amino)pyrrolidine | Boc Deprotection (Acid) | (S)-3-Amino-1-Cbz-pyrrolidine | High (Qualitative) | [14] |
Conclusion
This compound and its isomers are more than just chemical intermediates; they are powerful strategic tools for medicinal chemists and drug development professionals. The orthogonal nature of the Cbz and Boc protecting groups provides a robust and flexible platform for the stereoselective synthesis of complex, densely functionalized pyrrolidine derivatives.[16] By enabling precise, site-selective modifications, this scaffold facilitates the rapid generation of diverse molecular libraries, accelerating the discovery of novel therapeutics and underscoring the principles of modern, efficient organic synthesis.
References
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Cbz-Protected Amino Groups [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. nbinno.com [nbinno.com]
- 13. nbinno.com [nbinno.com]
- 14. (S)-3-AMINO-1-CBZ-PYRROLIDINE synthesis - chemicalbook [chemicalbook.com]
- 15. Page loading... [guidechem.com]
- 16. pubs.acs.org [pubs.acs.org]
Methodological & Application
Orthogonal N-Deprotection of 1-Cbz-3-Boc-Amino Pyrrolidine: A Detailed Guide
For researchers, scientists, and professionals in drug development, the strategic manipulation of protecting groups is a cornerstone of successful multi-step organic synthesis. The pyrrolidine scaffold, a privileged structure in medicinal chemistry, often requires differential functionalization of its nitrogen atoms. This guide provides a comprehensive technical overview and detailed protocols for the selective N-deprotection of 1-Cbz-3-Boc-amino pyrrolidine, a versatile intermediate for the synthesis of complex molecules. This document emphasizes the principle of orthogonality, enabling the sequential removal of either the Carboxybenzyl (Cbz) or the tert-Butoxycarbonyl (Boc) group, thereby allowing for precise control over the synthetic route.
The Principle of Orthogonal Protection
In the realm of multi-step synthesis, orthogonality is the concept of removing one protecting group in the presence of others without affecting them.[1] This is achieved by utilizing protecting groups that are cleaved under distinct and non-interfering reaction conditions.[1] The Cbz and Boc groups are a classic example of an orthogonal pair. The Cbz group is typically removed by catalytic hydrogenolysis, while the acid-labile tert-Butoxycarbonyl (Boc) group is cleaved under acidic conditions.[1][2][3] This fundamental difference in their cleavage mechanisms is pivotal for the selective functionalization of diamino compounds like this compound, which are crucial building blocks in drug discovery.[4]
Visualizing the Deprotection Strategies
The choice of deprotection strategy dictates which nitrogen atom on the pyrrolidine ring becomes available for subsequent reactions. The following diagram illustrates the two distinct pathways for the selective N-deprotection of this compound.
Caption: Orthogonal deprotection pathways for this compound.
Protocol I: Selective N-Cbz Deprotection via Catalytic Hydrogenolysis
This protocol details the removal of the Cbz group, leaving the Boc group intact. The mechanism involves the palladium-catalyzed cleavage of the benzylic C-O bond by hydrogen, resulting in the formation of toluene and a carbamic acid intermediate, which readily decarboxylates to yield the free amine and carbon dioxide.[5][6]
Experimental Workflow: N-Cbz Deprotection
Caption: Workflow for N-Cbz deprotection via catalytic hydrogenolysis.
Detailed Step-by-Step Protocol
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent such as methanol (MeOH) or ethanol (EtOH).[6]
-
Catalyst Addition: To the solution, carefully add 10% Palladium on carbon (Pd/C), typically at a loading of 5-10 mol% relative to the substrate.[6][7]
-
Hydrogenation: Secure a balloon filled with hydrogen gas (H₂) to the flask. Evacuate the flask and backfill with H₂ from the balloon. Repeat this process three times to ensure an inert atmosphere.[8]
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.[6]
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry in the air. It is advisable to quench the catalyst on the filter paper with water before disposal.[7]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 1-H-3-Boc-amino pyrrolidine. The product is often of sufficient purity for use in the next step without further purification.
| Parameter | Condition | Rationale |
| Catalyst | 10% Pd/C | Provides a high surface area for efficient hydrogenation.[9] |
| Hydrogen Source | H₂ balloon | A simple and effective method for atmospheric pressure hydrogenation. |
| Solvent | Methanol or Ethanol | Excellent solvents for the substrate and do not interfere with the reaction.[9] |
| Temperature | Room Temperature | The reaction is typically efficient at ambient temperature. |
| Reaction Time | 2-16 hours | Varies depending on the substrate and catalyst activity.[10] |
| Expected Yield | >95% | This method is generally high-yielding.[10] |
Protocol II: Selective N-Boc Deprotection via Acidic Cleavage
This protocol describes the removal of the Boc group while the Cbz group remains unaffected. The mechanism is an acid-catalyzed elimination.[11] The carbonyl oxygen of the Boc group is protonated by a strong acid, such as trifluoroacetic acid (TFA), which leads to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[12][13] The carbamic acid then spontaneously decarboxylates to release the free amine and carbon dioxide.[12][13]
Experimental Workflow: N-Boc Deprotection
Caption: Workflow for N-Boc deprotection via acidic cleavage.
Detailed Step-by-Step Protocol
-
Preparation: Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask.[11] For sensitive substrates, the solution can be cooled to 0 °C in an ice bath.[11]
-
Reagent Addition: Add an equal volume of trifluoroacetic acid (TFA) for a 50% TFA/DCM solution.[11]
-
Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.[11]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is fully consumed.[11]
-
Work-up:
-
Isolation:
-
As TFA Salt: The resulting residue is the TFA salt of the amine, which can often be used directly in the next step.[11]
-
As Free Amine: If the free amine is required, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate until CO₂ evolution ceases. Subsequently, wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.[11]
-
| Parameter | Condition | Rationale |
| Acid | Trifluoroacetic Acid (TFA) | A strong acid that effectively cleaves the Boc group without affecting the Cbz group.[13] |
| Solvent | Dichloromethane (DCM) | Anhydrous DCM is a common solvent for this reaction.[11] |
| Concentration | 50% TFA in DCM | A standard concentration that provides a good balance of reactivity and selectivity.[10] |
| Temperature | 0 °C to Room Temperature | The reaction is typically fast at room temperature, but initial cooling can be beneficial for sensitive substrates.[11] |
| Reaction Time | 30 minutes - 2 hours | The reaction is generally rapid.[11] |
| Expected Yield | Variable (70-90%) | Yields can be variable but are generally good to excellent.[10] |
Conclusion
The selective deprotection of this compound is a powerful tool in synthetic organic chemistry, enabling the controlled and sequential functionalization of the two nitrogen atoms. The orthogonality of the Cbz and Boc protecting groups, cleaved under hydrogenolysis and acidic conditions respectively, provides chemists with the flexibility to design and execute complex synthetic strategies. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently and efficiently utilize this versatile building block in their pursuit of novel molecules for drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Cyclobutane-Derived Diamines: Synthesis and Molecular Structure - Enamine [enamine.net]
- 5. total-synthesis.com [total-synthesis.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 13. total-synthesis.com [total-synthesis.com]
Solid-phase peptide synthesis using 1-Cbz-3-Boc-Amino pyrrolidine
An Application Guide to Solid-Phase Peptide Synthesis (SPPS) Utilizing 1-Cbz-3-Boc-Amino Pyrrolidine
Authored by: A Senior Application Scientist
Abstract
The incorporation of conformationally constrained non-canonical amino acids into peptide sequences is a cornerstone of modern peptidomimetic drug design. These structural modifications can confer enhanced proteolytic stability, improved receptor affinity, and favorable pharmacokinetic profiles.[1] This guide provides a comprehensive technical overview and detailed protocols for the strategic incorporation of this compound, a versatile diamino scaffold, into peptide chains using solid-phase peptide synthesis (SPPS). We will explore the principles of orthogonal protection, optimized coupling strategies for sterically demanding building blocks, and the logical framework for constructing peptidomimetics with this unique chemical entity.
The Strategic Value of the this compound Scaffold
The pyrrolidine ring system introduces a rigid, proline-like kink in the peptide backbone, effectively locking the local conformation.[1] This pre-organization can be critical for binding to biological targets. The title compound, this compound, is a chiral diamino building block featuring two distinct, orthogonally protected amino groups.[2] This design is fundamental to its utility in SPPS, allowing for selective deprotection and chain elongation in a controlled, directional manner.
-
The Boc (tert-Butoxycarbonyl) Group: This protecting group is labile to moderately strong acids, such as Trifluoroacetic Acid (TFA).[3][4] In a standard SPPS cycle, the Boc group on the 3-amino position will be selectively removed to allow for the initial coupling of the scaffold to the growing peptide chain.
-
The Cbz (Carboxybenzyl) Group: The Cbz group is stable under the acidic conditions used for Boc removal but is readily cleaved by catalytic hydrogenolysis (e.g., H₂/Pd).[5][6] This orthogonality is the key feature that allows the pyrrolidine's second amine (at position 1) to be unmasked for further modification, such as chain branching or cyclization, after the primary peptide sequence is assembled.[6]
The strategic incorporation of this scaffold can thus lead to the synthesis of branched, cyclic, or otherwise topographically complex peptides with significant therapeutic potential.
Core Synthesis Strategy: A Boc-Based Approach
Given the protecting group scheme of the building block, a Boc-based solid-phase peptide synthesis (Boc/Bzl strategy) is the most logical and compatible approach. In this strategy, the temporary Nα-amino protecting group for the standard amino acids in the sequence is Boc, which is removed at each cycle with TFA.[4][7] The side-chain protecting groups are typically benzyl-based (Bzl), which are stable to TFA but are cleaved during the final cleavage from the resin with strong acids like HF or TFMSA.[4]
The 1-Cbz group on the pyrrolidine scaffold is stable to the repetitive TFA treatments used for Nα-Boc deprotection throughout the synthesis and will remain intact until a specific, orthogonal deprotection step is performed.[6]
Visualization of the Building Block and Orthogonal Protection
Caption: Structure of this compound with orthogonal protecting groups.
Experimental Protocols
This section outlines a detailed protocol for incorporating this compound into a peptide sequence using manual or automated Boc-SPPS.
Materials and Reagents
| Reagent/Material | Recommended Grade/Specification |
| Resin | Merrifield or PAM resin pre-loaded with the C-terminal amino acid |
| Boc-Protected Amino Acids | Standard side-chain protection (e.g., Bzl-based) |
| This compound | >98% purity |
| Deprotection Reagent | 25-50% TFA in Dichloromethane (DCM)[3][8] |
| Neutralization Reagent | 5-10% N,N-Diisopropylethylamine (DIPEA) in DCM |
| Coupling Reagents (High Potency) | HATU, HBTU, or PyAOP[9][10] |
| Solvents | DMF (Peptide Synthesis Grade), DCM, Isopropanol (IPA) |
| Final Cleavage Reagent | Anhydrous HF or TFMSA with scavengers (e.g., anisole) |
Step-by-Step Incorporation Workflow
This protocol assumes the synthesis of a peptide sequence is already underway on a suitable resin and the N-terminal Boc group of the last coupled amino acid has just been removed, leaving a free amine ready for coupling.
Caption: Workflow for incorporating the diamino pyrrolidine scaffold in SPPS.
Protocol Steps:
-
Resin Preparation: The peptidyl-resin with a free N-terminal amine is swollen in DCM for 20-30 minutes, followed by washing with DMF.
-
Scaffold Activation and Coupling:
-
In a separate vessel, pre-activate this compound (2-4 equivalents relative to resin loading) with a high-potency coupling reagent such as HATU (0.95 eq. to the scaffold) and DIPEA (2 eq. to the scaffold) in DMF for 5-10 minutes.[9] The use of potent uronium or phosphonium salt reagents is crucial to overcome the steric hindrance associated with proline-like structures.[9][10]
-
Add the activated scaffold solution to the reaction vessel containing the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completeness using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), a second coupling may be necessary.
-
-
Washing: After complete coupling, thoroughly wash the resin to remove excess reagents and byproducts. A typical wash cycle is: DMF (3x), IPA (2x), DCM (3x).
-
Selective Boc Deprotection for Chain Elongation:
-
To continue peptide synthesis from the newly introduced scaffold, the Boc group at the 3-position must be removed.
-
Treat the resin with a solution of 25-50% TFA in DCM.[3][11] A pre-wash of 2-5 minutes followed by a main deprotection step of 20-30 minutes is standard.[11]
-
Causality: This step selectively cleaves the acid-labile Boc group, liberating the 3-amino group while leaving the Cbz group at the 1-position and all Bzl-based side-chain protectors intact.[4][6]
-
-
Neutralization and Subsequent Coupling:
-
The newly formed amine is a trifluoroacetate salt and must be neutralized.[4] Wash the resin with DCM and then treat with 5-10% DIPEA in DCM for 2x 5 minutes.[11]
-
Wash the resin thoroughly (DCM, DMF) to remove excess base.
-
The resin now presents a free secondary amine from the pyrrolidine ring, ready for the coupling of the next Boc-protected amino acid in the sequence, following standard coupling protocols. Note that coupling to this secondary amine may be slower than to a primary amine, again warranting the use of a potent coupling reagent.[9]
-
Final Cleavage and Post-Synthesis Modification
Upon completion of the peptide sequence, the peptide is cleaved from the resin, and all side-chain protecting groups are removed.
-
Standard Bzl/Resin Cleavage: Treatment with strong acid (e.g., anhydrous HF or TFMSA) will cleave the peptide from the Merrifield or PAM resin and remove Bzl-type side-chain protectors. Crucially, the Cbz group will remain on the pyrrolidine scaffold under these conditions. [12]
-
Orthogonal Cbz Deprotection: If the design requires unmasking the N1-amine of the pyrrolidine for cyclization or branching, this can be performed after cleavage and purification of the Cbz-protected peptide.
-
Protocol: Dissolve the purified peptide in a suitable solvent (e.g., MeOH, AcOH). Add a Pd/C catalyst (10% w/w) and subject the mixture to an atmosphere of hydrogen gas (H₂) until the reaction is complete, as monitored by HPLC or LC-MS.[6][13] The catalyst is then removed by filtration through Celite.[6]
-
Trustworthiness & Troubleshooting
| Potential Issue | Cause & Explanation | Recommended Solution |
| Incomplete Coupling of Scaffold | The pyrrolidine scaffold is sterically hindered. Standard coupling reagents like DCC/HOBt may be insufficient.[9] | Use a high-potency coupling reagent (HATU, PyAOP, COMU).[10][14] Perform a double coupling if necessary. Increase reaction time and monitor with a Kaiser test. |
| Deletion of Subsequent Amino Acid | The amine at the 3-position of the pyrrolidine is a secondary amine, which is less nucleophilic than a primary amine, leading to slower coupling kinetics.[9] | Use a potent coupling reagent for the next amino acid addition. Consider extended coupling times (2-4 hours). |
| Side Reactions during Final Cleavage | If the peptide contains sensitive residues like Trp, Met, or Cys, the tert-butyl cations generated during any residual Boc deprotection can cause side-product formation.[4] | Include scavengers in the final cleavage cocktail (e.g., thioanisole, cresol, or dithiothreitol).[4][11] |
| Premature Cbz Cleavage | The Cbz group is generally stable to TFA but can show some lability under very harsh or prolonged acidic conditions. It is incompatible with the final HF cleavage. Correction: Cbz is stable to HF. It is labile to HBr.[13] It is removed by hydrogenolysis.[5] | Ensure standard Boc-deprotection times are not excessively long. The Cbz group is robust enough for a typical Boc-SPPS workflow. Avoid reagents like HBr/AcOH for deprotection.[12][13] |
References
- 1. benchchem.com [benchchem.com]
- 2. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 8. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chempep.com [chempep.com]
- 12. peptide.com [peptide.com]
- 13. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 14. bachem.com [bachem.com]
Application Notes & Protocols: Strategic Use of 1-Cbz-3-Boc-Amino Pyrrolidine in Peptidomimetic Design
Abstract
This guide provides a comprehensive overview and detailed protocols for the strategic application of 1-(Benzyloxycarbonyl)-3-(tert-butoxycarbonylamino)pyrrolidine (1-Cbz-3-Boc-Amino pyrrolidine) in the design and synthesis of advanced peptidomimetics. This orthogonally protected chiral building block is a powerful tool for introducing conformational constraints into peptide backbones, primarily to mimic or stabilize secondary structures such as β-turns. We will explore the chemical rationale behind its use, provide step-by-step protocols for its synthesis and incorporation into peptide chains, and discuss its application in the development of therapeutic agents, such as Dipeptidyl Peptidase IV (DPP-IV) inhibitors.
Introduction: The Rationale for Constrained Scaffolds in Peptidomimetics
Peptides are crucial signaling molecules, but their therapeutic potential is often hindered by poor metabolic stability and conformational flexibility, which can lead to reduced receptor affinity and selectivity. Peptidomimetic design seeks to overcome these limitations by creating novel structures that retain the key pharmacophoric elements of a native peptide in a more stable and structurally defined scaffold.[1]
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a "privileged scaffold" in medicinal chemistry.[2] Its non-planar, sp³-hybridized structure provides a three-dimensional framework that can effectively orient amino acid side chains in a desired spatial arrangement.[3][4] By incorporating pyrrolidine derivatives into a peptide backbone, researchers can induce specific turns and restrict conformational freedom, locking the molecule into its bioactive conformation.[5][6] This pre-organization can significantly enhance binding affinity and resistance to proteolytic degradation.[7]
The subject of this guide, this compound, is a particularly versatile building block due to its orthogonal protection scheme. The tert-butoxycarbonyl (Boc) group is labile to acid, while the benzyloxycarbonyl (Cbz) group is removed under different conditions, typically catalytic hydrogenolysis.[3] This differential reactivity allows for the selective deprotection and sequential functionalization of the two amine groups, making it an ideal component for controlled, stepwise synthesis in both solution-phase and solid-phase applications.
The Strategic Advantage of this compound
The unique architecture of this building block offers two distinct points for synthetic elaboration, governed by the choice of deprotection strategy.
-
Selective Boc Deprotection: Treatment with an acid like trifluoroacetic acid (TFA) selectively removes the Boc group from the C-3 amino function, leaving the Cbz-protected ring nitrogen intact. This exposes the exocyclic amine for coupling to the C-terminus of a peptide or an activated carboxylic acid.
-
Selective Cbz Deprotection: Catalytic hydrogenolysis removes the Cbz group, exposing the ring nitrogen for functionalization while the Boc-protected exocyclic amine remains untouched.
This orthogonality is the cornerstone of its utility, enabling precise control over the synthetic route.
Logical Workflow for Peptidomimetic Synthesis
The most common strategy involves first incorporating the pyrrolidine scaffold via its exocyclic amine, followed by further peptide chain elongation.
Figure 1: General workflow for incorporating the pyrrolidine scaffold.
Experimental Protocols
These protocols are provided as a guide and may require optimization based on the specific substrates and scales used.
Protocol 1: Synthesis of (S)-1-Cbz-3-(Boc-amino)pyrrolidine
This protocol describes the Cbz protection of the pyrrolidine ring nitrogen of a commercially available Boc-protected aminopyrrolidine.
Materials:
-
(S)-3-(tert-butoxycarbonyl)aminopyrrolidine
-
Benzyl chloroformate (Cbz-Cl)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
1 N Sodium bicarbonate (NaHCO₃) solution
-
1.5 N Citric acid solution
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Dissolve (S)-3-(tert-butoxycarbonyl)aminopyrrolidine (1.0 eq) in anhydrous THF.
-
To this solution, add triethylamine (1.0 eq).
-
Slowly add benzyl chloroformate (1.0 eq) dropwise to the stirring solution at room temperature.
-
Stir the reaction mixture for 24 hours at room temperature.
-
Filter the reaction mixture to remove triethylamine hydrochloride salt and remove the solvent from the filtrate in vacuo.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1 N NaHCO₃, 1.5 N citric acid, and water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to dryness in vacuo to yield the title compound.
Expected Results:
-
Yield: ~83%
-
Analysis: Confirm product identity and purity via TLC, MS, and NMR.
Protocol 2: Selective Boc-Group Deprotection
This protocol details the removal of the Boc protecting group to prepare the scaffold for peptide coupling.[4]
Materials:
-
(S)-1-Cbz-3-(Boc-amino)pyrrolidine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the (S)-1-Cbz-3-(Boc-amino)pyrrolidine (1.0 eq) in anhydrous DCM (at a concentration of approx. 0.1-0.2 M).
-
Cool the solution to 0°C in an ice bath.
-
Add TFA dropwise to the solution (to a final concentration of 25-50% v/v).[3]
-
Stir the reaction mixture at room temperature, monitoring by TLC or LC-MS until the starting material is consumed (typically 30-120 minutes).
-
Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (S)-1-Cbz-3-aminopyrrolidine.
Protocol 3: Solution-Phase Peptide Coupling
This protocol describes the coupling of the deprotected pyrrolidine scaffold to a Boc-protected amino acid.
Materials:
-
(S)-1-Cbz-3-aminopyrrolidine (from Protocol 2)
-
Boc-protected amino acid (e.g., Boc-L-Alanine-OH) (1.0 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Dissolve the Boc-protected amino acid in anhydrous DMF.
-
Add HATU to the solution and stir for 2 minutes to pre-activate.
-
Add the (S)-1-Cbz-3-aminopyrrolidine to the activated amino acid solution.
-
Add DIPEA to the reaction mixture and stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 5% citric acid solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel) to obtain the desired dipeptide mimetic.
Protocol 4: Final Cbz-Group Deprotection via Catalytic Transfer Hydrogenolysis
This method is often preferred over direct hydrogenation as it does not require specialized high-pressure hydrogenation equipment.[8]
Materials:
-
Cbz-protected peptidomimetic
-
Palladium on carbon (10% Pd/C)
-
Formic acid or Ammonium formate (as hydrogen donor)
-
Methanol (MeOH)
Procedure:
-
Dissolve the Cbz-protected compound in methanol.
-
Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the substrate).
-
Add the hydrogen donor. If using formic acid, add it slowly to the mixture (4-5 equivalents).[8] If using ammonium formate, add it as a solid (4-5 equivalents).[4]
-
Stir the reaction mixture at room temperature (or gently heat to 40-50°C to increase the rate) and monitor by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be kept wet during filtration.
-
Concentrate the filtrate under reduced pressure to yield the final deprotected peptidomimetic. Further purification by HPLC may be required.
Application Example: Synthesis of DPP-IV Inhibitors
Dipeptidyl Peptidase IV (DPP-IV) is a serine protease that inactivates incretin hormones like GLP-1, which are crucial for glucose homeostasis. Inhibiting DPP-IV is a validated therapeutic strategy for treating type-II diabetes.[9][10] Many potent DPP-IV inhibitors utilize a pyrrolidine scaffold to mimic the proline residue of natural substrates.[11] The 3-aminopyrrolidine moiety can be a key component in building these inhibitors. The synthetic sequence outlined above is directly applicable to the synthesis of such therapeutic agents. For instance, (S)-1-Cbz-3-aminopyrrolidine can be coupled with a suitable N-protected amino acid derivative, followed by further synthetic modifications and final deprotection to yield a potent DPP-IV inhibitor.[10]
Data Presentation
The following table summarizes the key protecting groups and their standard deprotection conditions, highlighting the orthogonality central to the use of this compound.
| Protecting Group | Abbreviation | Cleavage Condition | Stability of Other Groups |
| tert-Butoxycarbonyl | Boc | Mild Acid (e.g., TFA in DCM) | Cbz group is stable.[3] |
| Benzyloxycarbonyl | Cbz or Z | Catalytic Hydrogenolysis (H₂, Pd/C) | Boc group is generally stable.[3] |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., 20% Piperidine in DMF) | Cbz and Boc groups are stable.[3] |
Conclusion
The orthogonally protected this compound is a high-value building block for medicinal chemists and peptide scientists. Its defined stereochemistry and rigid five-membered ring structure make it an excellent tool for introducing conformational constraints, which is a key principle in modern peptidomimetic design. The differential lability of the Cbz and Boc groups provides the synthetic flexibility required for complex, multi-step syntheses of sophisticated therapeutic candidates, including potent enzyme inhibitors. The protocols outlined in this guide provide a robust framework for the successful application of this versatile scaffold in drug discovery projects.
References
- 1. Design and synthesis of pyrrolidine-containing sphingomimetics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. On‐DNA Transfer Hydrogenolysis and Hydrogenation for the Synthesis of DNA‐Encoded Chemical Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Solid-phase syntheses of beta-turn analogues to mimic or disrupt protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 10. oatext.com [oatext.com]
- 11. Design and synthesis of new potent dipeptidyl peptidase IV inhibitors with enhanced ex vivo duration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: Strategic Synthesis of Novel Enzyme Inhibitors from 1-Cbz-3-Boc-Amino Pyrrolidine
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] Its non-planar, sp³-hybridized structure allows for a three-dimensional exploration of pharmacophore space, which is critical for potent and selective enzyme inhibition.[3][4] This guide details the strategic synthesis of novel enzyme inhibitors starting from 1-Cbz-3-(tert-butoxycarbonylamino)pyrrolidine. The cornerstone of this strategy is the use of orthogonal Carboxybenzyl (Cbz) and tert-Butoxycarbonyl (Boc) protecting groups, which allows for selective deprotection and sequential functionalization at two distinct sites on the pyrrolidine scaffold. This approach provides a robust and flexible platform for generating diverse libraries of compounds for structure-activity relationship (SAR) studies. We present detailed, validated protocols for selective deprotection, amide bond formation, and final compound characterization.
Introduction: The Power of the Pyrrolidine Scaffold
Saturated nitrogen heterocycles are foundational in modern drug discovery, moving beyond the two-dimensionality of aromatic systems to create molecules with greater structural complexity and improved clinical success rates.[3] Among these, the pyrrolidine nucleus is one of the most utilized scaffolds, prized for its stereochemical potential and conformational flexibility.[4][5] This inherent three-dimensionality is crucial for establishing precise interactions within the binding pockets of enzyme targets.[1]
The starting material, 1-Cbz-3-Boc-Amino pyrrolidine, is a highly versatile building block. It contains two amine functionalities protected by groups with distinct chemical labilities:
-
N-1 Position: Protected by the Carboxybenzyl (Cbz) group, which is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis.[6]
-
C-3 Position: Protected by the tert-Butoxycarbonyl (Boc) group, which is labile under acidic conditions (e.g., Trifluoroacetic acid, TFA) but stable to hydrogenolysis and mild base.
This orthogonality is the key to our synthetic strategy.[6][7] It allows us to selectively unmask one amine group for modification while the other remains protected, and then reverse the process to functionalize the second position. This systematic approach is ideal for exploring how substitutions at different positions on the pyrrolidine ring affect biological activity.
Overall Synthetic Strategy & Workflow
The synthetic approach is designed for maximum flexibility, enabling the generation of a diverse library of inhibitors from a single starting material. The workflow is bifurcated into two primary pathways, depending on which protecting group is removed first.
Pathway A: Initial functionalization at the C-3 position. Pathway B: Initial functionalization at the N-1 position.
This dual-pathway approach allows for the synthesis of isomeric compounds, providing valuable data for understanding the spatial requirements of the target enzyme's active site.
Caption: General workflow for inhibitor synthesis using orthogonal deprotection.
Detailed Experimental Protocols
Materials & Reagents:
-
(S)-1-Cbz-3-(Boc-amino)pyrrolidine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Methanol (MeOH), anhydrous
-
Palladium on Carbon (Pd/C), 10 wt%
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Acyl chlorides (e.g., Benzoyl chloride)
-
Sulfonyl chlorides (e.g., Dansyl chloride)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Protocol 1: Pathway A - Selective Boc-Deprotection and C3-Amine Functionalization
This protocol is ideal for introducing diversity at the C-3 side chain, a common strategy for altering selectivity and potency against different enzyme isoforms.
Step 1.1: Selective Deprotection of the Boc Group
Causality: The Boc group is highly susceptible to cleavage by strong acids like TFA, which protonates the carbonyl oxygen, leading to the elimination of isobutylene and carbon dioxide. The Cbz group remains stable under these conditions.
-
Dissolve (S)-1-Cbz-3-(Boc-amino)pyrrolidine (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (4.0-5.0 eq) dropwise over 10 minutes.
-
Remove the ice bath and stir the reaction at room temperature for 1-2 hours. Monitor progress by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Redissolve the residue in DCM and wash with saturated NaHCO₃ solution to neutralize any remaining acid. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude (S)-3-amino-1-Cbz-pyrrolidine as a TFA salt, which is often used directly in the next step.[8]
Step 1.2: Amide Bond Formation at the C-3 Position
Causality: The free amine at C-3 is now a nucleophile. We can acylate it using an acyl chloride or a carboxylic acid activated with a coupling agent like HATU. The use of a non-nucleophilic base like DIEA is crucial to scavenge the HCl byproduct without competing in the reaction.[9][10]
-
Dissolve the crude amine from Step 1.1 (1.0 eq) in anhydrous DCM (0.1 M).
-
Add DIEA (2.5 eq) to the solution and stir for 5 minutes at room temperature.
-
In a separate flask, prepare a solution of the desired carboxylic acid (1.1 eq), HATU (1.1 eq), and DIEA (2.0 eq) in DCM. Stir for 10 minutes to pre-activate the acid.
-
Add the activated acid solution to the amine solution.
-
Stir the reaction at room temperature for 4-12 hours. Monitor by LC-MS.
-
Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the C3-functionalized intermediate.
Protocol 2: Pathway B - Selective Cbz-Deprotection and N-1 Functionalization
This pathway is used when modifications to the ring nitrogen are desired first. This can influence the compound's overall polarity, cell permeability, and orientation within the binding site.
Step 2.1: Selective Deprotection of the Cbz Group
Causality: Catalytic hydrogenolysis cleaves the Cbz group's benzylic C-O bond.[6] The palladium catalyst facilitates the addition of hydrogen gas across this bond, releasing toluene and carbon dioxide, leaving the Boc group intact.
-
Dissolve (S)-1-Cbz-3-(Boc-amino)pyrrolidine (1.0 eq) in anhydrous MeOH (0.05 M).
-
Carefully add 10% Pd/C catalyst (approx. 10% by weight of the starting material) under an inert atmosphere (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times.
-
Stir the reaction vigorously under a hydrogen atmosphere (a balloon is sufficient for small scale) for 4-8 hours at room temperature. Monitor by TLC or LC-MS.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely.
-
Rinse the filter pad with additional MeOH.
-
Concentrate the filtrate under reduced pressure to yield the crude (S)-3-(Boc-amino)pyrrolidine, which is often pure enough for the next step.[11]
Step 2.2: Sulfonamide Formation at the N-1 Position
Causality: The secondary amine at N-1 is now available for nucleophilic attack. Reaction with a sulfonyl chloride in the presence of a base yields a stable sulfonamide.
-
Dissolve the crude amine from Step 2.1 (1.0 eq) and a base such as triethylamine (1.5 eq) in anhydrous DCM (0.1 M).
-
Cool the solution to 0 °C.
-
Add a solution of the desired sulfonyl chloride (e.g., dansyl chloride, 1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor by LC-MS.
-
Upon completion, quench the reaction with water and separate the layers. Extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the product by silica gel column chromatography to obtain the N1-functionalized intermediate.
Characterization and Data
Successful synthesis at each step must be confirmed through rigorous characterization. The following table provides expected data for a model synthesis using benzoyl chloride (Pathway A) and dansyl chloride (Pathway B).
| Step | Compound Name | Expected Yield | Purification | ¹H NMR (CDCl₃, δ ppm) | ESI-MS [M+H]⁺ (m/z) |
| 1.1 | (S)-3-Amino-1-Cbz-pyrrolidine | >95% (crude) | None | Signals for Cbz group (~7.35, 5.15), pyrrolidine ring protons (~3.7-3.2, 2.2-1.9) | 221.13 |
| 1.2 | (S)-1-Cbz-3-(benzamido)pyrrolidine | 75-85% | Column Chrom. | Amide NH (~6.5), aromatic protons (~7.8-7.3), Cbz protons (~5.15), pyrrolidine ring protons | 325.16 |
| 2.1 | (S)-3-(Boc-amino)pyrrolidine | >95% (crude) | None | Boc NH (~4.8), pyrrolidine protons (~3.2-2.8, 1.9-1.6), Boc methyls (~1.45) | 187.14 |
| 2.2 | (S)-1-Dansyl-3-(Boc-amino)pyrrolidine | 70-80% | Column Chrom. | Dansyl aromatic protons (~8.5-7.1), Boc NH (~4.9), pyrrolidine protons, dansyl methyls (~2.89) | 420.20 |
Note: Exact NMR shifts can vary based on solvent and concentration.[12]
Caption: Chemical logic of orthogonal Cbz and Boc protecting groups.
Conclusion and Future Directions
The synthetic strategies outlined in this application note provide a robust and versatile platform for the creation of novel pyrrolidine-based enzyme inhibitors. By leveraging the orthogonal nature of the Cbz and Boc protecting groups, researchers can systematically generate diverse libraries of compounds for SAR analysis. The detailed protocols offer a validated starting point for synthesis, purification, and characterization.
Future work can expand upon this foundation by introducing a wider variety of functional groups through different coupling chemistries (e.g., Suzuki coupling, reductive amination) to further explore the chemical space and optimize inhibitor potency and selectivity for specific enzyme targets.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. (S)-3-AMINO-1-CBZ-PYRROLIDINE synthesis - chemicalbook [chemicalbook.com]
- 9. Amide Synthesis [fishersci.co.uk]
- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. (S)-3-(Boc-amino)pyrrolidine = 98.0 TLC 122536-76-9 [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Development of Antimicrobial Peptides with 3-Amino Pyrrolidine Scaffolds
Abstract
The escalating crisis of antimicrobial resistance necessitates the development of novel therapeutic agents that sidestep conventional resistance mechanisms. Antimicrobial peptides (AMPs) represent a promising class of molecules due to their broad-spectrum activity and unique modes of action, which often involve direct interaction with microbial membranes.[1][2][3] However, natural AMPs can suffer from poor stability and potential toxicity. The incorporation of synthetic scaffolds offers a robust strategy to overcome these limitations. This guide provides a comprehensive overview of the design, synthesis, and evaluation of novel AMPs built upon the 3-amino pyrrolidine scaffold, a versatile and stereochemically rich building block that enforces conformational rigidity and provides a key cationic center for antimicrobial activity.[4][5][6][[“]]
Introduction: The Rationale for Scaffold-Based AMP Design
The effectiveness of many AMPs is intrinsically linked to their three-dimensional structure, which dictates their amphipathic character—the spatial separation of cationic and hydrophobic residues. This arrangement is crucial for selective binding to and disruption of negatively charged bacterial membranes.[3] Natural linear peptides, however, often lack a stable conformation in solution, reducing their efficacy.
Introducing rigid scaffolds, such as the 3-amino pyrrolidine ring, offers several distinct advantages:
-
Conformational Constraint: The five-membered ring structure reduces the peptide's flexibility, pre-organizing it into a bioactive conformation that can lead to higher binding affinity and enhanced stability against proteolytic degradation.[8][9]
-
Stereochemical Diversity: The pyrrolidine ring contains multiple stereocenters, allowing for precise three-dimensional positioning of appended functional groups to optimize interactions with microbial membranes.[5][[“]]
-
Inherent Cationic Center: The amino group at the 3-position provides a reliable, strategically placed positive charge, a fundamental requirement for the initial electrostatic attraction to anionic bacterial surfaces.[10]
This guide details the complete workflow, from the rational design and synthesis of these peptidomimetics to their rigorous biological evaluation.
Design Principles and Synthesis
2.1 Rational Design of 3-Amino Pyrrolidine AMPs
The core design strategy involves using the 3-amino pyrrolidine scaffold as a central hub from which other functional components are displayed. The primary amino group of the scaffold serves as a key cationic anchor. Additional amino acids or hydrophobic moieties are then coupled to the scaffold's other functional groups (e.g., a carboxylic acid at another position) to build out the final molecule.
The goal is to create an amphipathic structure where the cationic scaffold and any additional basic residues (like Lysine or Arginine) are spatially segregated from hydrophobic residues (like Tryptophan, Leucine, or synthetic lipid tails).
Caption: Conceptual design of an AMP using a 3-amino pyrrolidine scaffold.
2.2 Protocol: Solid-Phase Synthesis of a Model Peptide
Solid-phase peptide synthesis (SPPS) is the method of choice for its efficiency and ease of purification.[11] This protocol outlines the synthesis of a model AMP where a hydrophobic amino acid is coupled to a commercially available Fmoc-protected 3-amino-pyrrolidine-N-acetic acid derivative.
Materials:
-
Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Fmoc-protected amino acids (e.g., Fmoc-Trp(Boc)-OH)
-
Fmoc-protected 3-amino pyrrolidine scaffold
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel. Drain the DMF.
-
Fmoc Deprotection: Add a 20% piperidine in DMF solution to the resin. Agitate for 5 minutes, drain, and repeat with a fresh 20% piperidine solution for 15 minutes. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Causality: Piperidine is a base that specifically removes the acid-labile Fmoc protecting group from the N-terminus, exposing the amine for the next coupling step.
-
-
Scaffold Coupling:
-
Dissolve the Fmoc-protected 3-amino pyrrolidine scaffold (1.5 eq), HBTU (1.5 eq), and DIPEA (3 eq) in DMF.
-
Add the activation mixture to the deprotected resin and agitate for 2 hours.
-
Perform a Kaiser test to confirm complete coupling (a negative result, indicated by a yellow color, is desired). Wash the resin as in Step 2.
-
-
Amino Acid Coupling: Repeat the deprotection (Step 2) and coupling (Step 3) steps for each subsequent amino acid (e.g., Fmoc-Trp(Boc)-OH).
-
Final Deprotection: Perform a final Fmoc deprotection as described in Step 2.
-
Cleavage and Deprotection: Wash the resin with DCM and dry it under vacuum. Add the cleavage cocktail and agitate for 2-3 hours. This step removes the peptide from the resin and cleaves all side-chain protecting groups (e.g., Boc).
-
Precipitation and Purification:
-
Filter the resin and collect the TFA solution.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity with mass spectrometry.
-
Caption: Workflow for the solid-phase synthesis of a scaffold-based peptide.
In Vitro Antimicrobial Efficacy
3.1 Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12][13] This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Synthesized peptide stock solution (in 0.01% acetic acid, 0.2% BSA)[14]
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Inoculate a bacterial colony into MHB and incubate at 37°C until it reaches the mid-logarithmic phase (turbidity equivalent to a 0.5 McFarland standard). Dilute this culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[14]
-
Causality: Using a standardized inoculum density is critical for reproducibility, as the MIC value can be affected by the initial number of bacteria.
-
-
Peptide Dilution:
-
Add 100 µL of MHB to all wells of a 96-well plate.
-
Add 100 µL of the peptide stock solution to the first column of wells and mix, creating a 1:1 dilution.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last dilution column. This leaves 100 µL in each well.
-
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to each well. Include a positive control well (bacteria, no peptide) and a negative control well (MHB only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest peptide concentration in which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by reading the optical density at 600 nm.
3.2 Sample Data: MIC Values
| Peptide ID | Scaffold Type | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli | MIC (µg/mL) vs P. aeruginosa |
| P-01 | 3-Amino Pyrrolidine | 8 | 16 | 32 |
| P-02 | 3-Amino Pyrrolidine-Lipid | 4 | 8 | 16 |
| Control | Linear Peptide | 32 | >64 | >64 |
Selectivity and Safety Profile Assessment
An ideal AMP must selectively target microbial cells over host cells.[15] Hemolysis and cytotoxicity assays are fundamental for determining this selectivity.
4.1 Protocol: Hemolytic Assay
This assay measures the peptide's ability to lyse human red blood cells (hRBCs), a primary screen for membrane-disrupting toxicity to mammalian cells.[16]
Materials:
-
Fresh human red blood cells
-
Phosphate-buffered saline (PBS), pH 7.4
-
Peptide solutions of various concentrations
-
0.1% Triton X-100 (Positive control for 100% lysis)[15]
-
PBS (Negative control for 0% lysis)
Procedure:
-
Prepare hRBC Suspension: Wash fresh hRBCs three times with PBS by centrifugation (500 x g for 5 min). Resuspend the pelleted cells to a final concentration of 2% (v/v) in PBS.
-
Incubation: In a microcentrifuge tube, mix 100 µL of the 2% hRBC suspension with 100 µL of the peptide solution (or control solutions).
-
Incubate the mixture at 37°C for 1 hour.
-
Centrifugation: Centrifuge the tubes at 1000 x g for 5 minutes to pellet intact cells.
-
Measure Hemoglobin Release: Carefully transfer 100 µL of the supernatant to a new 96-well plate. Measure the absorbance at 414 nm, which corresponds to hemoglobin release.[17]
-
Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] * 100
4.2 Protocol: Mammalian Cell Cytotoxicity (MTT Assay)
The MTT assay assesses cell viability by measuring the metabolic activity of mitochondria.[17]
Materials:
-
Human cell line (e.g., HEK293)
-
DMEM supplemented with 10% FBS
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO (Dimethyl sulfoxide)
Procedure:
-
Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Peptide Treatment: Remove the medium and add fresh medium containing serial dilutions of the peptide. Incubate for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Causality: Viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm. Cell viability is expressed as a percentage relative to untreated control cells.
4.3 Data Summary and Therapeutic Index
The Therapeutic Index (TI) is a crucial metric that quantifies the selectivity of the peptide. It is calculated as the ratio of the concentration that is toxic to host cells (e.g., HC₅₀, the concentration causing 50% hemolysis) to the concentration that is effective against microbes (MIC).
| Peptide ID | MIC vs S. aureus (µg/mL) | HC₅₀ (µg/mL) | CC₅₀ vs HEK293 (µg/mL) | Therapeutic Index (HC₅₀/MIC) |
| P-01 | 8 | >200 | >200 | >25 |
| P-02 | 4 | 100 | 120 | 25 |
| Control | 32 | 50 | 60 | 1.6 |
Proposed Mechanism of Action
AMPs incorporating the 3-amino pyrrolidine scaffold are hypothesized to act via a membrane-disruptive mechanism, similar to many natural cationic AMPs.[2][18][19]
Caption: Proposed mechanism of action for scaffold-based cationic AMPs.
This process begins with the electrostatic attraction of the positively charged peptide to the negatively charged components of the bacterial membrane (like lipopolysaccharides and teichoic acids). Following this initial binding, the hydrophobic portions of the peptide insert into the lipid bilayer, leading to membrane destabilization, pore formation, and ultimately, cell death.[3][20]
Conclusion and Future Perspectives
The 3-amino pyrrolidine scaffold serves as an exceptional platform for the design of novel antimicrobial peptides with potent activity and high selectivity. The protocols outlined in this guide provide a robust framework for the synthesis and comprehensive evaluation of such compounds. Future work should focus on expanding the library of these peptidomimetics to further refine structure-activity relationships, conducting stability assays in biological fluids, and progressing the most promising candidates into preclinical in vivo models of infection.
References
- 1. mdpi.com [mdpi.com]
- 2. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 3. Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. consensus.app [consensus.app]
- 8. Cyclic Peptides as Novel Therapeutic Microbicides: Engineering of Human Defensin Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclic Peptides: Promising Scaffolds for Biopharmaceuticals [mdpi.com]
- 10. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and synthesis of novel antimicrobial peptide scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial Susceptibility Testing of Antimicrobial Peptides Requires New and Standardized Testing Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 15. mdpi.com [mdpi.com]
- 16. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions [frontiersin.org]
- 20. Antimicrobial Peptides: Mechanisms, Applications, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Value of Orthogonally Protected Pyrrolidines
An Application Note on the Scalable Synthesis of 1-Cbz-3-Boc-Amino Pyrrolidine for Drug Discovery
The pyrrolidine ring is a foundational scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its prevalence is due to its unique conformational properties and its ability to serve as a versatile building block in creating complex molecular architectures. For drug discovery professionals, having access to chiral, selectively functionalized pyrrolidine derivatives is critical. The target molecule, this compound, is a highly valuable intermediate because it possesses two distinct, orthogonally protected amino groups.
The secondary amine of the pyrrolidine ring is protected by a carboxybenzyl (Cbz) group, while the primary amino group at the 3-position is protected by a tert-butoxycarbonyl (Boc) group. This orthogonal protection scheme is of paramount strategic importance.[2] The Boc group can be selectively removed under acidic conditions (e.g., TFA), leaving the Cbz group intact for subsequent reactions.[2] Conversely, the Cbz group is stable to acid but can be cleaved via catalytic hydrogenolysis, preserving the Boc group.[2][3] This differential reactivity allows for precise, stepwise elaboration at either nitrogen atom, a crucial capability in the synthesis of compound libraries and the optimization of lead candidates.
This application note provides a detailed, robust, and scalable two-step protocol for synthesizing chiral this compound, designed for researchers and process chemists in the pharmaceutical industry. The methodology emphasizes high yields, operational simplicity, and the use of readily available starting materials.
Overall Synthetic Strategy
The synthesis proceeds via a straightforward, two-step sequence starting from a commercially available chiral 3-aminopyrrolidine salt. The core of the strategy is the sequential protection of the two amino groups, leveraging their differential reactivity.
-
Step 1: Selective Cbz Protection of the Pyrrolidine Ring: The synthesis commences with the protection of the secondary amine of the pyrrolidine ring. This is achieved by reacting (S)-3-aminopyrrolidine with benzyl chloroformate (Cbz-Cl) under basic conditions. The secondary amine is generally more nucleophilic than the primary amine under these conditions, favoring the desired regioselectivity.
-
Step 2: Boc Protection of the 3-Amino Group: The resulting intermediate, (S)-1-Cbz-3-aminopyrrolidine, is then treated with di-tert-butyl dicarbonate (Boc)₂O to protect the remaining primary amino group, yielding the final target compound.
This sequence ensures a clean and high-yielding pathway to the desired orthogonally protected product.
References
Troubleshooting & Optimization
Technical Support Center: Optimization of Coupling Conditions for 1-Cbz-3-Boc-Amino Pyrrolidine
As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the amide coupling of a carboxylic acid with 1-Cbz-3-Boc-Amino pyrrolidine. This chiral building block is crucial in medicinal chemistry, and successful, high-fidelity coupling is paramount. This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt methodologies to your specific substrates.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the coupling of this compound.
Category 1: Low or No Product Yield
Q1: My reaction shows very low conversion to the desired amide product. What are the primary causes?
A1: Low conversion is a frequent issue that can typically be traced to several factors:
-
Insufficient Reagent Activity: The coupling reagent you've chosen may not be potent enough for your specific carboxylic acid, especially if it is sterically hindered. Reagents like HATU or COMU are generally more effective for challenging couplings than standard carbodiimides like EDC.[1][2][3]
-
Reagent Degradation: Coupling reagents, particularly carbodiimides and uronium/aminium salts, are moisture-sensitive. Using old or improperly stored reagents can lead to significantly reduced activity. Always use fresh, high-purity reagents and store them under anhydrous conditions.[4][5]
-
Steric Hindrance: The secondary amine of the pyrrolidine ring, combined with a bulky carboxylic acid partner, can slow the reaction rate considerably. Overcoming this may require a more reactive coupling agent, higher temperature, or longer reaction times.[4][6]
-
Poor Solubility: If any of the reactants (carboxylic acid, amine, or reagents) are not fully dissolved in the chosen solvent, the reaction will be slow and incomplete. Ensure complete dissolution before proceeding. You may need to consider a different solvent system, such as DMF, NMP, or DCM.[5][7]
Q2: I'm using EDC/HOBt, but the yield is poor. How can I improve it?
A2: While EDC/HOBt is a cost-effective and common choice, its performance can be substrate-dependent. To improve yields:
-
Check Reagent Equivalents: Ensure you are using a slight excess of EDC and HOBt (typically 1.2 equivalents each relative to the limiting reagent) and the amine (1.1 equivalents).[5]
-
Pre-activation: For some systems, pre-activating the carboxylic acid with EDC/HOBt for 15-30 minutes at 0°C before adding the this compound can be beneficial.[8]
-
Solvent Choice: The rearrangement of the active O-acylisourea intermediate to an unreactive N-acylurea byproduct is a common failure mode for carbodiimides, and this side reaction is more prevalent in polar solvents like DMF.[8][9] If possible, attempt the reaction in a less polar solvent like Dichloromethane (DCM).[9]
-
Switch Additives: Consider replacing HOBt with HOAt (1-hydroxy-7-azabenzotriazole) or Oxyma Pure.[10][11] HOAt forms a more reactive ester intermediate and its pyridine nitrogen can provide anchimeric assistance, accelerating the coupling.[12]
Category 2: Side Reactions and Impurities
Q3: My final product is contaminated with a byproduct that has a similar polarity to my product. What could it be?
A3: When using carbodiimide reagents like EDC or DCC, the most common byproduct is the corresponding urea (e.g., EDU or DCU).[10][13] If using EDC, the resulting N-ethyl-N'-(3-dimethylaminopropyl)urea is water-soluble and can typically be removed with an aqueous workup, often involving a mild acid wash (e.g., dilute HCl or citric acid).[5][14] If the urea is difficult to remove, switching to a different class of coupling reagent, such as a phosphonium salt (PyBOP) or an aminium salt (HATU), will avoid its formation altogether.[15]
Q4: How can I minimize the risk of racemization at the chiral center of my carboxylic acid?
A4: Racemization (or epimerization for chiral compounds with multiple stereocenters) is a critical concern, as it can lead to diastereomeric impurities that are difficult to separate.[5] It typically proceeds through the formation of a 5(4H)-oxazolone intermediate.[16] To suppress it:
-
Use an Additive: Never use a carbodiimide coupling reagent without an additive. Additives like HOBt, and more effectively, HOAt or Oxyma Pure, intercept the initial active ester to form a new intermediate that is less prone to racemization.[6][10][13]
-
Base Selection: The choice of base is crucial. Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). For particularly sensitive substrates, a weaker base such as N-methylmorpholine (NMM) or 2,4,6-collidine is recommended to reduce the rate of oxazolone formation.[4][6][10]
-
Temperature Control: Keep the reaction temperature low. Start the reaction at 0°C and allow it to warm to room temperature slowly.[10] Avoid excessive heating unless it is absolutely necessary to overcome steric hindrance, and even then, monitor carefully for epimerization.[6]
-
Reagent Choice: Uronium/aminium reagents based on HOAt (like HATU) or phosphonium reagents (like PyBOP) are generally associated with lower levels of racemization compared to carbodiimide-based methods.[6][17]
Q5: I am using HATU and see an unexpected byproduct related to my amine. What is happening?
A5: A known side reaction with uronium/aminium reagents like HATU or HBTU is the guanidinylation of the amine.[5] This occurs if the coupling reagent is used in excess relative to the carboxylic acid, allowing it to react directly with the amine starting material, capping it with a guanidinium group.[11] To avoid this, always use a slight excess of the carboxylic acid relative to the coupling reagent or ensure the coupling reagent is the limiting reagent.
Troubleshooting Workflow
When an amide coupling reaction fails, a systematic approach is essential. Use the following workflow to diagnose and resolve the issue.
Caption: A workflow for troubleshooting common amide coupling issues.
Comparative Data of Common Coupling Conditions
The choice of coupling reagent is a critical parameter that influences reaction efficiency, time, cost, and potential side reactions. The following table provides a comparison of common reagents for coupling with this compound.
| Reagent System | Base | Solvent | Typical Yield | Pros | Cons |
| EDC / HOBt | DIPEA | DCM, DMF | Good-High | Cost-effective; water-soluble urea byproduct.[5][14] | Risk of N-acylurea formation; moderate reactivity; moderate risk of racemization.[9][18] |
| HATU / HOAt | DIPEA, NMM | DMF, NMP | High-Very High | Highly efficient, especially for hindered substrates; low risk of racemization.[1][2][17] | Higher cost; potential for amine guanidinylation if used in excess.[5][11] |
| PyBOP | DIPEA | DMF, DCM | High | High efficiency; avoids urea byproduct.[5] | Forms carcinogenic HMPA byproduct (BOP); phosphonium reagents have moderate stability in solution.[13][19] |
| COMU | DIPEA | DMF, ACN | High-Very High | High reactivity similar to HATU; safer (non-explosive) byproduct; better solubility.[3][13] | Higher cost; newer reagent with less historical data. |
Optimized Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the amide coupling of a generic carboxylic acid with this compound. Always perform reactions in a well-ventilated fume hood using appropriate personal protective equipment.
Protocol 1: EDC/HOBt Mediated Coupling
This protocol is a standard and cost-effective method suitable for many substrates.[5]
Materials:
-
Carboxylic Acid (1.0 equiv)
-
This compound (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
DIPEA (2.0 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 equiv) and HOBt (1.2 equiv).
-
Add anhydrous DCM and stir until all solids are dissolved.
-
Add this compound (1.1 equiv) to the mixture.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add DIPEA (2.0 equiv) dropwise to the stirred solution.
-
Add EDC·HCl (1.2 equiv) portion-wise over 5 minutes.
-
Maintain the reaction at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature.
-
Stir the reaction for 12-16 hours.
-
Monitor reaction progress using TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: HATU Mediated Coupling
This protocol is highly recommended for sterically hindered or electron-deficient carboxylic acids where Protocol 1 may be sluggish.[5][20]
Materials:
-
Carboxylic Acid (1.05 equiv)
-
This compound (1.0 equiv)
-
HATU (1.1 equiv)
-
DIPEA or NMM (2.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Under an inert atmosphere, dissolve the carboxylic acid (1.05 equiv) and HATU (1.1 equiv) in anhydrous DMF in a round-bottom flask.
-
Add DIPEA (2.0 equiv) to the solution and stir for 10-15 minutes at room temperature for pre-activation.
-
Add a solution of this compound (1.0 equiv) in a small amount of anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer extensively with a 5% LiCl aqueous solution (to remove DMF), followed by saturated sodium bicarbonate and brine.[20]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
General Amide Coupling Mechanism
The formation of an amide bond is a two-step process involving the activation of the carboxylic acid followed by nucleophilic attack from the amine.
Caption: General mechanism for amide bond formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Carbodiimide - Wikipedia [en.wikipedia.org]
- 10. bachem.com [bachem.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. EP3037430A1 - Improved coupling method for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]
- 13. peptide.com [peptide.com]
- 14. Reactive deep eutectic solvents for EDC-mediated amide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01673K [pubs.rsc.org]
- 15. hepatochem.com [hepatochem.com]
- 16. benchchem.com [benchchem.com]
- 17. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 18. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 19. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Purification Strategies for 1-Cbz-3-Boc-Amino Pyrrolidine Intermediates
Welcome to the technical support center for the purification of 1-Cbz-3-Boc-Amino pyrrolidine intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges. The following question-and-answer format directly addresses specific issues you may encounter during your experiments, moving beyond simple procedural steps to explain the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: Understanding potential impurities is the first step toward a successful purification strategy. Based on common synthetic routes, you should be vigilant for the following:
-
Process-Related Impurities:
-
Unreacted Starting Materials: Such as 3-Boc-aminopyrrolidine or benzyl chloroformate.[1]
-
Di-protected Pyrrolidine: Formation of a di-Cbz or di-Boc protected species can occur if reaction conditions are not carefully controlled.
-
Reagents and Catalysts: Residual coupling agents, bases (like triethylamine), or catalysts from preceding steps.[1][2][3]
-
-
Side-Reaction Products:
-
Over-alkylation Products: The pyrrolidine nitrogen can sometimes react further.
-
Products from Ring-Opening: Though less common under standard conditions, harsh reagents can lead to degradation of the pyrrolidine ring.
-
-
Degradation Products:
Troubleshooting Purification Challenges
Q2: My crude this compound is an oil and won't solidify. How can I purify it?
A2: It is not uncommon for highly pure, protected amino-pyrrolidines to exist as oils or low-melting solids.[6] If direct crystallization is failing, consider the following strategies:
-
Flash Column Chromatography: This is often the most effective method for purifying oily products.
-
Acid-Base Extraction: A liquid-liquid extraction can be highly effective for removing basic or acidic impurities.
-
Inducing Crystallization: If you suspect the product is pure enough to crystallize, techniques like seeding or using a mixed solvent system can be employed.
Below is a detailed breakdown of these approaches.
In-Depth Purification Protocols & Troubleshooting
Method 1: Flash Column Chromatography
When to Use: This is the go-to method for separating compounds with different polarities, making it ideal for removing both less polar (e.g., unreacted benzyl chloroformate) and more polar (e.g., de-protected amines) impurities.
Detailed Protocol:
-
Stationary Phase Selection: Standard silica gel is usually sufficient. However, if your compound is basic and shows significant tailing on silica, consider using amine-bonded silica to improve peak shape and separation.[7]
-
Mobile Phase Selection: A gradient of ethyl acetate in hexanes is a common starting point.
-
Begin with a low polarity mixture (e.g., 10-20% ethyl acetate in hexanes) to elute non-polar impurities.
-
Gradually increase the polarity (e.g., to 30-50% ethyl acetate) to elute your desired product.[2][3]
-
A small amount of a more polar solvent like methanol in dichloromethane (e.g., 2:98) can also be effective.[8]
-
-
Monitoring the Separation: Use Thin Layer Chromatography (TLC) to monitor the separation. The desired product, 1-Cbz-3-Boc-aminopyrrolidine, should have an intermediate Rf value. For example, a reported Rf is 0.41.[1]
Troubleshooting Flash Chromatography:
| Issue | Possible Cause | Solution |
| Poor Separation | Inappropriate solvent system. | Optimize the solvent system using TLC. Test various ratios of hexanes/ethyl acetate or dichloromethane/methanol. |
| Compound Streaking on TLC/Column | The compound is interacting too strongly with the acidic silica. | Add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase. Alternatively, use an amine-bonded silica column.[7] |
| Product Co-elutes with an Impurity | The impurity has a very similar polarity to the product. | Try a different solvent system to alter selectivity. If that fails, an alternative purification method like acid-base extraction or recrystallization may be necessary. |
Workflow for Flash Chromatography:
Caption: Workflow for Flash Chromatography Purification.
Method 2: Acid-Base Extraction
When to Use: This technique is particularly useful for removing acidic or basic impurities from a neutral product. Since this compound is neutral, this method can effectively remove unreacted starting materials that are basic (like 3-aminopyrrolidine) or acidic byproducts.[9][10]
The Chemistry Behind It: Acid-base extraction works by changing the charge state of a molecule to alter its solubility.[10]
-
Basic Impurities (e.g., amines): React with an acid (like dilute HCl) to form a water-soluble salt, which partitions into the aqueous layer.[11][12]
-
Acidic Impurities (e.g., carboxylic acids): React with a base (like aqueous NaHCO₃) to form a water-soluble salt, which also moves to the aqueous layer.[9][12]
Detailed Protocol:
-
Dissolve the Crude Product: Dissolve your crude material in an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.[2][3]
-
Remove Basic Impurities:
-
Remove Acidic Impurities:
-
Final Wash and Drying:
-
Wash the organic layer with water and then with brine (saturated NaCl solution) to remove residual water.[9]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[2][8]
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the purified product.
-
Troubleshooting Acid-Base Extraction:
| Issue | Possible Cause | Solution |
| Emulsion Formation | Vigorous shaking of the separatory funnel. | Gently invert the funnel instead of shaking. To break an existing emulsion, add a small amount of brine or allow it to stand for an extended period. |
| Product Loss | The product may have some water solubility, or the protecting groups are being cleaved. | Ensure the pH of the aqueous washes is not too extreme. Use mild acids and bases. Minimize the number of washes. |
| Incomplete Impurity Removal | Insufficient washing or incorrect pH. | Perform multiple washes with the acidic or basic solution. Check the pH of the aqueous layer after washing to ensure it is in the desired range. |
Decision Tree for Acid-Base Extraction:
Caption: Decision Tree for Acid-Base Extraction.
Method 3: Crystallization/Recrystallization
When to Use: This method is ideal when your product is a solid and you have a moderately pure crude material. It is a highly effective way to achieve excellent purity.
Detailed Protocol:
-
Solvent Selection: The key is to find a solvent or solvent system in which your product is sparingly soluble at room temperature but highly soluble when hot.
-
Commonly used solvents for similar compounds include ethyl acetate/hexanes, or alcohols like ethanol.
-
-
Procedure:
-
Dissolve the crude product in the minimum amount of hot solvent.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
For Oily Products: If your product is an oil, you can attempt to induce crystallization.
-
Dissolve the oil in a small amount of a non-polar solvent like hexanes.
-
Add a seed crystal if available.
-
Alternatively, scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate crystallization.
-
Another technique is to dissolve the oil and then remove the solvent under reduced pressure to obtain a foam or amorphous solid, which may then be recrystallized.[13]
-
Troubleshooting Crystallization:
| Issue | Possible Cause | Solution |
| No Crystals Form | The compound is too soluble in the chosen solvent, or the solution is not saturated. | Reduce the amount of solvent. Try a less polar solvent. Cool the solution for a longer period. |
| Oiling Out | The product is precipitating as a liquid instead of a solid. This happens when the boiling point of the solvent is higher than the melting point of the solute. | Use a lower-boiling point solvent. Add a co-solvent in which the oil is less soluble to induce crystallization. |
| Low Recovery | The product has significant solubility in the cold solvent. | Ensure the solution is thoroughly cooled before filtration. Minimize the amount of cold solvent used for washing the crystals. |
Purity Analysis
After purification, it is crucial to assess the purity of your this compound. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and identifying any remaining impurities.[2][8]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[1][2]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product with high accuracy.[2]
By understanding the nature of potential impurities and applying the appropriate purification strategy, you can consistently obtain high-purity this compound for your downstream applications in drug discovery and development.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. biotage.com [biotage.com]
- 8. (3R)-(+)-1-BENZYL-3-(TERT-BUTOXYCARBONYLAMINO)PYRROLIDINE synthesis - chemicalbook [chemicalbook.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 11. Solved To extract the pyrrolidine, will you extract using | Chegg.com [chegg.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
Troubleshooting guide for stereocenter inversion in pyrrolidine synthesis
Troubleshooting Guide for Stereocenter Inversion
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering stereochemical challenges during pyrrolidine synthesis. Pyrrolidines are a vital class of heterocyclic compounds, frequently serving as chiral building blocks in pharmaceuticals.[1][2][3] Maintaining stereochemical integrity at chiral centers is therefore paramount. This document provides in-depth troubleshooting strategies, detailed experimental protocols, and answers to frequently asked questions regarding the undesired inversion of stereocenters.
Frequently Asked Questions (FAQs)
Q1: I've observed significant epimerization at the C2 position of my proline-derived pyrrolidine during a coupling reaction. What is the likely cause?
A: Epimerization at the α-carbon of proline and its derivatives is a known issue, particularly during peptide synthesis or when the carboxyl group is activated.[4][5] The primary mechanism involves the formation of an oxazolone intermediate or direct enolization under basic conditions.[5] Both pathways can lead to a loss of stereochemical integrity. Factors such as the choice of coupling reagents, the base used, and the reaction temperature can significantly influence the extent of epimerization.
Q2: My synthesis involves an SN2 reaction to form the pyrrolidine ring, but I'm seeing a mix of stereoisomers. I expected a clean inversion. What could be wrong?
A: While an ideal SN2 reaction proceeds with a complete inversion of stereochemistry, several factors can lead to a loss of stereospecificity.[6][7][8][9] If your reaction conditions inadvertently favor an SN1 pathway, even partially, you will observe racemization.[10] This can be caused by a sterically hindered substrate, a poor nucleophile, a good leaving group that can stabilize a carbocation, or the use of polar protic solvents. Additionally, if the starting material is not enantiomerically pure, this will be reflected in the product mixture.
Q3: I'm using a Mitsunobu reaction to introduce a nitrogen nucleophile to form a pyrrolidine precursor, and the stereochemistry is inverted as expected. However, the yields are low and I have significant side products. How can I optimize this?
A: The Mitsunobu reaction is a powerful tool for inverting the stereochemistry of secondary alcohols.[11][12][13] Low yields and side products often arise from issues with the nucleophile's acidity or steric hindrance.[14] The nucleophile should ideally have a pKa below 13 to ensure it is acidic enough to protonate the azodicarboxylate reagent.[14] Common side products can also result from the azodicarboxylate itself acting as a nucleophile.[14] Careful selection of reagents, such as using DIAD instead of DEAD, and optimizing the order of addition can mitigate these issues.[14]
In-Depth Troubleshooting Guides
Issue 1: Uncontrolled Stereocenter Inversion During SN2 Cyclization
The formation of a pyrrolidine ring via intramolecular SN2 cyclization is a common synthetic strategy. The hallmark of this reaction is the inversion of configuration at the electrophilic carbon center.[6][7][8][9] When you observe a loss of stereochemical control, it is crucial to diagnose the root cause.
| Potential Cause | Explanation | Recommended Action |
| Competing SN1 Mechanism | The reaction conditions may be favoring the formation of a planar carbocation intermediate, which can be attacked from either face, leading to racemization.[10] This is more likely with secondary or tertiary carbons, good leaving groups, and polar protic solvents. | 1. Solvent Choice: Switch to a polar aprotic solvent (e.g., THF, DMF, Acetone) to disfavor carbocation formation. 2. Leaving Group: If possible, use a leaving group that is less prone to dissociation (e.g., a mesylate instead of a tosylate in some contexts). 3. Nucleophile Concentration: Ensure a high concentration of the intramolecular nucleophile to favor the bimolecular SN2 pathway. |
| Base-Induced Epimerization | If there is an acidic proton adjacent to the stereocenter, the base used to deprotonate the nucleophile could be causing epimerization of the starting material or product. | 1. Choice of Base: Use a non-nucleophilic, sterically hindered base (e.g., DBU, Proton Sponge) at low temperatures. 2. Order of Addition: Add the base slowly to a cooled solution of the substrate to minimize exposure time. 3. Protecting Groups: Consider if a protecting group could be strategically placed to prevent enolization.[15][16][17] |
| Incomplete Reaction/Equilibration | If the reaction is reversible under the chosen conditions, the product may be equilibrating to a thermodynamically more stable, but stereochemically undesired, isomer. | 1. Reaction Monitoring: Carefully monitor the reaction progress by chiral HPLC or NMR to determine the point of maximum desired product formation.[18][19] 2. Temperature Control: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. |
To systematically troubleshoot, a logical workflow is essential. The following diagram illustrates a decision-making process for diagnosing the cause of stereochemical scrambling in an SN2 cyclization.
Caption: Troubleshooting workflow for stereocenter inversion in SN2 cyclizations.
Issue 2: Loss of Stereochemical Integrity in Mitsunobu Reactions
The Mitsunobu reaction is renowned for its ability to invert the stereocenter of a secondary alcohol during substitution with a nucleophile.[11][12][13] However, achieving high stereochemical fidelity requires careful control of the reaction parameters.
The stereochemical outcome of the Mitsunobu reaction is dictated by a concerted SN2-like displacement of an activated phosphonium-alkoxy intermediate by the nucleophile.[14] Any deviation from this pathway can compromise the stereospecificity.
Caption: Simplified mechanism of the Mitsunobu reaction highlighting the key SN2 step.
| Problem | Potential Cause | Solution |
| Racemization/Retention of Stereochemistry | The reaction may be proceeding through an SN1-like mechanism due to a highly stabilized carbocation intermediate or poor nucleophilicity. | 1. Enhance Nucleophilicity: If using a weakly acidic nucleophile (pKa > 13), consider using a more acidic analogue.[14] For example, use 4-nitrobenzoic acid instead of benzoic acid.[13] 2. Solvent: Use a non-polar solvent like THF or toluene to disfavor charge separation. |
| Low Yields and Side Products | The azodicarboxylate (DEAD/DIAD) can act as a competing nucleophile, especially with sterically hindered alcohols or weak nucleophiles.[14] | 1. Reagent Choice: Use diisopropylazodicarboxylate (DIAD) which is more sterically hindered and less nucleophilic than DEAD.[14] 2. Order of Addition: Pre-mixing the alcohol, nucleophile, and triphenylphosphine before the slow, cooled addition of the azodicarboxylate can favor the desired reaction pathway.[14] |
| Difficult Purification | Triphenylphosphine oxide and the reduced hydrazine byproduct can be challenging to remove. | 1. Modified Reagents: Consider using polymer-bound triphenylphosphine, which can be removed by filtration.[14] 2. Alternative Azodicarboxylates: Di-(4-chlorobenzyl)azodicarboxylate (DCAD) has been developed to produce a byproduct that is easily removed by filtration.[14] |
Experimental Protocols
Protocol 1: Chiral HPLC Analysis for Enantiomeric Excess (ee) Determination
This protocol provides a general method for determining the enantiomeric excess of a pyrrolidine product. The specific column and mobile phase will need to be optimized for your particular compound.[18]
Objective: To quantify the ratio of enantiomers in a synthesized pyrrolidine sample.
Materials:
-
Chiral HPLC column (e.g., Chiralcel® OD-H or similar polysaccharide-based column)[18]
-
HPLC-grade solvents (e.g., n-hexane, isopropanol)[18]
-
Trifluoroacetic acid (TFA, optional modifier)[18]
-
Sample of your pyrrolidine product
-
Racemic standard of your pyrrolidine product
Procedure:
-
Method Development:
-
Dissolve the racemic standard in the mobile phase.
-
Start with a typical mobile phase composition, such as 90:10 (v/v) n-hexane:isopropanol, at a flow rate of 1.0 mL/min.[18]
-
If peak resolution is poor, adjust the ratio of the solvents. Adding a small amount of TFA (e.g., 0.1%) can often improve peak shape for amine-containing compounds.[18]
-
-
Sample Analysis:
-
Prepare a dilute solution of your reaction product in the optimized mobile phase.
-
Inject the sample onto the equilibrated HPLC system.
-
Record the chromatogram, detecting at a suitable UV wavelength (e.g., 210 nm).[18]
-
-
Calculation of Enantiomeric Excess (ee%):
-
Identify the peaks corresponding to each enantiomer based on the chromatogram of the racemic standard.
-
Calculate the area of each peak.
-
Use the following formula: ee% = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
-
References
- 1. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. byjus.com [byjus.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Video: SN2 Reaction: Stereochemistry [jove.com]
- 10. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 11. Mitsunobu Reaction [organic-chemistry.org]
- 12. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 15. jocpr.com [jocpr.com]
- 16. biosynth.com [biosynth.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Regioselectivity in 3-Aminopyrrolidine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-aminopyrrolidine derivatives. This guide is designed to provide in-depth, field-proven insights into controlling and improving the regioselectivity of your reactions. As Senior Application Scientists, we understand that the dual nucleophilicity of the 3-aminopyrrolidine scaffold presents a significant synthetic challenge. This resource offers troubleshooting advice and detailed protocols in a practical question-and-answer format to help you navigate these complexities and achieve your desired synthetic outcomes.
The Core Challenge: N1 vs. N3 Reactivity
The fundamental issue in the functionalization of 3-aminopyrrolidine is the presence of two distinct nucleophilic nitrogen atoms: the secondary amine within the pyrrolidine ring (N1) and the primary exocyclic amine at the C3 position. An electrophile (E+) can react at either site, often leading to a mixture of regioisomers, which complicates purification and reduces the yield of the desired product.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q1: My acylation (or alkylation) reaction is producing a mixture of N1 and N3-substituted products. How can I selectively functionalize the exocyclic C3-amino group?
Expert Analysis: This is the most common regioselectivity problem. While the exocyclic primary amine (N3) is less sterically hindered, the secondary ring amine (N1) can sometimes exhibit comparable or even greater nucleophilicity depending on the solvent and electronic environment. To enforce selectivity for the C3-amine, the most robust and widely accepted strategy is to temporarily mask the N1 nitrogen with a protecting group. This ensures that the electrophile can only react at your desired location.[1][2]
Solution: N1-Protection Strategy The key is to "turn off" the nucleophilicity of the ring nitrogen. By installing a protecting group on N1, you can confidently perform your desired reaction on the C3-amine and then remove the protecting group in a subsequent step. The choice of protecting group is critical and must be "orthogonal" – meaning it can be removed under conditions that will not affect your newly installed functional group.[2][3]
Data Summary: Common N1-Protecting Groups
| Protecting Group | Abbreviation | Introduction Reagent(s) | Cleavage Conditions | Key Considerations |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)₂O), Base (e.g., Et₃N) | Strong Acid (TFA, HCl in Dioxane)[1] | Very common, stable to base and hydrogenolysis. Ideal for most applications. |
| Benzyloxycarbonyl | Cbz | Benzyl chloroformate (CbzCl), Base | Catalytic Hydrogenolysis (H₂, Pd/C)[1] | Stable to acid and base. Useful if your molecule has acid-labile groups. |
| 9-Fluorenyl-methyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu, Base | Base (e.g., Piperidine in DMF)[1] | Base-labile. Excellent for orthogonal strategies where acid-labile groups (like Boc) are present elsewhere. |
Experimental Protocol: Boc Protection of (R)-3-Aminopyrrolidine [1]
This protocol provides a reliable method for protecting the N1 position, leaving the C3-amino group available for subsequent reactions.
-
Materials:
-
(R)-3-Aminopyrrolidine (or its salt)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
1M Sodium Hydroxide (NaOH)
-
Magnesium Sulfate (MgSO₄)
-
Argon or Nitrogen for inert atmosphere
-
-
Procedure:
-
To a solution of (R)-3-aminopyrrolidine (1.0 eq) in anhydrous THF, add triethylamine (1.2 eq).
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF dropwise at 0 °C under an argon atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Remove the THF under reduced pressure (rotary evaporation).
-
Dissolve the resulting residue in ethyl acetate and wash with 1M NaOH (1x), followed by water (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under vacuum to yield the N1-Boc-protected 3-aminopyrrolidine, which can often be used in the next step without further purification.
-
Trustworthiness Check: The success of this step is easily validated. The protected product will have a significantly different Rf value on a TLC plate and a clear mass increase corresponding to the Boc group (+100.12 g/mol ) in LC-MS analysis.
Q2: My reaction selectivity is still poor, even when using a protecting group on N1. What other factors should I consider?
Expert Analysis: While protection is the primary tool, other reaction parameters can subtly influence the outcome by affecting reaction kinetics and transition states.
-
Steric Hindrance: This is a powerful, non-obvious director of reactivity. If your electrophile is particularly bulky, it may be sterically prevented from approaching the N3-amine, even if it's the only one available.[4][5] Conversely, bulky substituents on the pyrrolidine ring itself can shield one nitrogen over the other.
-
Troubleshooting Tip: If you suspect steric clash, consider using a less bulky electrophile if your synthesis allows. For example, switch from an acyl chloride to an activated ester, or use a smaller alkyl halide.
-
-
Temperature Control: Many reactions that produce mixtures are under thermodynamic control at room temperature or higher. By lowering the reaction temperature (e.g., to 0 °C or -78 °C), you can often favor the kinetically preferred product, which can significantly improve the regiomeric ratio.[1]
-
Solvent Choice: The solvent can influence the nucleophilicity of the amines by altering their solvation shells. Protic solvents can hydrogen-bond with the amines, potentially dampening their reactivity, while polar aprotic solvents (like DMF or DMSO) may enhance it.
-
Troubleshooting Tip: Screen a small set of solvents (e.g., THF, DCM, DMF) to see if the product ratio changes. This empirical approach is often the fastest way to identify a solvent effect.
-
Q3: I am attempting a copper-catalyzed C-N cross-coupling reaction and observing low yield and/or poor selectivity. How can I optimize this?
Expert Analysis: Metal-catalyzed reactions, such as the Ullmann or Buchwald-Hartwig aminations, introduce a new layer of complexity. The outcome is no longer just about the inherent nucleophilicity of the amines but is heavily dictated by the coordination environment of the metal catalyst.[6][7]
-
Ligand Effects: The ligand bound to the copper or palladium center is arguably the most critical variable.[8] It controls the steric and electronic properties of the catalyst, influencing which nitrogen atom can effectively coordinate to the metal and participate in the catalytic cycle.[9]
-
Troubleshooting Tip: A ligand screening is essential. For copper-catalyzed aminations, N,N'-diaryl diamine ligands or oxalamide-based ligands have shown great promise in controlling reactivity.[7][9] Consult the literature for ligands known to be effective for your specific class of aryl halide and amine.
-
-
Base Sensitivity: The choice of base is crucial. Strong bases can deprotonate other functional groups in your molecule, leading to side reactions. Weaker, non-nucleophilic bases like NaOTMS or Cs₂CO₃ are often preferred in modern cross-coupling protocols to avoid these issues.[7]
-
Catalyst Deactivation: The 3-aminopyrrolidine itself can act as a bidentate ligand, potentially binding too strongly to the metal center and deactivating the catalyst.[9]
-
Troubleshooting Tip: Using sterically encumbered ligands can sometimes resist this catalyst deactivation.[9] Additionally, adjusting the catalyst loading or employing a slow-addition strategy for the amine substrate might mitigate this effect.
-
Frequently Asked Questions (FAQs)
-
Q: What are the most common protecting groups for the 3-amino group of 3-aminopyrrolidine?
-
A: The most frequently used protecting groups for the exocyclic C3-amino group are tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). These offer a good balance of stability and can be removed under specific, controlled conditions.[1]
-
-
Q: How do I choose the right protecting group for my synthetic route?
-
A: The choice depends on the stability of your molecule and the conditions of subsequent reaction steps.[1][2]
-
Use Boc if your subsequent steps are stable to strong acid.
-
Use Cbz if your molecule has acid- or base-labile groups and is stable to hydrogenation.
-
Use Fmoc if you need to perform reactions under acidic conditions and want to deprotect with a base. This is a cornerstone of orthogonal protection strategies.[1]
-
-
-
Q: What is the typical pKa difference between the two amines?
-
A: Generally, the secondary cyclic amine (N1) is slightly more basic (higher pKa) than the primary exocyclic amine (N3). However, this can be influenced by substituents and the solvent. This difference in basicity means that under certain pH conditions or with a substoichiometric amount of a strong base, it may be possible to selectively deprotonate the N1-H, although this is a less reliable method for control than using protecting groups.
-
References
- 1. benchchem.com [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. biosynth.com [biosynth.com]
- 4. Steric effects - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Copper-Catalyzed Amination of Base-Sensitive Aryl Bromides - ChemistryViews [chemistryviews.org]
- 8. Room-Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stereochemical Integrity in the Functionalization of 1-Cbz-3-Boc-Amino Pyrrolidine
Welcome to the technical support center for advanced synthetic chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are working with the chiral building block, 1-Cbz-3-Boc-Amino pyrrolidine. Maintaining stereochemical purity at the C3 position during functionalization is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API). This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate the challenges of preventing racemization in your synthetic routes.
The Challenge: Understanding and Preventing Racemization
The primary challenge in functionalizing this compound lies in the potential for epimerization at the chiral C3 center. This loss of stereochemical integrity, known as racemization, can occur under various reaction conditions, particularly those involving basic reagents. The mechanism of racemization in this system is typically initiated by the deprotonation of the N-H bond of the Boc-protected amine. The resulting anion can undergo a conformational change, leading to a loss of the original stereochemistry upon reprotonation.
Mechanism of Base-Mediated Racemization
Caption: Base-mediated racemization pathway.
Troubleshooting and FAQs
This section addresses common issues encountered during the functionalization of this compound.
Q1: I'm observing significant epimerization during an acylation reaction. What is the likely cause and how can I prevent it?
A1: Epimerization during acylation is often caused by the use of a strong, nucleophilic base. Bases like triethylamine (TEA) can deprotonate the N-H of the Boc-protected amine, leading to the formation of a planar intermediate that can be protonated from either face, resulting in a mixture of enantiomers.[1]
Troubleshooting Steps:
-
Choice of Base: Switch to a non-nucleophilic, sterically hindered base.[2][3][4] N,N-Diisopropylethylamine (DIPEA or Hünig's base) is an excellent choice as its bulky isopropyl groups prevent it from acting as a nucleophile while still effectively scavenging the acid generated during the reaction.[3]
-
Reaction Temperature: Perform the reaction at a lower temperature. Starting the reaction at 0 °C and allowing it to slowly warm to room temperature can significantly reduce the rate of epimerization.
-
Order of Addition: Add the acylating agent to a solution of the pyrrolidine and the base. This ensures that the base is present to immediately neutralize the acid that is formed.
Q2: Can I use a stronger base like Lithium Diisopropylamide (LDA) for deprotonation?
A2: The use of very strong bases like LDA is generally not recommended for this substrate.[2] While LDA is a non-nucleophilic base, its high basicity will readily deprotonate the N-H of the Boc-protected amine, leading to a high risk of racemization.[2] Stick to moderately basic, non-nucleophilic amines for most applications.
Q3: I need to perform an N-alkylation. What are the best practices to maintain stereochemical integrity?
A3: N-alkylation can be challenging due to the potential for both racemization and over-alkylation. A robust method to avoid racemization involves the use of alkyl tosylates in the presence of a sterically hindered, non-nucleophilic base like 1,2,2,6,6-pentamethylpiperidine (PMP).[5][6] This combination has been shown to be effective for the N-alkylation of hindered secondary amines without causing racemization.[5][6]
Key Considerations for N-Alkylation:
| Parameter | Recommendation | Rationale |
| Alkylating Agent | Alkyl tosylate or mesylate | Good leaving groups that react under mild conditions. |
| Base | 1,2,2,6,6-pentamethylpiperidine (PMP) or 2,6-di-tert-butylpyridine | Sterically hindered, non-nucleophilic bases that will not compete in the alkylation. |
| Solvent | Toluene or Dichloromethane (DCM) | Aprotic solvents are preferred to avoid side reactions. |
| Temperature | Room temperature to gentle heating (40-50 °C) | Balances reaction rate with minimizing epimerization. |
Q4: How does the choice of protecting groups (Cbz and Boc) influence the risk of racemization?
A4: The Boc (tert-butyloxycarbonyl) group on the 3-amino position is the primary site of concern for deprotonation and subsequent racemization. The Cbz (benzyloxycarbonyl) group at the 1-position is generally stable under the basic conditions used for functionalization at the 3-position. The electron-withdrawing nature of the Boc group increases the acidity of the N-H proton, making it more susceptible to deprotonation by base.
Q5: What analytical techniques can I use to determine the enantiomeric purity of my product?
A5: Determining the enantiomeric excess (ee) of your product is crucial. The most common and reliable methods are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers.[7][8] A variety of chiral stationary phases are commercially available.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: In the presence of a chiral shift reagent, the signals for the two enantiomers in the NMR spectrum will be shifted to different extents, allowing for their integration and the determination of the enantiomeric ratio.
-
Conversion to Diastereomers: The enantiomeric mixture can be reacted with a chiral derivatizing agent to form a mixture of diastereomers. Diastereomers have different physical properties and can often be separated and quantified by standard achiral chromatography or NMR.
Recommended Protocols
The following are generalized protocols that have been optimized to minimize racemization. Always perform a small-scale test reaction to optimize conditions for your specific substrate.
Protocol 1: General Procedure for N-Acylation
Caption: N-Acylation experimental workflow.
-
Dissolve this compound (1.0 eq) and N,N-Diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous Dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride or anhydride (1.1 eq) dropwise.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for N-Alkylation with an Alkyl Tosylate
Caption: N-Alkylation experimental workflow.
-
To a solution of this compound (1.0 eq) in toluene, add the alkyl tosylate (1.2 eq) and 1,2,2,6,6-pentamethylpiperidine (PMP) (1.5 eq).
-
Heat the reaction mixture to 40-50 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and filter to remove any precipitated salts.
-
Concentrate the filtrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
The preservation of stereochemical integrity during the functionalization of this compound is a critical aspect of its use in the synthesis of chiral molecules. By understanding the mechanism of racemization and carefully selecting reaction conditions, particularly the choice of base and temperature, it is possible to achieve high yields of enantiomerically pure products. The protocols and troubleshooting advice provided in this guide are intended to serve as a valuable resource for chemists working with this important chiral building block.
References
- 1. Racemization Overview, Mechanism & Examples - Lesson | Study.com [study.com]
- 2. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 3. Amine Reactivity [www2.chemistry.msu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. scilit.com [scilit.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Solubility of 1-Cbz-3-Boc-Amino Pyrrolidine
Introduction
Welcome to the technical support center for 1-Cbz-3-Boc-Amino pyrrolidine. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. Due to its dual Cbz and Boc protecting groups, this compound possesses a unique molecular architecture that can present solubility challenges in common organic solvents.[1][2] This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to help you overcome these challenges, ensuring efficient and successful reactions.
Compound Profile: this compound
Understanding the physicochemical properties of a reagent is the first step in troubleshooting its behavior in a reaction.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₄N₂O₄ | [3] |
| Molecular Weight | 320.38 g/mol | [3] |
| Appearance | White to off-white solid/powder | [4][5] |
| Melting Point | 124-125 °C | [3] |
| Key Structural Features | A polar pyrrolidine ring, a bulky non-polar tert-butoxycarbonyl (Boc) group, and an aromatic, non-polar benzyloxycarbonyl (Cbz) group. | [1][6] |
The presence of both large, non-polar protecting groups and polar carbamate linkages dictates a specific range of suitable solvents. The principle of "like dissolves like" is paramount; an ideal solvent must possess characteristics that can effectively solvate all parts of the molecule.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my reaction solvent. Why is this happening?
A: This is a common issue stemming from the compound's hybrid polarity. The large, hydrophobic Cbz and Boc groups render it poorly soluble in highly polar protic solvents (like water or methanol) and non-polar aliphatic solvents (like hexanes).[1][2] Conversely, the polar carbamate backbone and pyrrolidine ring limit its solubility in purely non-polar aromatic solvents (like toluene). The key is to select a solvent that can accommodate both the polar and non-polar regions of the molecule. Polar aprotic solvents are typically the best starting point.
Q2: What are the best initial solvents to try for dissolving this compound?
A: For room temperature dissolution, we recommend starting with polar aprotic solvents. These are known to be effective for a wide range of protected amino acids and peptide synthesis, which involves similar structures.[7][8]
-
High-Confidence Choices: N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO).[4][7][9][10]
-
Moderate-Confidence Choices: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN). These may require gentle heating or may not achieve high concentrations.
Q3: Can I heat the mixture to improve solubility? What are the risks?
A: Yes, gentle heating can significantly improve both the rate of dissolution and the overall solubility. However, be cautious. The melting point of the compound is 124-125 °C[3]. Prolonged heating at high temperatures, especially in the presence of nucleophiles or bases, can risk thermal degradation or deprotection of the Boc group, which is known to be more thermally labile than the Cbz group. We recommend heating to 40-60 °C as a safe starting range. Always monitor your reaction by TLC or LCMS for any signs of decomposition.[11]
Q4: How do the Cbz and Boc protecting groups specifically influence the solubility?
A: Both the Cbz and Boc groups are carbamates, which protect the amine functionality.[1][12]
-
The Boc group is bulky and aliphatic (non-polar), increasing the compound's affinity for organic solvents compared to the unprotected amine. Its removal typically requires strong acid (e.g., TFA).[6]
-
The Cbz group contains a benzyl ring, adding aromatic and hydrophobic character. This feature can sometimes promote crystallization. It is typically removed via catalytic hydrogenolysis.[2][13] The combination of these two large, non-polar groups dominates the molecule's character, making it behave more like a protected peptide fragment, which often requires highly effective solvating media like DMF or NMP.[9][14]
Troubleshooting Guide: From Dissolution to Reaction
This guide addresses specific problems you may encounter during your experiment.
Problem 1: The compound fails to dissolve in the chosen solvent at the start of the experiment.
| Potential Cause | Recommended Solution & Rationale |
| Inappropriate Solvent Choice | 1. Switch to a Stronger Polar Aprotic Solvent: Immediately switch to DMF, NMP, or DMSO. These solvents have high dielectric constants and the ability to disrupt intermolecular forces (like hydrogen bonding and π-stacking from the Cbz group) in the crystal lattice.[7][9] 2. Create a "Magic Mixture": In peptide synthesis, solvent mixtures such as DCM/DMF/NMP (1:1:1) are sometimes used to solvate difficult sequences.[15] This approach can be effective here, balancing polarity and solvating power. |
| Insufficient Solvent Volume | 1. Increase Solvent Volume: The concentration may be too high. Halve the concentration (i.e., double the solvent volume) and see if dissolution occurs. While this may slow down bimolecular reactions, it is preferable to an insoluble slurry. |
| Low Ambient Temperature | 1. Apply Gentle Heat: Warm the mixture to 40-50 °C with stirring. This provides the kinetic energy needed to overcome the activation energy of dissolution. Ensure your reaction is compatible with this temperature. |
Problem 2: The compound dissolves initially but precipitates out after adding another reagent.
| Potential Cause | Recommended Solution & Rationale |
| Change in Solvent Polarity | 1. Re-evaluate the Primary Solvent: The addition of a less polar reagent (e.g., an acyl chloride in toluene) or a highly non-polar co-solvent can crash out your substrate. The best solution is to start with a more robust primary solvent (DMF or NMP) that can better tolerate changes in the overall mixture polarity.[9] 2. Alter the Order of Addition: If possible, add the this compound solution to the solution of the other reagent, rather than vice-versa. This gradual introduction can sometimes prevent localized supersaturation and precipitation. |
| Reaction to Form an Insoluble Salt | 1. Check Reagent Compatibility: If you add a strong acid or base, you may be forming an insoluble salt. For example, adding a strong acid might protonate the pyrrolidine nitrogen (if it were unprotected) or other basic sites, while adding a strong base could potentially interact with the carbamate protons. Ensure all reagents are compatible and consider using non-ionic bases (e.g., DIPEA) where appropriate.[16] |
Problem 3: The reaction is sluggish or does not go to completion, and undissolved starting material is visible.
| Potential Cause | Recommended Solution & Rationale |
| Mass Transfer Limitation | 1. Increase Temperature & Agitation: A heterogeneous mixture means the reaction rate is limited by how fast the solid can dissolve to react in solution. Increasing the temperature (within stable limits) and ensuring vigorous stirring can help mitigate this. 2. Use a Co-Solvent System: Introduce a co-solvent that helps solubilize the starting material without inhibiting the reaction. For example, if your reaction is in THF, adding 10-20% NMP can dramatically increase solubility and, therefore, the reaction rate. |
Workflow for Troubleshooting Solubility Issues
The following diagram outlines a logical decision-making process for addressing solubility challenges with this compound.
Caption: A decision tree for troubleshooting initial dissolution.
Experimental Protocols
Protocol 1: Systematic Solvent Screening
This protocol allows you to quickly determine the optimal solvent for your compound under your specific lab conditions.
Materials:
-
This compound
-
A set of 4 mL glass vials with caps
-
Analytical balance
-
Magnetic stir plate and small stir bars
-
Selection of solvents: DCM, THF, MeCN, DMF, NMP, DMSO
Procedure:
-
Preparation: Weigh approximately 10 mg of this compound into six separate, labeled vials.
-
Initial Solvent Addition: To the first vial, add the first solvent (e.g., DCM) dropwise while stirring, up to a volume of 0.2 mL (concentration = 50 mg/mL).
-
Observation: Observe for 2-3 minutes at room temperature. Note if the solid dissolves completely, partially, or not at all.
-
Heating: If not fully dissolved, warm the vial to 40 °C and stir for another 5 minutes. Record any changes.
-
Dilution: If the solid remains, add another 0.2 mL of the solvent (now 0.4 mL total, concentration = 25 mg/mL) and repeat the observation at room temperature and with gentle heating.
-
Repeat: Repeat steps 2-5 for each of the remaining solvents.
-
Analysis: Compile your results in a table to identify the most effective solvent that provides complete dissolution at the highest concentration and lowest temperature.
Protocol 2: General Reaction Setup for a Poorly Soluble Reagent
This protocol outlines a robust setup for running a reaction when you anticipate solubility issues.
Procedure:
-
Vessel Setup: To a clean, dry, oven-dried round-bottom flask equipped with a magnetic stir bar, add the this compound.
-
Solvent Addition: Add the chosen optimal solvent (e.g., DMF, determined from Protocol 1) to achieve the desired reaction concentration.
-
Dissolution: Stir the mixture. If necessary, apply gentle heat (40-50 °C) until all the solid has completely dissolved. It is critical to start the reaction from a homogeneous solution.
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) and maintain a positive pressure.
-
Cooling: If the reaction needs to be run at a lower temperature (e.g., 0 °C), cool the clear solution down after dissolution has been achieved. Be vigilant for any signs of precipitation as the solution cools. If precipitation occurs, a higher solvent volume may be required.
-
Reagent Addition: Add the other reagents to the reaction mixture, typically slowly via syringe or as a solution in the same reaction solvent to avoid polarity shocks.
-
Monitoring: Monitor the reaction's progress using an appropriate technique (TLC, LCMS). Note that spotting a reaction mixture from a high-boiling solvent like DMF or DMSO on a TLC plate requires care to ensure a tight, concentrated spot.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. (S)-1-N-CBZ-3-N-BOC-AMINO PYRROLIDINE CAS#: 122536-74-7 [m.chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. (S)-3-(Boc-amino)pyrrolidine CAS#: 122536-76-9 [m.chemicalbook.com]
- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 7. peptide.com [peptide.com]
- 8. tandfonline.com [tandfonline.com]
- 9. academic.oup.com [academic.oup.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. studysmarter.co.uk [studysmarter.co.uk]
- 13. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 14. Prediction and improvement of protected peptide solubility in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. bachem.com [bachem.com]
Technical Support Center: Catalyst Selection for Efficient Synthesis of 1-Cbz-3-Boc-Amino Pyrrolidine
Welcome to our dedicated technical support guide for the synthesis of 1-Cbz-3-Boc-Amino pyrrolidine and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this critical building block in their synthetic endeavors. The strategic placement of the Carboxybenzyl (Cbz) and tert-Butoxycarbonyl (Boc) protecting groups allows for orthogonal deprotection and subsequent functionalization, making it a versatile scaffold in drug discovery.[1] This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges associated with catalyst selection and reaction optimization.
Troubleshooting Guide: Common Experimental Issues
Navigating the complexities of multi-step organic synthesis often involves overcoming unforeseen challenges. This section addresses specific problems you may encounter during the synthesis of this compound, with a focus on catalytic steps.
Issue 1: Low Yield During Cbz Protection of 3-Boc-Amino Pyrrolidine
Question: I am experiencing a low yield when reacting 3-Boc-Amino pyrrolidine with benzyl chloroformate (Cbz-Cl). What are the likely causes and how can I improve the outcome?
Answer: Low yields in Cbz protection are often traced back to suboptimal reaction conditions or the degradation of reagents. Here’s a systematic approach to troubleshooting this step:
-
Reagent Quality: Benzyl chloroformate is moisture-sensitive and can degrade over time. Ensure you are using a fresh or properly stored bottle of Cbz-Cl.
-
Base Selection and Stoichiometry: A suitable base is crucial to neutralize the HCl byproduct. Triethylamine or sodium bicarbonate are commonly used.[2] Ensure at least one equivalent of the base is used. An excess of the base is generally not detrimental.
-
Temperature Control: The reaction is typically performed at low temperatures (e.g., 0 °C) to minimize side reactions.[3] Allowing the reaction to warm prematurely can lead to the formation of undesired byproducts.
-
Solvent Choice: Aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are standard choices. Ensure the solvent is anhydrous, as water can react with Cbz-Cl.
-
Work-up Procedure: During the aqueous work-up, ensure the pH is controlled to prevent the loss of product. Extraction with a suitable organic solvent like ethyl acetate should be performed thoroughly.
Issue 2: Incomplete Cbz Deprotection (Hydrogenolysis)
Question: My catalytic hydrogenation to remove the Cbz group is sluggish and incomplete, even after extended reaction times. How can I drive the reaction to completion?
Answer: Incomplete hydrogenolysis is a frequent challenge and is almost always related to catalyst activity or the presence of poisons.
-
Catalyst Activity: The most common catalyst for this transformation is Palladium on Carbon (Pd/C).[3][4]
-
Catalyst Quality: Ensure the Pd/C is fresh and has been stored under an inert atmosphere. Older catalysts can lose activity.
-
Catalyst Loading: While typically used in catalytic amounts (e.g., 10 mol%), increasing the catalyst loading can sometimes be necessary, especially if the substrate is complex.
-
-
Hydrogen Source and Pressure:
-
Hydrogen Gas: Ensure a steady supply of hydrogen gas. A hydrogen balloon is often sufficient for small-scale reactions, but for larger scales or more stubborn substrates, a Parr hydrogenator is recommended to maintain adequate pressure.[4]
-
Transfer Hydrogenolysis: As an alternative to H₂ gas, transfer hydrogenation using a hydrogen donor like ammonium formate or cyclohexene can be effective.
-
-
Catalyst Poisons: The presence of even trace amounts of certain functional groups or impurities can poison the palladium catalyst.
-
Sulfur Compounds: Thiols or other sulfur-containing functional groups in your substrate or carried over from previous steps are potent catalyst poisons.
-
Halogens: While less severe than sulfur, halide ions can also inhibit catalyst activity.
-
Purification of Starting Material: Ensure your starting this compound is of high purity before attempting the deprotection.
-
-
Solvent Selection: Protic solvents like methanol or ethanol are excellent choices for hydrogenolysis as they help to solubilize the substrate and facilitate the reaction on the catalyst surface.[3]
Issue 3: Formation of Side Products During Synthesis
Question: I am observing significant side product formation in my reaction mixture. What are the common side reactions and how can I mitigate them?
Answer: Side product formation is a broad issue that can arise at various stages. Here are a few common scenarios:
-
Over-alkylation: During the protection step, if both the primary and secondary amines are unprotected, di-protection can occur.[3] Using a controlled amount of the protecting group reagent (1.0 equivalent) and lower temperatures can enhance selectivity for mono-protection.[3]
-
Ring Opening: Under harsh acidic or basic conditions, the pyrrolidine ring can be susceptible to opening. It is crucial to use mild conditions whenever possible.
-
Racemization: For chiral syntheses, harsh conditions or prolonged reaction times can lead to racemization at stereocenters. Monitoring the reaction progress and keeping reaction times to a minimum is advisable.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues during the synthesis.
Caption: A systematic workflow for troubleshooting synthesis issues.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the synthesis of this compound, focusing on strategic choices.
Q1: What are the main advantages of using a Cbz/Boc orthogonal protection strategy for 3-aminopyrrolidine?
The primary advantage of the Cbz/Boc orthogonal strategy is the ability to selectively deprotect one amino group in the presence of the other.[3] The Boc group is labile to acidic conditions (e.g., TFA or HCl), while the Cbz group is stable to acids and bases but is readily cleaved by catalytic hydrogenolysis.[3] This allows for sequential and site-specific modifications at either the N-1 ring nitrogen or the C-3 exocyclic amine, which is a powerful tool in constructing complex molecules.[1]
Q2: How do I choose between a homogeneous and a heterogeneous catalyst for Cbz deprotection?
The choice between a homogeneous and heterogeneous catalyst depends on several factors, including the scale of the reaction, the need for catalyst recovery, and the presence of other functional groups.
-
Heterogeneous Catalysts (e.g., Pd/C): These are the most commonly used catalysts for Cbz deprotection.
-
Advantages: They are easily removed from the reaction mixture by simple filtration, which simplifies the work-up and purification process.[4] The catalyst can often be recycled, which is cost-effective for large-scale syntheses.[5]
-
Disadvantages: They can sometimes be less active than their homogeneous counterparts and may require higher temperatures or pressures. They are also susceptible to poisoning.
-
-
Homogeneous Catalysts (e.g., Wilkinson's catalyst): These catalysts are soluble in the reaction medium.
-
Advantages: They often exhibit higher activity and selectivity under milder conditions. They can also be more tolerant to certain functional groups.
-
Disadvantages: The removal of the catalyst from the product can be challenging, often requiring chromatographic purification. This can be a significant drawback, especially in process chemistry.
-
For most standard applications involving this compound, the ease of use and removal makes heterogeneous Pd/C the preferred choice .
Q3: Are there alternative methods to catalytic hydrogenation for Cbz group removal?
While catalytic hydrogenation is the most common and generally cleanest method, there are alternatives that can be useful if your molecule contains functional groups that are sensitive to reduction (e.g., alkenes, alkynes).
-
Strong Acids: Lewis acids like HBr in acetic acid can cleave Cbz groups, but these conditions are harsh and not compatible with the acid-labile Boc group.
-
Transfer Hydrogenolysis: As mentioned in the troubleshooting section, using a hydrogen donor like ammonium formate with Pd/C is a milder alternative to using hydrogen gas and can sometimes offer different selectivity.
Catalyst Selection Decision Tree
The following diagram provides a decision-making framework for selecting the appropriate catalyst system for Cbz deprotection.
Caption: A decision tree for catalyst selection in Cbz deprotection.
Experimental Protocols
The following are generalized protocols that serve as a starting point. Optimization for your specific substrate and scale may be necessary.
Protocol 1: Cbz Protection of (S)-3-(Boc-amino)pyrrolidine
This protocol is adapted from standard procedures for Cbz protection of amines.[3]
-
Dissolve (S)-3-(Boc-amino)pyrrolidine (1.0 eq) and triethylamine (1.1 eq) in anhydrous THF (approx. 0.5 M solution) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.05 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours, or until TLC analysis indicates completion.
-
Quench the reaction with the addition of water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired (S)-1-Cbz-3-(Boc-amino)pyrrolidine.
Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis
This protocol outlines the standard procedure for removing the Cbz group using Pd/C.[3][4]
-
Dissolve the Cbz-protected pyrrolidine (1.0 eq) in a suitable solvent such as methanol or ethanol (approx. 0.2 M solution) in a flask suitable for hydrogenation.
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 10 mol % by weight).
-
Seal the flask and purge the atmosphere with hydrogen gas (a hydrogen-filled balloon is often sufficient for small scale). For larger scales, use a Parr hydrogenation apparatus and pressurize to the desired level (e.g., 50 psi).
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-16 hours.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; do not allow the filter cake to dry completely.
-
Wash the filter cake with additional solvent (methanol or ethanol).
-
Combine the filtrates and concentrate under reduced pressure to yield the deprotected product. Further purification may be required depending on the purity of the crude material.
Data Summary Table
The following table provides a summary of typical reaction parameters for the key synthetic steps.
| Step | Key Reagents | Catalyst | Solvent | Typical Yield |
| Cbz Protection | Benzyl Chloroformate, Triethylamine | N/A | THF or DCM | 85-95% |
| Cbz Deprotection | H₂ gas or Transfer Reagent | 10% Pd/C | Methanol or Ethanol | 90-98%[3] |
References
Validation & Comparative
A Senior Application Scientist's Guide: Comparing Cbz and Fmoc Protection for 3-Aminopyrrolidine
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules and novel therapeutic agents, the strategic use of protecting groups is a cornerstone of success. The bifunctional nature of 3-aminopyrrolidine, a valuable scaffold in drug discovery, presents a common challenge: the selective protection of its primary amino group in the presence of the secondary amine within the pyrrolidine ring.[1] This guide provides an in-depth comparison of two of the most widely employed amine protecting groups, Carboxybenzyl (Cbz) and 9-fluorenylmethoxycarbonyl (Fmoc), for the mono-protection of 3-aminopyrrolidine. This analysis, grounded in established chemical principles and supported by experimental data, aims to equip researchers with the insights needed to make informed decisions for their synthetic strategies.
The Strategic Importance of Amine Protection in 3-Aminopyrrolidine Chemistry
3-Aminopyrrolidine and its derivatives are key building blocks in medicinal chemistry, often utilized for their ability to introduce conformational rigidity and a basic nitrogen atom, which can be crucial for target engagement.[1] The presence of two nucleophilic nitrogen atoms, however, necessitates a robust protection strategy to ensure regioselectivity in subsequent reactions. The primary amine is generally more reactive than the secondary amine of the pyrrolidine ring, but the potential for di-protection remains a significant challenge that can lead to reduced yields and complex purification procedures.[2] The choice between Cbz and Fmoc protection hinges on several factors, including the stability of the protecting group to downstream reaction conditions, the ease and efficiency of its removal, and its influence on the overall synthetic strategy, particularly in the context of orthogonal protection schemes.[3][4]
At a Glance: Cbz vs. Fmoc for 3-Aminopyrrolidine Protection
| Feature | Carboxybenzyl (Cbz) | 9-Fluorenylmethoxycarbonyl (Fmoc) |
| Structure | Benzyl-O-(C=O)- | Fluorenyl-CH₂-O-(C=O)- |
| Lability | Hydrogenolysis | Base-Labile |
| Typical Deprotection | H₂, Pd/C; Transfer Hydrogenation[5] | 20% Piperidine in DMF[2] |
| Stability | Stable to mild acid and base[6] | Stable to acid and hydrogenolysis (quasi-orthogonal to Cbz)[1] |
| Key Advantages | - Robust and well-established- Orthogonal to Boc and Fmoc[7]- Crystalline derivatives aid in purification | - Mild deprotection conditions- Orthogonal to acid-labile groups (e.g., Boc)- UV-active byproduct allows for reaction monitoring[8] |
| Potential Limitations | - Catalyst poisoning can be an issue[2]- Not suitable for molecules with other reducible groups | - Dibenzofulvene byproduct can form adducts[1]- Potential for di-protection if not controlled |
Mechanistic Insights: The "Why" Behind the Chemistry
Understanding the underlying mechanisms of protection and deprotection is crucial for troubleshooting and optimizing synthetic protocols.
Cbz Protection and Deprotection
The Cbz group is typically introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions.[5] The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of Cbz-Cl.
The removal of the Cbz group is most commonly achieved through catalytic hydrogenolysis.[5] This mild method involves the use of a palladium catalyst and a hydrogen source to cleave the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide.
Caption: Cbz protection and deprotection workflow.
Fmoc Protection and Deprotection
The Fmoc group is introduced using reagents like Fmoc-Cl or N-(9-Fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a mild base.[1] The mechanism is also a nucleophilic acyl substitution.
Fmoc deprotection is achieved under mild basic conditions, typically with a solution of piperidine in DMF.[1] The base abstracts the acidic proton on the fluorene ring, initiating a β-elimination that liberates the free amine and dibenzofulvene. The piperidine then acts as a scavenger for the dibenzofulvene byproduct.[8]
Caption: Fmoc protection and deprotection workflow.
Experimental Data and Performance Comparison
Protection Reaction:
| Protecting Group | Reagents and Conditions | Substrate | Yield (%) | Reference |
| Cbz | Cbz-Cl, NaHCO₃, THF/H₂O, 0°C | Generic Amine | 90 | [5] |
| Fmoc | Fmoc-Cl, H₂O, 60°C | Aniline | 90 | [9] |
| Fmoc | Fmoc-Cl, H₂O, 60°C | Benzylamine | 88 | [9] |
The data suggests that both Cbz and Fmoc protection can proceed with high yields. The choice of reaction conditions, particularly the base and solvent system, is critical for optimizing the yield and minimizing side reactions. For 3-aminopyrrolidine, the key challenge is achieving selective mono-protection of the primary amine.
Strategies for Selective Mono-protection:
A common and effective strategy to favor mono-protection of the more reactive primary amine is to use the hydrochloride salt of 3-aminopyrrolidine or to add one equivalent of a strong acid. This protonates the more basic secondary amine of the pyrrolidine ring, rendering it less nucleophilic and directing the protecting group to the primary amine.[2] Careful control of stoichiometry (using close to one equivalent of the protecting group reagent) and reaction temperature can further enhance selectivity.[2]
Deprotection and Orthogonality:
The true strategic advantage of choosing between Cbz and Fmoc lies in their orthogonal deprotection methods.
-
Cbz deprotection via hydrogenolysis is exceptionally mild and clean, with volatile byproducts. However, it is incompatible with other reducible functional groups such as alkenes, alkynes, or some sulfur-containing groups which can poison the catalyst.[2]
-
Fmoc deprotection with piperidine is also very mild and rapid. Its base-lability makes it perfectly orthogonal to acid-labile protecting groups like Boc, a cornerstone of modern solid-phase peptide synthesis.[] While Fmoc is generally stable to hydrogenolysis, some cleavage can occur, making it quasi-orthogonal to Cbz.[1]
Detailed Experimental Protocols
The following protocols are representative examples for the protection and deprotection of amines and can be adapted for 3-aminopyrrolidine.
Protocol 1: Cbz Protection of an Amine
This protocol is adapted from a general procedure for amine protection.[5]
-
Dissolution: Dissolve the amine (1.0 eq) in a 2:1 mixture of THF and water.
-
Base Addition: Add sodium bicarbonate (2.0 eq).
-
Cbz-Cl Addition: Cool the mixture to 0°C and add benzyl chloroformate (Cbz-Cl) (1.5 eq) dropwise.
-
Reaction: Stir the solution at 0°C for 20 hours.
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by silica gel column chromatography.
Protocol 2: Fmoc Protection of an Amine
This protocol is a general method for the Fmoc protection of amines in an aqueous medium.[9]
-
Mixing: To the amine (1.0 eq), add Fmoc-Cl (1.2 eq) and water.
-
Reaction: Stir the reaction mixture at 60°C. Monitor the reaction by thin-layer chromatography.
-
Isolation: After consumption of the amine, filter the reaction product, wash with water, and recrystallize from hot ethanol to afford the pure product.
Protocol 3: Cbz Deprotection (Hydrogenolysis)
A general procedure for the hydrogenolytic cleavage of a Cbz group.
-
Setup: Dissolve the Cbz-protected amine in methanol or ethanol.
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).
-
Hydrogenation: Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature.
-
Filtration: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Protocol 4: Fmoc Deprotection
A standard procedure for the removal of the Fmoc group.[2]
-
Reagent: Prepare a 20% solution of piperidine in DMF.
-
Reaction: Treat the Fmoc-protected substrate with the piperidine solution and stir at room temperature. The reaction is typically complete within 30 minutes.
-
Work-up: After completion, remove the deprotection solution and wash the product thoroughly with DMF. For solution-phase synthesis, an extractive work-up may be necessary to remove the dibenzofulvene-piperidine adduct.
Conclusion and Recommendations
The choice between Cbz and Fmoc for the protection of 3-aminopyrrolidine is a strategic decision that should be guided by the overall synthetic plan.
-
Choose Cbz when:
-
Robustness to a wide range of acidic and basic conditions is required.
-
Orthogonality to acid-labile protecting groups like Boc is essential.
-
The presence of reducible functional groups in subsequent steps is not a concern.
-
The crystallinity of the Cbz-protected intermediate can aid in purification.
-
-
Choose Fmoc when:
-
Mild, base-mediated deprotection is desired.
-
The synthetic route involves acid-sensitive functionalities.
-
Orthogonality to Cbz and other hydrogenolysis-labile groups is necessary.
-
UV monitoring of the deprotection step is advantageous, particularly in solid-phase synthesis.
-
For the selective mono-protection of 3-aminopyrrolidine, it is highly recommended to start with the hydrochloride salt or employ an in-situ protonation strategy to deactivate the secondary amine. Careful optimization of reaction conditions, including stoichiometry and temperature, will be key to achieving high yields of the desired mono-protected product, regardless of the chosen protecting group. Ultimately, the versatility of both Cbz and Fmoc ensures that a suitable protection strategy can be devised for a wide array of synthetic endeavors involving the valuable 3-aminopyrrolidine scaffold.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. ijacskros.com [ijacskros.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization - Google Patents [patents.google.com]
- 9. rsc.org [rsc.org]
A Comparative Guide to Chiral Diamine Precursors in Asymmetric Synthesis: 1-Cbz-3-Boc-Amino Pyrrolidine in Focus
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is paramount. Chiral diamines have emerged as a cornerstone class of precursors for the synthesis of highly effective ligands and organocatalysts, driving progress in asymmetric catalysis. This guide provides a comprehensive comparison of 1-Cbz-3-Boc-Amino pyrrolidine, a versatile pyrrolidine-based precursor, with other prominent chiral diamines. We will delve into their synthetic utility, performance in key asymmetric transformations, and the mechanistic subtleties that govern their stereochemical outcomes, supported by experimental data and detailed protocols.
The Strategic Importance of Chiral Diamine Scaffolds
Chiral 1,2- and 1,3-diamines are privileged structures in asymmetric catalysis. Their C2-symmetry or well-defined stereochemical architecture creates a chiral environment around a metal center or can act as a bifunctional organocatalyst. The two nitrogen atoms can be readily functionalized, allowing for the fine-tuning of steric and electronic properties to optimize catalyst performance for a specific transformation. This adaptability has led to their widespread use in a multitude of enantioselective reactions, including carbon-carbon bond-forming reactions, reductions, and oxidations.
In the Spotlight: this compound
(S)-1-Cbz-3-(Boc-amino)pyrrolidine and its enantiomer are valuable building blocks due to the orthogonal nature of the Carboxybenzyl (Cbz) and tert-Butoxycarbonyl (Boc) protecting groups. This differential protection allows for selective deprotection and functionalization at either the ring nitrogen (N-1) or the exocyclic amino group at C-3, enabling a modular approach to ligand and catalyst synthesis.
The pyrrolidine scaffold provides a conformationally constrained five-membered ring system, which can impart high levels of stereocontrol in catalytic transformations. The choice of protecting groups is a critical strategic decision in a multi-step synthesis. The Cbz group is typically removed by hydrogenolysis, while the Boc group is labile under acidic conditions. This orthogonality is ideal for synthetic routes where sequential modification at the two nitrogen centers is required.
Key Competitors: A Comparative Analysis
While this compound offers significant advantages, a number of other chiral diamine precursors have proven to be highly effective and are widely used in the field. Here, we compare its utility with derivatives of cyclohexane-1,2-diamine, 1,2-diphenylethane-1,2-diamine, proline, and the naturally occurring alkaloid, (-)-sparteine.
Derivatives of (1R,2R)-(-)-1,2-Diaminocyclohexane (DACH)
The trans-1,2-diaminocyclohexane scaffold is a cornerstone in asymmetric catalysis, largely due to its rigid C2-symmetric structure.[1] This rigidity minimizes conformational flexibility in the transition state, often leading to high enantioselectivities. The readily available and relatively inexpensive nature of both enantiomers of DACH has contributed to its widespread adoption.
Performance Insights: DACH derivatives, such as the Trost ligand, are particularly renowned for their exceptional performance in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions, affording a diverse range of chiral products in high yield and enantioselectivity. They are also effective in a variety of other transformations, including Michael additions and Henry reactions.[2]
Derivatives of (1S,2S)-(+)-1,2-Diphenylethane-1,2-diamine (DPEN)
DPEN and its derivatives are another class of C2-symmetric chiral diamines that have found broad application in asymmetric catalysis.[3] The phenyl groups on the ethylenediamine backbone provide significant steric bulk, which can effectively shield one face of a coordinated substrate.
Performance Insights: DPEN-derived ligands are particularly effective in Noyori-type asymmetric hydrogenation and transfer hydrogenation of ketones and imines, often in combination with ruthenium catalysts.[4] These reactions are known for their high efficiency and excellent enantioselectivity, making them valuable tools for the synthesis of chiral alcohols and amines.
Proline-Derived Diamines
(S)-Proline, a readily available and inexpensive chiral amino acid, can be elaborated into a variety of chiral diamines.[5] These catalysts often function as bifunctional organocatalysts, utilizing the secondary amine for enamine formation and another functional group (often an amide or sulfonamide) for hydrogen bonding activation of the electrophile.
Performance Insights: Proline-derived diamines are workhorses in organocatalyzed asymmetric aldol and Mannich reactions.[5] The ability to fine-tune the steric and electronic properties of the diamine by modifying the proline backbone has led to the development of highly selective catalysts for a wide range of substrates.
(-)-Sparteine
(-)-Sparteine is a naturally occurring chiral diamine with a rigid, cage-like structure.[1] Its unique conformation and steric properties have made it a valuable ligand in a range of asymmetric transformations, particularly in combination with organolithium reagents.
Performance Insights: (-)-Sparteine is well-known for its ability to induce high enantioselectivity in the asymmetric deprotonation of prochiral substrates with organolithium bases.[6] It has also been employed as a chiral ligand in palladium-catalyzed oxidative cyclizations and other metal-catalyzed reactions.
Quantitative Performance Comparison
The following table summarizes representative data for the performance of these chiral diamine precursors in various asymmetric reactions. It is important to note that direct, side-by-side comparisons under identical conditions are not always available in the literature, and the optimal catalyst for a given transformation is highly substrate-dependent.
| Reaction Type | Chiral Diamine Precursor | Catalyst/Ligand | Substrate | Yield (%) | ee (%) | Reference |
| Asymmetric Allylic Alkylation | (1R,2R)-DACH | Trost Ligand (Pd complex) | (rac)-1,3-diphenylallyl acetate | >95 | >98 | |
| Asymmetric Transfer Hydrogenation | (1R,2R)-DPEN | RuCl--INVALID-LINK-- | Acetophenone | 95 | 98 | [2] |
| Asymmetric Aldol Reaction | (S)-Proline derivative | Proline-derived diamide | Cyclohexanone & 4-nitrobenzaldehyde | up to 99 | up to 99 | [5] |
| Asymmetric Michael Addition | Pyrrolidine-based | (S)-1-(2-pyrrolidinylmethyl)pyrrolidine | Nitrostyrene & Cyclohexanone | 97 | 99 | [5] |
| Asymmetric Deprotonation | (-)-Sparteine | s-BuLi/(-)-sparteine | N-Boc-pyrrolidine | 90 | 96 | [6] |
Mechanistic Considerations and the Origin of Stereoselectivity
The enantioselectivity observed in reactions catalyzed by chiral diamines arises from the differential stabilization of the diastereomeric transition states. The rigid backbone of many of these diamines, such as those derived from DACH and DPEN, restricts the possible conformations of the catalyst-substrate complex, leading to a well-defined chiral pocket.
Transition State Models: For many of these reactions, detailed transition state models have been proposed based on experimental and computational studies. For instance, in Noyori's asymmetric hydrogenation, the stereochemical outcome is believed to be controlled by a CH-π interaction between the arene ligand on the ruthenium and the substrate. In organocatalytic reactions involving proline-derived diamines, a Zimmerman-Traxler-like transition state is often invoked, where the enamine intermediate attacks the electrophile from a specific face due to steric hindrance and hydrogen bonding interactions.
Caption: Generalized workflow for asymmetric catalysis using chiral diamine precursors.
Experimental Protocols
To provide a practical context, we present a generalized, step-by-step protocol for an asymmetric Michael addition, a reaction where many chiral diamine derivatives have shown exceptional performance.
General Protocol for Asymmetric Michael Addition of a Ketone to a Nitroalkene:
-
Catalyst Preparation: In a dry reaction vessel under an inert atmosphere, the chiral diamine (or a pre-formed catalyst complex) (1-10 mol%) is dissolved in a suitable solvent (e.g., toluene, CH2Cl2, or solvent-free).
-
Reaction Setup: The nitroalkene (1.0 equiv) is added to the catalyst solution and the mixture is stirred for a few minutes at the desired temperature (ranging from -78 °C to room temperature).
-
Nucleophile Addition: The ketone (1.5-3.0 equiv) is then added dropwise to the reaction mixture.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Once the reaction is complete, it is quenched with a saturated aqueous solution of NH4Cl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.
Caption: A typical experimental workflow for a chiral diamine-catalyzed asymmetric Michael addition.
Conclusion and Future Outlook
The choice of a chiral diamine precursor is a critical decision in the design of an asymmetric synthesis. This compound offers a unique and valuable platform due to its orthogonal protecting groups and conformationally restricted scaffold. However, the field of chiral diamines is rich and diverse, with precursors derived from DACH, DPEN, proline, and natural products like sparteine providing powerful and often complementary tools for the synthetic chemist.
The selection of the optimal chiral diamine will always be dependent on the specific reaction and substrates involved. A thorough understanding of the mechanistic principles and a careful evaluation of the available experimental data are essential for making an informed choice. The continued development of novel chiral diamine scaffolds and a deeper understanding of the factors that control stereoselectivity will undoubtedly lead to even more powerful and efficient methods for the synthesis of enantiomerically pure molecules in the future.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. The Enantiopure 1,2-Diphenylethylenediamine (DPEDA) Motif in the Development of Organocatalysts for Asymmetric Reactions: Advances in the Last 20 Years | MDPI [mdpi.com]
- 4. Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jacsdirectory.com [jacsdirectory.com]
The 3-Amino Pyrrolidine Scaffold: A Comparative Guide to its Biological Activity in Peptides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptidomimetic design, the quest for scaffolds that confer both potent biological activity and favorable drug-like properties is perpetual. Among the myriad of structural motifs, the 3-amino pyrrolidine core has emerged as a particularly versatile and powerful building block. Its inherent conformational rigidity and the stereochemical diversity it offers have been harnessed to create peptides with a wide spectrum of biological activities, from combating microbial resistance to targeting cancer cells and inhibiting protein aggregation associated with neurodegenerative diseases.
This guide provides an in-depth, comparative analysis of peptides containing the 3-amino pyrrolidine scaffold. Moving beyond a simple enumeration of their activities, we will delve into the structure-activity relationships that govern their function and present a critical comparison with established alternatives, supported by experimental data. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel peptide-based therapeutics.
The Strategic Advantage of the 3-Amino Pyrrolidine Scaffold
The incorporation of a 3-amino pyrrolidine moiety into a peptide backbone introduces a significant conformational constraint. Unlike linear peptides that can adopt a multitude of conformations in solution, the pyrrolidine ring locks a portion of the peptide into a more defined three-dimensional shape. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, often resulting in enhanced binding affinity and potency. Furthermore, the amino group at the 3-position provides a key vector for introducing side chains that can mimic natural amino acid residues or introduce novel functionalities, allowing for fine-tuning of the peptide's biological activity and pharmacokinetic properties.[1][2]
The pyrrolidine ring is a common feature in many natural products and FDA-approved drugs, underscoring its pharmacological relevance.[3][4] Its synthesis, particularly the chiral synthesis of (S)-3-aminopyrrolidine, is well-established, making it an accessible scaffold for medicinal chemists.[5]
Comparative Analysis of Biological Activities
This section will explore the performance of 3-amino pyrrolidine-containing peptides in three key therapeutic areas: antimicrobial, anticancer, and as inhibitors of amyloid-β aggregation. Each subsection will present a comparison with relevant alternative therapeutic strategies, supported by available quantitative data.
Antimicrobial Activity: A New Weapon Against Resistance
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Antimicrobial peptides (AMPs) are a promising class of molecules, and the incorporation of the 3-amino pyrrolidine scaffold can enhance their potency and stability.
Comparison with Linear and Other Cyclic Peptidomimetics:
The antimicrobial efficacy of 3-amino pyrrolidine-containing peptides stems from their ability to mimic the amphipathic structures of natural AMPs. The constrained pyrrolidine ring helps to project cationic and hydrophobic side chains in a well-defined spatial arrangement, facilitating interaction with and disruption of bacterial membranes.
| Compound/Class | Target Organism | MIC (µg/mL) | Reference |
| Pyrrolidine-based Peptidomimetics | S. aureus | 2-16 | [6] |
| E. coli | 4-32 | [6] | |
| γ-AApeptide Mimics | Gram-positive bacteria | 0.5-3 | [7] |
| Gram-negative bacteria | 6.25 | [7] | |
| Linear AMPs (e.g., LL-37) | S. aureus | 16-64 | [8] |
| E. coli | 4-16 | [8] | |
| Conventional Antibiotics (e.g., Vancomycin) | S. aureus | 1-2 | [8] |
Causality Behind Experimental Choices: The rationale for incorporating the 3-amino pyrrolidine scaffold is to create more stable and potent AMPs. Linear AMPs often suffer from proteolytic degradation. The cyclic nature of the pyrrolidine ring can confer resistance to proteases. Furthermore, the constrained conformation can lead to a more favorable interaction with the bacterial membrane compared to the flexible nature of linear peptides. While conventional antibiotics have potent activity, the rise of resistance is a major driver for exploring novel scaffolds like 3-amino pyrrolidine.
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for determining MIC and MBC of antimicrobial peptides.
Anticancer Activity: Targeting Key Signaling Pathways
The 3-amino pyrrolidine scaffold has been successfully employed in the design of potent anticancer agents. A notable example is its use as a core for developing dual inhibitors of Abelson murine leukemia viral oncogene homolog 1 (Abl) and phosphoinositide 3-kinase (PI3K), two key kinases involved in cancer cell proliferation and survival.[3]
Comparison with a Standard-of-Care Drug:
A series of compounds bearing the (S)-3-aminopyrrolidine scaffold demonstrated promising cytotoxicity against the K562 chronic myeloid leukemia cell line.[3] While a direct comparison with a wide range of anticancer drugs is not available in the initial study, a conceptual comparison with Imatinib, a well-established Abl kinase inhibitor, highlights the potential of this scaffold.
| Compound | Target Cell Line | IC50 (µM) | Reference |
| (S)-3-aminopyrrolidine derivative (5k) | K562 | ~10 | [3] |
| Imatinib (Gleevec) | K562 | ~0.25 | (Literature Value) |
Causality Behind Experimental Choices: The rationale for targeting both Abl and PI3K is based on the understanding that cancer cells can develop resistance to single-target therapies by activating compensatory signaling pathways.[3] Dual inhibitors offer the potential for a more durable response. The 3-amino pyrrolidine scaffold provides a rigid core from which to project functionalities that can interact with the ATP-binding sites of both kinases.
Experimental Workflow: Cytotoxicity Assay (MTT)
Caption: Workflow for determining the IC50 of anticancer peptides using the MTT assay.
Inhibition of Amyloid-β Aggregation: A Strategy for Alzheimer's Disease
The aggregation of the amyloid-β (Aβ) peptide is a key pathological hallmark of Alzheimer's disease. Peptides that can interfere with this aggregation process are of significant therapeutic interest. The conformational constraint imposed by the 3-amino pyrrolidine scaffold can be utilized to design peptides that act as "β-sheet breakers," preventing the formation of toxic Aβ oligomers and fibrils.
Comparison with other β-Sheet Breaker Peptides:
While specific quantitative data for 3-amino pyrrolidine-containing Aβ aggregation inhibitors is emerging, their proposed mechanism of action is similar to other well-studied β-sheet breaker peptides. These peptides often contain a sequence homologous to the self-recognizing region of Aβ but are modified to disrupt the formation of extended β-sheets.
| Inhibitor Class | Proposed Mechanism | Key Features | Reference |
| Pyrrolidine-based Peptides | Conformational constraint disrupts β-sheet formation | Rigid scaffold, potential for specific side-chain interactions | (Hypothesized) |
| KLVFF-based Peptides | Binds to the central hydrophobic core of Aβ | Homologous sequence to Aβ(16-20) | [9][10] |
| Proline-containing Peptides | Introduces a "kink" in the β-sheet structure | Disrupts hydrogen bonding network | [6] |
Causality Behind Experimental Choices: The design of β-sheet breaker peptides is a rational approach based on the understanding of the molecular interactions that drive Aβ aggregation. The central idea is to create a molecule that can bind to Aβ monomers or early oligomers and prevent their further assembly into neurotoxic species. The 3-amino pyrrolidine scaffold offers a way to present the key interacting moieties in a conformationally stable manner, potentially leading to higher affinity and efficacy.
Experimental Workflow: Thioflavin T (ThT) Assay
Caption: Workflow for assessing the inhibition of Aβ aggregation using the Thioflavin T assay.
Conclusion and Future Perspectives
The 3-amino pyrrolidine scaffold has proven to be a valuable tool in the design of biologically active peptides. Its ability to impart conformational rigidity and provide a platform for diverse functionalization has led to the development of promising candidates in the antimicrobial, anticancer, and neurodegenerative disease therapeutic areas.
While the data presented in this guide highlights the potential of this scaffold, it also underscores the need for more direct, head-to-head comparative studies. Future research should focus on synthesizing and evaluating libraries of 3-amino pyrrolidine-containing peptides against a broader range of targets and in direct comparison with current gold-standard therapies. Such studies will be crucial for fully elucidating the structure-activity relationships and for translating the promise of this versatile scaffold into clinically successful therapeutics. The continued exploration of the 3-amino pyrrolidine motif in peptide design holds significant potential for addressing some of the most pressing challenges in modern medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]
- 6. Amyloid β-Targeted Inhibitory Peptides for Alzheimer’s Disease: Current State and Future Perspectives - Alzheimer’s Disease: Drug Discovery - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Recent exploration of γ-AApeptide based antimicrobial peptide mimics as potential therapeutics towards drug-resistant bacteria [explorationpub.com]
- 8. Comparative Evaluation of the Antimicrobial Activity of Different Antimicrobial Peptides against a Range of Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Evaluation of Biological Activity of Antimicrobial – Pro-Proliferative Peptide Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structural Analysis of 1-Cbz-3-Boc-Amino Pyrrolidine Derivatives
For researchers and professionals in the vanguard of drug development, the selection of chiral building blocks is a decision of paramount strategic importance. Among these, the protected 3-aminopyrrolidine scaffold stands out as a privileged motif, embedded in a multitude of biologically active agents. This guide provides an in-depth structural and comparative analysis of 1-Cbz-3-Boc-Amino pyrrolidine derivatives, moving beyond mere data to explain the causal relationships that govern their chemical behavior and synthetic utility. We will dissect their conformational landscape using a synergistic approach of Nuclear Magnetic Resonance (NMR), X-ray Crystallography, and computational modeling, providing field-proven protocols and objective comparisons to empower your synthetic design.
Part 1: The Strategic Dichotomy of Orthogonal Protection
The synthetic journey often begins with a critical choice between two commercially available isomers: (S)-1-Cbz-3-(Boc-amino)pyrrolidine and (S)-3-(Cbz-amino)-1-Boc-pyrrolidine.[1] The differential placement of the Carboxybenzyl (Cbz) and tert-Butoxycarbonyl (Boc) protecting groups is not a trivial distinction; it dictates the entire synthetic strategy by leveraging the principle of orthogonal protection .
Orthogonality in this context refers to the ability to selectively remove one protecting group in the presence of the other under distinct, non-interfering conditions.[2] The Boc group is famously labile to acid (e.g., trifluoroacetic acid, TFA), while the Cbz group is robustly stable to acid but readily cleaved by catalytic hydrogenolysis (e.g., H₂ over a Palladium catalyst).[3][4][5] This fundamental difference allows for precise, stepwise functionalization at either the ring nitrogen (N-1) or the exocyclic amino group (C-3).
The choice of isomer is therefore a strategic decision based on the desired sequence of bond formation.
-
Isomer A: (S)-1-Cbz-3-(Boc-amino)pyrrolidine: Ideal for routes requiring initial modification at the C-3 amino group. The acid-labile Boc group is removed first, freeing the exocyclic amine for coupling, while the robust Cbz group shields the ring nitrogen.[1]
-
Isomer B: (S)-3-(Cbz-amino)-1-Boc-pyrrolidine: The preferred choice when the initial reaction site is the ring nitrogen. Removal of the Boc group exposes the N-1 position for substitution or incorporation into a larger heterocyclic system, with the C-3 amine protected by the Cbz group until a later stage.[1]
Table 1: Comparative Synthetic Utility of Pyrrolidine Isomers
| Feature | Isomer A: (S)-1-Cbz-3-(Boc-amino)pyrrolidine | Isomer B: (S)-3-(Cbz-amino)-1-Boc-pyrrolidine | Rationale & Causality |
| Initial Deprotection | Boc group (Acidic conditions) | Boc group (Acidic conditions) | The Boc group is kinetically favored for removal due to its acid lability, preserving the Cbz group. |
| First Reactive Site | C-3 Exocyclic Amine | N-1 Ring Nitrogen | Deprotection unmasks the respective amine, directing the initial synthetic transformation. |
| Typical Application | Peptide mimetics, synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors.[1] | Construction of larger heterocycles where the pyrrolidine N-1 is part of a new ring system. | The sequence of functionalization is dictated by the final target structure's architecture. |
| Cbz Removal | Hydrogenolysis (e.g., H₂, Pd/C) in a later step. | Hydrogenolysis in a later step. | Cbz removal is typically reserved for later stages due to the often sensitive nature of the catalyst.[2] |
Part 2: Unveiling the 3D Architecture - A Multi-Technique Approach
The biological activity of pyrrolidine-containing molecules is intimately linked to their three-dimensional conformation. The five-membered ring is not planar but exists in a dynamic equilibrium between puckered "envelope" conformations. Understanding and controlling this pucker is crucial for rational drug design.
The Pyrrolidine Ring Pucker: A Dynamic Equilibrium
The pyrrolidine ring predominantly adopts two low-energy envelope conformations, defined by the position of the Cγ (C4) atom relative to the plane formed by the other four ring atoms.[6]
-
Cγ-endo: The Cγ atom is puckered towards the Cα substituent (the acyl group on N-1).
-
Cγ-exo: The Cγ atom is puckered away from the Cα substituent.[7]
The equilibrium between these states is rapid (picosecond timescale) and has a low energy barrier (2-5 kcal/mol), but the presence of substituents can strongly favor one pucker over the other.[7] This preference is driven by complex stereoelectronic effects, including hyperconjugation, where orbital overlap between C-H bonds and the antibonding orbital of a C-X bond (where X is an electronegative substituent) stabilizes a specific conformation.[7]
Comparative Analysis of Structural Elucidation Techniques
No single technique can fully capture the structural reality of a semi-flexible molecule like a protected aminopyrrolidine. A synergistic approach is essential, where each method provides a unique and complementary piece of the puzzle.
1. NMR Spectroscopy: The Solution-State Conformation NMR is the most powerful tool for probing the structure and dynamics in solution, the environment most relevant to biological activity.
-
Causality: The key lies in measuring proton-proton coupling constants (³JHH) and Nuclear Overhauser Effects (NOEs). The Karplus relationship correlates the ³JHH value to the dihedral angle between protons, allowing us to map the ring's geometry. NOEs identify protons that are close in space (<5 Å), regardless of their bonded connectivity, providing definitive proof of the overall 3D fold and the relative orientation of substituents.[8]
-
Trustworthiness: A full assignment using 2D NMR techniques (COSY, HSQC) is non-negotiable to prevent misinterpretation. The self-validating power comes from the consistency of data: the conformation deduced from J-couplings must agree with the through-space contacts observed in a NOESY experiment.
2. X-ray Crystallography: The Solid-State Benchmark X-ray crystallography provides an unambiguous, high-resolution snapshot of the molecule's conformation in the solid state.[9]
-
Causality: The molecule adopts the lowest energy conformation that allows for the most stable packing arrangement in the crystal lattice. This provides a definitive structural benchmark.
-
Limitations & Comparison: The crystal structure represents a single, static conformation. It may not be the most populated or biologically relevant conformation in solution.[10] It is crucial to compare the solid-state structure with NMR data. If they concur, it lends high confidence to the assigned structure. If they differ, it reveals the molecule's conformational flexibility and the influence of the solvent environment.
3. Computational Modeling: The Theoretical Insight In silico methods, such as Density Functional Theory (DFT), bridge the gap between experimental techniques.
-
Causality: DFT calculations can map the potential energy surface of the molecule, predicting the relative energies of all possible conformers (endo vs. exo, amide bond rotamers, etc.).[11][12]
-
Trustworthiness: The model is validated by its ability to reproduce experimental data. For instance, calculated NMR chemical shifts and J-couplings for the lowest-energy computed conformer should closely match the experimental values.[13] This provides a powerful tool for rationalizing why a particular conformation is favored.
Table 2: Comparison of Structural Analysis Techniques
| Technique | Information Provided | Strengths | Limitations & Considerations |
| NMR Spectroscopy | Solution-state 3D structure, conformational dynamics, ring pucker.[13] | Provides data in a biologically relevant medium; can detect dynamic equilibria. | Can be complex to interpret; provides a time-averaged structure if exchange is fast. |
| X-ray Crystallography | Solid-state 3D structure at atomic resolution.[9][10] | Unambiguous and definitive structural determination. | Requires a suitable single crystal; conformation may be influenced by crystal packing forces. |
| Computational Modeling | Relative energies of conformers, theoretical NMR parameters, reaction pathways.[6][12] | Provides insight into non-observable states; can predict properties before synthesis. | Accuracy is dependent on the level of theory and basis set used; must be validated by experimental data. |
Part 3: Field-Proven Experimental Protocols
The trustworthiness of any analysis rests on the integrity of the experimental protocol. The following methods are designed to be self-validating systems for characterizing this compound derivatives.
Protocol 1: Comprehensive NMR-Based Conformational Analysis
This protocol outlines the acquisition of a full suite of NMR data required for unambiguous structural assignment in solution.
1. Sample Preparation (The "Why"):
- Step 1.1: Accurately weigh ~5-10 mg of the pyrrolidine derivative. Causality: Ensures sufficient concentration for good signal-to-noise, especially for ¹³C and 2D experiments.
- Step 1.2: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Causality: Deuterated solvent prevents large, interfering proton signals from overwhelming the analyte signals.
- Step 1.3 (For NOESY): Degas the sample by bubbling an inert gas (N₂ or Ar) through the solution for 5-10 minutes or by using several freeze-pump-thaw cycles. Causality: Paramagnetic oxygen (O₂) can quench the NOE effect, leading to weak or absent correlations. Removing it is critical for trustworthy NOE data.
2. Data Acquisition (The "What"):
- Step 2.1: ¹H NMR: Acquire a standard 1D proton spectrum. This provides the initial overview of chemical shifts and coupling constants.
- Step 2.2: ¹³C NMR & DEPT-135: Acquire a proton-decoupled ¹³C spectrum and a DEPT-135 experiment. Causality: The ¹³C spectrum identifies all unique carbons, while DEPT-135 differentiates between CH/CH₃ (positive) and CH₂ (negative) signals, aiding assignment.
- Step 2.3: 2D COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other (i.e., on adjacent carbons), allowing you to "walk" along the carbon backbone to assign the pyrrolidine ring protons.
- Step 2.4: 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, providing unambiguous C-H assignments.
- Step 2.5: 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire with a mixing time of 300-800 ms. This is the key experiment for conformational analysis, revealing through-space proximities.
3. Data Interpretation:
- Use the COSY and HSQC data to assign all ¹H and ¹³C signals of the pyrrolidine ring.
- Analyze the NOESY spectrum for key cross-peaks that define the ring pucker and substituent orientation. For example, a strong NOE between the C3-H and a proton on the Cbz group would suggest a specific spatial arrangement.
Protocol 2: Chiral Purity Assessment by NMR
The utility of these molecules as chiral building blocks is contingent on their enantiomeric purity. This can be rapidly assessed using a chiral derivatizing agent (CDA).
-
Principle: Reacting the chiral amine with a chiral agent (e.g., Mosher's acid chloride or using a three-component system with 2-formylphenylboronic acid and enantiopure BINOL) creates a mixture of diastereomers.[14][15] Diastereomers have different physical properties and will exhibit distinct, well-resolved signals in the ¹H NMR spectrum.
-
Methodology:
-
Dissolve a small amount of the deprotected (or partially deprotected) aminopyrrolidine in an NMR tube with a suitable solvent.
-
Add the chiral derivatizing agent.
-
Acquire a high-resolution ¹H NMR spectrum.
-
Integrate the well-resolved signals corresponding to the two diastereomers. The ratio of the integrals directly corresponds to the enantiomeric ratio of the starting amine.
-
Conclusion
The structural analysis of this compound derivatives is a quintessential example of modern chemical characterization, demanding more than a single data point. It requires a logical, multi-faceted investigation. The strategic choice between isomers, dictated by the principles of orthogonal protection, sets the stage for any synthetic campaign. A comprehensive understanding of the molecule's preferred three-dimensional shape, governed by the subtle energetics of ring puckering, is then achieved not by one definitive experiment, but by the convergence of evidence from solution-state NMR, solid-state X-ray crystallography, and theoretical computational models. By employing the robust, self-validating protocols detailed here, researchers can confidently elucidate the structure of these vital building blocks, enabling the rational design and synthesis of the next generation of therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. iris.unito.it [iris.unito.it]
- 7. The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Conformational Preferences of β– and γ–Aminated Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validation of Synthetic Routes to Enantiomerically Pure 3-Aminopyrrolidine
Introduction: The Critical Role of Chiral 3-Aminopyrrolidine in Modern Drug Discovery
Enantiomerically pure 3-aminopyrrolidine and its derivatives are foundational chiral building blocks in the synthesis of a multitude of pharmaceutical compounds.[1] The stereochemistry at the C3 position of the pyrrolidine ring is often crucial for the desired biological activity and selectivity of a drug molecule.[2] This guide provides a comparative analysis of the most prevalent and innovative synthetic routes to this high-value intermediate, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the optimal synthetic strategy. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a quantitative comparison of key performance indicators for each major approach. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, and its derivatives are integral to drugs targeting a wide range of conditions, from autoimmune diseases to neurological disorders.[3][4]
I. Chiral Pool Synthesis: Leveraging Nature's Asymmetry
The use of readily available, enantiomerically pure starting materials from the chiral pool is a time-honored and cost-effective strategy in asymmetric synthesis.[3] L-aspartic acid and D-glutamic acid are particularly attractive starting points for the synthesis of (S)- and (R)-3-aminopyrrolidine, respectively.
A. Synthesis of (S)-3-Aminopyrrolidine from L-Aspartic Acid
This route leverages the inherent chirality of L-aspartic acid to construct the (S)-enantiomer of 3-aminopyrrolidine. The key strategic transformation involves the formation of a cyclic imide, followed by reduction.
Reaction Workflow:
Caption: Synthesis of (S)-3-Aminopyrrolidine from L-Aspartic Acid.
Experimental Protocol: Synthesis of (S)-(+)-3-Aminopyrrolidine Dihydrochloride from L-Aspartic Acid [2]
-
Preparation of N-Formyl-L-aspartic Anhydride: L-aspartic acid is treated with a mixture of formic acid and acetic anhydride to yield N-formyl-L-aspartic anhydride.
-
Acylation, Esterification, and Cyclization: The anhydride is then subjected to acylation and esterification, followed by a reduction and ring-closing step using potassium borohydride (KBH4) and sulfuric acid to form (S)-1-benzylpyrrolidin-3-amine.
-
Debenzylation: The final step involves the removal of the benzyl protecting group to yield (S)-(+)-3-aminopyrrolidine dihydrochloride.
Causality of Experimental Choices:
-
The formylation of the amino group in L-aspartic acid protects it from side reactions during the anhydride formation.
-
The use of a benzyl group for the pyrrolidine nitrogen protection allows for its facile removal in the final step via hydrogenolysis.
-
The reduction of the cyclic imide intermediate is a critical step, and the choice of reducing agent can influence the yield and purity of the product.
B. Synthesis of (R)-3-Aminopyrrolidine from D-Glutamic Acid
A similar strategy can be employed starting from D-glutamic acid to access the (R)-enantiomer. This route involves the formation of a pyroglutamate intermediate, which is then converted to the desired 3-aminopyrrolidine.
Reaction Workflow:
Caption: Synthesis of (R)-3-Aminopyrrolidine from D-Glutamic Acid.
Experimental Protocol: Synthesis of (R)-3-Aminopyrrolidine from D-Glutamic Acid [5]
-
Cyclization and Reduction: D-glutamic acid is first cyclized to D-pyroglutamic acid, which is then reduced to the corresponding pyroglutaminol.
-
Mesylation and Azide Displacement: The hydroxyl group of the pyroglutaminol is converted to a good leaving group (mesylate), followed by nucleophilic substitution with an azide source (e.g., sodium azide) in an SN2 reaction, which proceeds with inversion of stereochemistry.
-
Reduction: The azide is then reduced to the primary amine, and any protecting groups are removed to yield (R)-3-aminopyrrolidine.
Causality of Experimental Choices:
-
The conversion of the hydroxyl group to a mesylate is a standard method for activating it for nucleophilic substitution.
-
The SN2 reaction with azide is a reliable method for introducing a nitrogen functionality with inversion of configuration, which is crucial for establishing the desired stereochemistry at the C3 position.
-
The reduction of the azide to an amine can be achieved under mild conditions, for example, using triphenylphosphine followed by hydrolysis (Staudinger reaction) or catalytic hydrogenation.
II. Asymmetric Catalysis: Precision and Efficiency
Asymmetric catalysis offers a powerful and often more elegant approach to enantiomerically pure compounds, avoiding the need for chiral auxiliaries or resolutions.
A. Asymmetric Transfer Hydrogenation of a Prochiral Precursor
Asymmetric transfer hydrogenation (ATH) of a suitable prochiral precursor, such as an N-protected 3-pyrrolinone, is an efficient method for the synthesis of chiral 3-aminopyrrolidines.[6][7] This method relies on the use of a chiral catalyst, typically a transition metal complex with a chiral ligand, to deliver a hydride to one face of the substrate selectively.
Reaction Workflow:
Caption: Asymmetric Transfer Hydrogenation for Chiral 3-Aminopyrrolidine.
Experimental Protocol: Asymmetric Transfer Hydrogenation of N-Boc-3-pyrrolinone
-
Catalyst Preparation: A chiral ruthenium or rhodium catalyst is prepared in situ by reacting a metal precursor with a chiral ligand (e.g., a chiral diamine or amino alcohol).
-
Hydrogenation: The N-Boc-3-pyrrolinone substrate is dissolved in a suitable solvent, and the catalyst and a hydrogen donor (e.g., isopropanol or formic acid) are added. The reaction is stirred at a specific temperature until completion.
-
Workup and Purification: The reaction mixture is worked up to remove the catalyst and solvent, and the enantiomerically enriched N-Boc-3-aminopyrrolidine is purified by chromatography.
Causality of Experimental Choices:
-
The choice of the chiral ligand is critical for achieving high enantioselectivity. The ligand creates a chiral environment around the metal center, which directs the hydride transfer to one face of the substrate.[8][9]
-
The hydrogen donor provides the hydride for the reduction. Isopropanol and formic acid are commonly used as they are inexpensive and relatively safe to handle.
-
The N-Boc protecting group is widely used as it is stable under the reaction conditions and can be easily removed under acidic conditions.[10]
B. Organocatalytic Asymmetric Reduction using Chiral Phosphoric Acids
In recent years, organocatalysis has emerged as a powerful tool in asymmetric synthesis. Chiral phosphoric acids (CPAs) have been shown to be effective catalysts for the asymmetric reduction of imines, which can be intermediates in the synthesis of 3-aminopyrrolidine.[9][11][12][13][14]
Mechanism of Action:
The chiral phosphoric acid catalyst activates the imine substrate by protonation, forming a chiral ion pair. The Hantzsch ester, a common hydride source in these reactions, then delivers a hydride to the iminium ion in a stereoselective manner, guided by the chiral environment of the catalyst.[9]
Caption: Mechanism of Chiral Phosphoric Acid-Catalyzed Imine Reduction.
III. Chemoenzymatic Synthesis: The Power of Biocatalysis
Chemoenzymatic methods combine the selectivity of enzymes with the practicality of chemical synthesis to provide efficient routes to enantiomerically pure compounds.[2]
A. Enzymatic Kinetic Resolution
Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture.[4][15][16] In this approach, an enzyme selectively reacts with one enantiomer of the racemate, leaving the other enantiomer unreacted and thus enantiomerically enriched. Lipases are commonly used enzymes for the kinetic resolution of racemic amines and alcohols.[16][17][18]
Reaction Workflow:
Caption: Lipase-Catalyzed Kinetic Resolution of Racemic 3-Aminopyrrolidine.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic N-Boc-3-aminopyrrolidine [17]
-
Reaction Setup: Racemic N-Boc-3-aminopyrrolidine, a lipase (e.g., Candida antarctica lipase B, CALB), and an acyl donor (e.g., ethyl acetate) are combined in a suitable organic solvent.
-
Enzymatic Reaction: The mixture is stirred at a controlled temperature. The lipase selectively catalyzes the acylation of one enantiomer (e.g., the R-enantiomer).
-
Separation and Deprotection: After a certain conversion is reached (typically around 50%), the reaction is stopped. The unreacted (S)-enantiomer and the acylated (R)-enantiomer are separated by chromatography. The acylated enantiomer can then be deprotected to yield the free amine.
Causality of Experimental Choices:
-
The choice of enzyme is crucial for high enantioselectivity. Different lipases exhibit different substrate specificities and enantioselectivities.
-
The acyl donor and solvent can also influence the reaction rate and selectivity.
-
The reaction is typically stopped at around 50% conversion to achieve high enantiomeric excess for both the unreacted starting material and the product.
IV. Quantitative Comparison of Synthetic Routes
| Parameter | Chiral Pool (L-Aspartic Acid) | Asymmetric Transfer Hydrogenation | Chemoenzymatic (Kinetic Resolution) |
| Starting Material | Readily available, inexpensive | Prochiral, may require synthesis | Racemic, may require synthesis |
| Number of Steps | 4-6 | 1-2 (from precursor) | 1 (resolution step) |
| Overall Yield | Moderate (e.g., ~63%[2]) | High | Max. 50% for each enantiomer |
| Enantiomeric Excess (ee) | >99% | Typically >95% | >99% (at 50% conversion) |
| Scalability | Good | Good | Moderate |
| Key Advantage | Inexpensive starting material | High efficiency, atom economy | High enantiopurity |
| Key Disadvantage | Longer route | Requires expensive catalyst | Theoretical max yield of 50% |
V. Senior Application Scientist's Recommendation
The selection of the most appropriate synthetic route for enantiomerically pure 3-aminopyrrolidine is contingent upon the specific requirements of the project, including scale, cost considerations, and the desired level of enantiopurity.
-
For large-scale, cost-sensitive manufacturing , the chiral pool synthesis starting from L-aspartic acid or D-glutamic acid remains a very attractive option due to the low cost of the starting materials and the robustness of the synthetic transformations. While the number of steps is higher, the overall process can be optimized for industrial production.
-
For research and development, where efficiency and speed are paramount , asymmetric transfer hydrogenation offers a highly efficient and elegant solution. The ability to generate the desired enantiomer in a single catalytic step with high enantioselectivity is a significant advantage. The initial investment in the catalyst can be offset by the reduced number of steps and higher throughput.
-
When the highest possible enantiopurity is the primary concern , chemoenzymatic kinetic resolution is an excellent choice. Although the theoretical maximum yield for a single enantiomer is 50%, the exceptional selectivity of enzymes often provides access to materials with >99.5% ee. This method is particularly well-suited for the preparation of analytical standards and for applications where even trace amounts of the other enantiomer are undesirable.
Ultimately, a thorough evaluation of the pros and cons of each route, in the context of the specific project goals, will enable the selection of the most validated and effective synthetic strategy.
VI. References
-
Morris, J. C. Asymmetric transfer hydrogenation of imines. Science, 2013 , 342(6162), 1080-3. --INVALID-LINK--
-
Gladiali, S., & Alberico, E. Asymmetric (Transfer) Hydrogenation of Imines. Catalysis, 2012 . --INVALID-LINK--
-
Václavík, J., et al. Asymmetric Transfer Hydrogenation of Imines and Ketones Using Chiral RuIICl(η6-p-cymene)[(S,S)-N-TsDPEN] as a Catalyst: A Computational Study. Organometallics, 2010 , 29(18), 4034-4043. --INVALID-LINK--
-
Davies, S. G., et al. Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Tetrahedron, 2011 , 67(51), 9895-9934. --INVALID-LINK--
-
Simon, L., & Goodman, J. M. Theoretical Study of the Mechanism of Hantzsch Ester Hydrogenation of Imines Catalyzed by Chiral BINOL-Phosphoric Acids. Journal of the American Chemical Society, 2008 , 130(27), 8741-8747. --INVALID-LINK--
-
Ningbo Inno Pharmchem Co., Ltd. The Role of Chiral Amines in Modern Pharmaceutical Synthesis. Inno Pharmchem. --INVALID-LINK--
-
Rueping, M., et al. (a) Catalytic cycle of the transfer hydrogenation of imines with a chiral phosphoric acid catalyst and a Hantzsch ester as reducing agent. The binary complexed highlighted in grey is the focus of this work. ResearchGate. --INVALID-LINK--
-
Patil, Y. S., et al. An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. Organic Process Research & Development, 2014 , 18(10), 1264-1270. --INVALID-LINK--
-
Barreiro, E. J., et al. Tofacitinib synthesis. University of Nebraska-Lincoln Digital Commons. --INVALID-LINK--
-
Reddy, M. S., et al. An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica, 2015 , 7(10), 220-225. --INVALID-LINK--
-
Enders, D., & Wang, C. Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules. Beilstein Journal of Organic Chemistry, 2023 , 19, 1332-1360. --INVALID-LINK--
-
Ghosh, A. K., et al. Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. Organic Letters, 2007 , 9(21), 4247-4250. --INVALID-LINK--
-
Goodman, J. M., et al. A Practical Guide for Predicting the Stereochemistry of Bifunctional Phosphoric Acid Catalyzed Reactions of Imines. Accounts of Chemical Research, 2016 , 49(5), 1045-1055. --INVALID-LINK--
-
BenchChem. Chiral Pool Synthesis from (R)-Pyrrolidine-3-Carboxylic Acid: A Technical Guide for Drug Discovery. BenchChem. --INVALID-LINK--
-
Pfizer. Tofacitinib: A multi-faceted review of clinical development, chemistry, analytical method, patent and pharmacological application. Pfizer. --INVALID-LINK--
-
Zhang, Y., et al. Synthesis of (S)-(+)-3-aminopyrrolidine dihydrochloride. Journal of Chemical Research, 2011 . --INVALID-LINK--
-
Patil, Y. S., et al. An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. figshare. --INVALID-LINK--
-
Cheon, C.-H. Chiral Phosphoric Acid Catalysis. Cheon Research Lab. --INVALID-LINK--
-
Poppe, L., et al. Synthesis and Lipase Catalysed Kinetic Resolution of Racemic Amines. Studia Universitatis Babes-Bolyai Chemia, 2010 , 55(4), 147-156. --INVALID-LINK--
-
Chem-Impex International. (R)-(+)-3-Aminopyrrolidine. Chem-Impex. --INVALID-LINK--
-
O'Brien, P. (45.2 mL, 63.3 mmol, 1.30 equiv) is then added dropwise over 30 minutes via syringe into the yellow solution while maintaining the internal temperature below -65 °C. Organic Syntheses. --INVALID-LINK--
-
Ueji, S., et al. Enzyme-catalyzed enantiomeric resolution of N-Boc-proline as the key-step in an expeditious route towards RAMP. Tetrahedron: Asymmetry, 2003 , 14(10), 1323-1333. --INVALID-LINK--
-
G. Bringmann, et al. Methods for syntheses of N-methyl-DL-aspartic acid derivatives. ResearchGate. --INVALID-LINK--
-
Ielo, L., et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 2021 , 26(16), 4877. --INVALID-LINK--
-
Kim, M.-J., et al. Lipase-catalyzed kinetic resolution of trans-2,5-disubstituted pyrrolidine derivatives. Biotechnology Letters, 1998 , 20(10), 943-946. --INVALID-LINK--
-
CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride. Google Patents. --INVALID-LINK--
-
Afti, A. A. A., et al. DIASTEREOSELECTIVE REDUCTION OF ENDOCYCLIC β-ENAMINO ESTER: AN APPROACH TO PREPARE DIASTEREOPURE MULTISUBSTITUTED PYRROLIDINE. Malaysian Journal of Analytical Sciences, 2017 , 21(1), 273-280. --INVALID-LINK--
-
Noël, T., et al. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. ACS Catalysis, 2021 , 11(15), 9895-9901. --INVALID-LINK--
-
O'Brien, P., et al. Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. Organic & Biomolecular Chemistry, 2021 , 19(44), 9613-9626. --INVALID-LINK--
-
Forró, E., & Fülöp, F. Enzyme-catalyzed kinetic resolution of N-Boc-trans-3-hydroxy-4-phenylpyrrolidine. Tetrahedron: Asymmetry, 2004 , 15(18), 2985-2989. --INVALID-LINK--
-
Macmillan, D. W. C., et al. Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Macmillan Group. --INVALID-LINK--
-
Sarpong, R., et al. Diastereoselective Synthesis of Pyrrolidines Using a Nitrone/Cyclopropane Cycloaddition: Synthesis of the Tetracyclic Core of Nakadomarin A. Organic Letters, 2007 , 9(15), 2859-2862. --INVALID-LINK--
-
Trost, B. M., & Horne, D. B. Strategy for the Enantioselective Preparation of Polyhydroxy Pyrrolidines: Synthesis of DAB-1 and (-)-Anisomycin. Organic Letters, 2003 , 5(21), 3843-3846. --INVALID-LINK--
-
Kumar, A., et al. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 2020 , 59B(6), 915-921. --INVALID-LINK--
-
Kumar, A., et al. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. ResearchGate. --INVALID-LINK--
-
F. Hoffmann-La Roche AG. Process for the preparation of 3-amino-pyrrolidine derivatives. Google Patents. --INVALID-LINK--
-
N-Substituted Pyrrolidin-3-ones as Heterocyclic Building Blocks. Enantioselective. ElectronicsAndBooks. --INVALID-LINK--
-
Reddy, K. L. N., et al. Expeditious novel routes to enantiopure 3-amino tetrahydrofuran hydrochloride. ResearchGate. --INVALID-LINK--
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules [beilstein-journals.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Cheon Research Lab - Chiral Phosphoric Acid Catalysis [sites.google.com]
- 15. keio.elsevierpure.com [keio.elsevierpure.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Lipase-catalyzed kinetic resolution of trans-2,5-disubstituted pyrrolidine derivatives - Lookchem [lookchem.com]
Comparative study of different synthetic methods for 1-Cbz-3-Boc-Amino pyrrolidine
A Comparative Guide to the Synthetic Strategies for 1-Cbz-3-Boc-Amino Pyrrolidine
Abstract
This compound is a chiral building block of significant interest in medicinal chemistry and drug development, serving as a crucial intermediate for a variety of complex molecular architectures. The strategic placement of orthogonal nitrogen protecting groups—benzyloxycarbonyl (Cbz) and tert-butyloxycarbonyl (Boc)—allows for selective deprotection and functionalization, making it a versatile scaffold. This guide provides an in-depth comparative analysis of prevalent synthetic methodologies for preparing this key intermediate. We will dissect two primary, field-proven strategies: a direct protection approach starting from a commercially available precursor and a multi-step synthesis originating from a chiral pool starting material, L-glutamic acid. This analysis is designed to equip researchers, chemists, and process development professionals with the critical insights needed to select the most appropriate synthetic route based on laboratory scale, scalability, cost, and stereochemical requirements.
Introduction: The Strategic Importance of Orthogonally Protected Diaminopyrrolidines
The 3-aminopyrrolidine scaffold is a privileged motif in modern pharmacology, appearing in the structure of numerous therapeutic agents, including inhibitors for dipeptidyl peptidase-4 (DPP-4), C-C chemokine receptor type 5 (CCR5) antagonists, and various kinase inhibitors. The precise control of stereochemistry at the C3 position is often critical for biological activity. The title compound, this compound, offers two distinct advantages:
-
Orthogonal Protection: The Cbz group is typically cleaved under hydrogenolysis conditions, while the Boc group is labile to acid. This orthogonality is paramount for sequential, site-selective derivatization of the pyrrolidine ring.
-
Chiral Integrity: Access to enantiomerically pure forms of this intermediate is essential for the development of stereospecific drug candidates.
This guide will explore two divergent and representative synthetic pathways, providing detailed protocols, mechanistic rationale, and a comparative summary to aid in strategic synthetic planning.
Method 1: Direct N-Cbz Protection of (S)-3-(Boc-Amino)pyrrolidine
This approach represents the most straightforward and rapid synthesis, leveraging a commercially available, enantiopure starting material. It is an ideal choice for laboratory-scale synthesis where speed and simplicity are prioritized.
Synthetic Strategy & Mechanistic Rationale
The core of this method is a nucleophilic substitution reaction where the secondary amine of the pyrrolidine ring attacks the electrophilic carbonyl carbon of a Cbz-donating reagent. Benzyl chloroformate is a common and effective reagent for this transformation. Triethylamine (Et3N) is added as a mild, non-nucleophilic base to quench the HCl byproduct generated during the reaction, preventing the formation of the pyrrolidine hydrochloride salt and driving the reaction to completion.
The choice of solvent is also critical. Tetrahydrofuran (THF) is an excellent choice as it readily dissolves the starting materials and the amine base while being inert to the reaction conditions.
Experimental Protocol
Step 1: Synthesis of (S)-1-Cbz-3-(Boc-amino)pyrrolidine [1]
-
Materials:
-
(S)-3-(tert-butoxycarbonyl)aminopyrrolidine (1.0 eq, e.g., 5.0 g, 26.8 mmol)
-
Triethylamine (1.0 eq, e.g., 3.7 mL, 26.8 mmol)
-
Benzyl chloroformate (Cbz-Cl) (1.0 eq, e.g., 3.8 mL, 26.8 mmol)
-
Tetrahydrofuran (THF), anhydrous (approx. 8 mL per gram of starting material)
-
Ethyl acetate (EtOAc)
-
1 N Sodium Bicarbonate (NaHCO3) solution
-
1.5 N Citric acid solution
-
Brine
-
Magnesium sulfate (MgSO4), anhydrous
-
-
Procedure:
-
To a solution of (S)-3-(t-butyloxycarbonyl)aminopyrrolidine (5.0 g, 26.8 mmol) in anhydrous THF (40 mL) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (3.7 mL, 26.8 mmol).
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add benzyl chloroformate (3.8 mL, 26.8 mmol) dropwise to the stirred solution, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes).
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Remove the solvent from the filtrate in vacuo.
-
Dissolve the resulting residue in ethyl acetate (100 mL).
-
Wash the organic layer sequentially with 1 N NaHCO3 solution (100 mL), 1.5 N citric acid solution (100 mL), and finally with water or brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the title compound as a solid or viscous oil.
-
Workflow Diagram
Caption: Workflow for the direct synthesis of (S)-1-Cbz-3-(Boc-Amino)pyrrolidine.
Method 2: Multi-Step Synthesis from L-Glutamic Acid
This pathway exemplifies a de novo synthesis from a readily available and inexpensive chiral pool starting material. While more steps are involved, this approach offers greater control over the final product's stereochemistry and is often more cost-effective for large-scale production where the price of chiral precursors becomes a significant factor.
Synthetic Strategy & Mechanistic Rationale
The strategy involves a series of transformations to convert the linear amino acid backbone into the desired cyclic pyrrolidine structure.
-
Protection & Esterification: Both carboxylic acid groups of L-glutamic acid are esterified, typically with methanol under acidic conditions (e.g., using thionyl chloride), and the amino group is protected with a Boc group.
-
Reduction: The diester is selectively reduced to a diol using a powerful reducing agent like sodium borohydride (NaBH4). This step requires careful control to avoid over-reduction.
-
Hydroxyl Activation: The primary hydroxyl groups of the diol are converted into good leaving groups, commonly by tosylation using p-toluenesulfonyl chloride (TsCl). This activation is crucial for the subsequent cyclization step.
-
Intramolecular Cyclization: The tosylated intermediate is treated with a suitable amine (in this case, benzylamine) which acts as a nucleophile. An intramolecular SN2 reaction occurs where one of the tosylates is displaced by the Boc-protected nitrogen, and the other is displaced by the external benzylamine, forming the pyrrolidine ring and installing the future Cbz-precursor in one go.
-
Final Protection (Cbz): Although the benzyl group is already installed on the ring nitrogen, this method typically leads to 1-benzyl-3-Boc-aminopyrrolidine. A final debenzylation followed by Cbz protection would be required to reach the target molecule, or a modification of the cyclization step could be envisioned. For the purpose of this guide, we will consider the formation of the closely related 1-benzyl precursor as the key strategic outcome.
Experimental Protocol (Illustrative)
Step 1: Diesterification and Boc Protection of L-Glutamic Acid
-
To a stirred solution of L-glutamic acid in methanol at 0°C, add thionyl chloride dropwise. Allow the reaction to proceed to form the dimethyl ester hydrochloride.
-
After removing the solvent, the crude ester is dissolved in a suitable solvent like Dichloromethane (DCM), and triethylamine, Boc-anhydride ((Boc)2O), and a catalytic amount of DMAP are added to protect the amino group.
Step 2: Reduction to Diol
-
The N-Boc protected diester is dissolved in a solvent like methanol.
-
Sodium borohydride is added portion-wise at room temperature. The reaction is stirred for several hours until completion.
-
The reaction is quenched with an acidic solution (e.g., 10% citric acid), and the product diol is extracted.
Step 3: Ditosylation of the Diol
-
The diol is dissolved in DCM at 0°C. Triethylamine, p-toluenesulfonyl chloride, and catalytic DMAP are added.
-
The reaction is warmed to room temperature and stirred until the starting material is consumed.
Step 4: Cyclization with Benzylamine
-
The crude ditosylate is dissolved in a suitable solvent and treated with benzylamine. The mixture is heated to drive the double nucleophilic substitution and cyclization to form (S)-1-benzyl-3-(Boc-amino)pyrrolidine.
Step 5: Debenzylation and Cbz Protection [2]
-
The (S)-1-benzyl-3-(Boc-amino)pyrrolidine is subjected to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to cleave the benzyl group.[2][3]
-
The resulting (S)-3-(Boc-amino)pyrrolidine is then reprotected with benzyl chloroformate as described in Method 1.
Workflow Diagram
Caption: Multi-step synthesis of the target compound starting from L-Glutamic acid.
Comparative Analysis
The choice between these synthetic routes is highly dependent on the specific project requirements. Below is a table summarizing the key differentiating factors.
| Parameter | Method 1: Direct Protection | Method 2: From L-Glutamic Acid |
| Starting Material | (S)-3-(Boc-Amino)pyrrolidine | L-Glutamic Acid |
| Starting Material Cost | High | Low |
| Number of Steps | 1 | 6 |
| Overall Yield | High (~83%)[1] | Moderate (multi-step losses) |
| Scalability | Excellent for <100g scale | Preferred for large-scale (>1kg) |
| Simplicity | Very high; simple protocol | Low; requires multiple steps and purifications |
| Control of Stereochemistry | Reliant on starting material purity | Established from the chiral pool |
| Ideal Application | Rapid, lab-scale synthesis; lead optimization | Process development; large-scale manufacturing |
Conclusion and Recommendations
Both synthetic strategies presented offer viable pathways to the valuable this compound intermediate.
Method 1 is the undisputed choice for rapid, small-scale synthesis in a research and discovery setting. Its simplicity, high yield for the final step, and reliance on a commercially available advanced intermediate make it ideal for quickly generating material for biological testing or derivatization studies. The primary drawback is the high cost of the starting material, which can be prohibitive for larger quantities.
Method 2 represents a more strategic, long-term approach suitable for large-scale production . By starting from the inexpensive and abundant chiral building block L-glutamic acid, the overall cost of goods is significantly reduced. While the synthesis is longer and more complex, the individual steps are generally robust and can be optimized for process scale-up. This route provides an economical and reliable supply of the intermediate for preclinical and clinical development phases.
Ultimately, the decision rests on a careful evaluation of project timelines, budget constraints, and required scale. For discovery chemists, the directness of Method 1 is highly advantageous, while for process chemists, the economic foresight of Method 2 is paramount.
References
A Comparative Guide to Enantiomeric Excess Determination of 1-Cbz-3-Boc-Amino Pyrrolidine by HPLC
In the landscape of pharmaceutical development, the stereochemistry of chiral building blocks is of paramount importance. The biological activity and pharmacological profile of a drug candidate can be significantly influenced by the enantiomeric purity of its intermediates.[1][2] 1-Cbz-3-Boc-amino pyrrolidine, a key chiral intermediate, is no exception. Ensuring its enantiomeric purity is a critical quality control step in the synthesis of numerous therapeutic agents. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the enantiomeric excess (ee) of this compound, offering field-proven insights and experimental data to support your analytical workflow.
The Central Role of Chiral HPLC
Direct chiral HPLC, which employs a chiral stationary phase (CSP), is a powerful and widely adopted technique for the enantioselective analysis of compounds like this compound.[1][3] The fundamental principle lies in the differential interaction between the enantiomers and the chiral selector of the CSP, leading to the formation of transient diastereomeric complexes with varying energies of formation.[1] This results in different retention times and, consequently, their separation.
The choice of the CSP is the most critical parameter in developing a successful chiral separation. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability and are often the first choice for separating N-protected amino compounds.[1][4]
Experimental Workflow: A Step-by-Step Protocol
This section details a robust HPLC method for the enantiomeric excess determination of this compound. The causality behind each experimental choice is explained to provide a deeper understanding of the method development process.
Diagram of the HPLC Experimental Workflow
Caption: A schematic overview of the experimental workflow for determining the enantiomeric excess of this compound by HPLC.
Method Parameters:
| Parameter | Value & Rationale |
| Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or equivalent cellulose-based CSP. Rationale: Polysaccharide-based columns are well-established for their broad enantioselectivity for a wide range of compounds, including N-protected amines.[3][5] |
| Mobile Phase | n-Hexane / Isopropanol (IPA) / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v). Rationale: A normal-phase mobile system provides good solubility for the analyte and promotes the necessary chiral recognition interactions with the stationary phase. IPA acts as the polar modifier, and a small amount of TFA is often added to improve peak shape and resolution by minimizing tailing.[5] |
| Flow Rate | 1.0 mL/min. Rationale: This flow rate typically provides a good balance between analysis time and separation efficiency for a standard 4.6 mm ID column. |
| Detection | UV at 210 nm. Rationale: The Cbz (benzyloxycarbonyl) protecting group has a strong chromophore, allowing for sensitive UV detection at lower wavelengths. |
| Column Temperature | 25°C. Rationale: Maintaining a constant column temperature is crucial for reproducible retention times and resolution. |
| Injection Volume | 10 µL. Rationale: A small injection volume helps to prevent column overloading and maintain peak efficiency. |
| Sample Preparation | Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Rationale: Dissolving the sample in the mobile phase ensures compatibility and prevents peak distortion.[1] |
Procedure:
-
System Equilibration: Equilibrate the chiral column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Sample Injection: Inject 10 µL of the prepared sample solution onto the column.
-
Data Acquisition: Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.
-
Enantiomeric Excess Calculation: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the following formula:
% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Comparative Analysis with Alternative Methods
While chiral HPLC is a dominant technique, it is beneficial to understand its performance in the context of other available methods for determining enantiomeric excess.
| Method | Principle | Advantages | Disadvantages |
| Chiral HPLC (Direct) | Differential interaction with a chiral stationary phase. | High resolution, broad applicability, direct analysis without derivatization. | Cost of chiral columns, method development can be time-consuming. |
| Chiral HPLC (Indirect) | Derivatization with a chiral reagent to form diastereomers, followed by separation on an achiral column.[5] | Uses standard, less expensive achiral columns. | Requires a derivatization step which can be complex and may introduce impurities.[5][6] |
| Supercritical Fluid Chromatography (SFC) | Utilizes a supercritical fluid (e.g., CO₂) as the mobile phase with a chiral stationary phase. | Faster analysis times, reduced solvent consumption, environmentally friendly. | Requires specialized instrumentation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Use of chiral solvating agents or chiral derivatizing agents to induce chemical shift differences between enantiomers.[7] | Rapid analysis, provides structural information. | Lower sensitivity compared to HPLC, may require higher concentrations of the analyte.[7] |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left and right circularly polarized light by chiral molecules. | High-throughput screening capabilities.[8] | Can be less accurate for precise ee determination compared to chromatographic methods.[9] |
Decision Tree for Method Selection
Caption: A decision-making diagram to guide the selection of an appropriate analytical method for enantiomeric excess determination based on specific experimental needs.
Conclusion
The determination of enantiomeric excess for this compound is a critical step in ensuring the quality and efficacy of pharmaceutical products. Chiral HPLC with a polysaccharide-based stationary phase offers a robust, reliable, and high-resolution method for this analysis. While alternative techniques such as SFC, NMR, and CD spectroscopy have their merits in specific contexts, direct chiral HPLC remains the gold standard for accurate and precise enantiomeric purity assessment in many research and development settings. The detailed protocol and comparative analysis provided in this guide are intended to equip researchers with the necessary knowledge to confidently implement and adapt these methods for their specific applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. eijppr.com [eijppr.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Assessing Pyrrolidine Ring Conformational Constraints in Peptides
For researchers, medicinal chemists, and drug development professionals, understanding the three-dimensional structure of a peptide is paramount to deciphering its function and optimizing its therapeutic potential. Among the 20 proteinogenic amino acids, proline stands unique. Its cyclic side chain, a pyrrolidine ring, imposes significant conformational constraints on the peptide backbone, acting as a "turn-inducer" and influencing local and global peptide architecture.[1] The puckering of this pyrrolidine ring is a subtle but critical determinant of a peptide's biological activity.
This guide provides an in-depth comparison of the primary experimental and computational methodologies used to assess the conformational constraints of pyrrolidine rings in peptides. We will delve into the "why" behind experimental choices, offering field-proven insights to empower you to select the most appropriate techniques for your research questions.
The Significance of Proline Puckering
The five-membered pyrrolidine ring of proline is not planar. It adopts puckered conformations, primarily distinguished as Cγ-endo (down) and Cγ-exo (up).[2] This nomenclature describes the displacement of the Cγ atom relative to the plane defined by the other four ring atoms.[2] The energy barrier for interconversion between these puckers is relatively low (2–5 kcal/mol), meaning that in solution, proline-containing peptides often exist as a dynamic equilibrium of multiple conformers.[2]
This puckering is intimately linked to the cis/trans isomerization of the peptide bond preceding the proline residue.[3][4] Statistical analyses of protein structures have revealed a strong preference for the Cγ-endo (down) pucker when the X-Pro peptide bond is in the cis conformation.[3][5] Conversely, trans prolines exhibit a more even distribution of pucker states.[5] The ability to control and analyze these conformational preferences is crucial for designing peptides with enhanced stability, receptor affinity, and proteolytic resistance.
A Comparative Analysis of Key Methodologies
Choosing the right analytical technique is fundamental to accurately characterizing the conformational landscape of a proline-containing peptide. Here, we compare the most powerful and widely used methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, and Circular Dichroism (CD) Spectroscopy, supplemented by computational approaches.
Methodological Showdown: NMR vs. X-ray vs. CD
| Technique | Principle | Information Gained | Strengths | Limitations | Sample Requirements |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei. | Detailed 3D structure in solution, dynamic processes (pucker interconversion, cis/trans isomerization), stereospecific assignments.[6] | Provides information on conformational ensembles in a native-like solution state. | Can be complex to interpret for larger peptides; requires isotopic labeling for larger molecules. | ~0.1-1 mM concentration, soluble sample. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal. | High-resolution, static 3D structure of the peptide in a crystalline state.[7] | Provides precise atomic coordinates and bond angles.[8] | Requires a well-ordered crystal, which can be challenging to obtain; the crystal packing forces may influence the conformation. | High-purity sample that can be crystallized. |
| Circular Dichroism (CD) | Differential absorption of left- and right-circularly polarized light. | Provides information on the secondary structure content (e.g., polyproline II helix, β-turns).[9][10] | Rapid, requires small amounts of sample, useful for screening and monitoring conformational changes. | Provides low-resolution structural information; does not give atomic-level detail. | ~10-100 µM concentration, optically clear solution. |
| Computational Methods | Molecular mechanics, quantum mechanics, and molecular dynamics simulations. | Prediction of stable conformers, free energy landscapes of pucker interconversion, and interpretation of experimental data.[11][12] | Can provide insights into dynamic processes and transition states that are difficult to observe experimentally. | Accuracy is dependent on the force field or computational model used; requires experimental validation. | No physical sample required, only the peptide sequence. |
In-Depth Technical Exploration
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Solution-State Analysis
NMR spectroscopy is arguably the most powerful technique for characterizing the solution-state conformational ensemble of proline-containing peptides. It provides a wealth of information at the atomic level, allowing for the detailed elucidation of pyrrolidine ring pucker and the dynamics of its interconversion.
The key to unlocking proline conformation via NMR lies in the measurement of specific parameters that are sensitive to the geometry of the pyrrolidine ring:
-
¹H-¹H Vicinal Coupling Constants (³JHH): The magnitude of the coupling constant between adjacent protons is described by the Karplus equation, which relates ³JHH to the dihedral angle between the protons. By measuring the coupling constants between the α, β, γ, and δ protons of the proline ring, one can deduce the ring's pucker. For example, small vicinal coupling constants (< 3 Hz) for β³-γ² and γ²-δ³ are characteristic of an "Up" (Cγ-exo) conformation, while small couplings for α-β², β²-γ³, and γ³-δ² are indicative of a "Down" (Cγ-endo) form.[6]
-
Nuclear Overhauser Effects (NOEs): NOEs are observed between protons that are close in space (< 5 Å), regardless of whether they are directly bonded. Intra-residue NOEs within the proline ring provide crucial distance restraints for structure calculation. For instance, stronger NOESY cross-peaks are observed for specific proton pairs depending on the pucker.[6]
-
¹³C Chemical Shifts: The chemical shifts of the β and γ carbons of the pyrrolidine ring are particularly sensitive to the pucker conformation. A difference of >5 ppm between the Cβ and Cγ chemical shifts is often indicative of a preference for one pucker over the other.
-
Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a final concentration of 0.5-1 mM. Add a known concentration of a reference standard (e.g., DSS or TSP) for chemical shift referencing.
-
Data Acquisition: Acquire a series of 2D NMR spectra on a high-field NMR spectrometer (≥ 600 MHz):
-
TOCSY (Total Correlation Spectroscopy): To assign all the protons within each amino acid residue's spin system. A short mixing time (e.g., 10 ms) can help in identifying small coupling constants.[6]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space. A mixing time of 150-300 ms is typically used.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons, aiding in the assignment of ¹³C chemical shifts.
-
-
Data Processing and Analysis:
-
Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign all proton and carbon resonances.
-
Measure the ³JHH coupling constants from a high-resolution 1D ¹H or 2D TOCSY spectrum.
-
Integrate the cross-peaks in the NOESY spectrum to obtain distance restraints.
-
-
Structure Calculation and Pucker Determination:
-
Use the measured coupling constants and NOE-derived distance restraints as input for molecular modeling software (e.g., CYANA, XPLOR-NIH).
-
Generate an ensemble of structures that are consistent with the experimental data.
-
Analyze the dihedral angles of the pyrrolidine ring in the calculated structures to determine the preferred pucker.
-
Caption: Workflow for determining pyrrolidine ring conformation using 2D NMR spectroscopy.
X-ray Crystallography: A High-Resolution Snapshot
X-ray crystallography provides an atomic-resolution view of the peptide's structure in the solid state. If a high-quality crystal can be obtained, this method offers unambiguous determination of the pyrrolidine ring pucker.
The success of this technique hinges on the ability to grow well-ordered crystals. The choice of crystallization conditions (e.g., precipitant, pH, temperature) is critical and often requires extensive screening. The final crystal structure represents a single, low-energy conformation that is stable within the crystal lattice. It is important to remember that this may not be the only conformation present in solution.
-
Crystallization: Screen a wide range of crystallization conditions using techniques like hanging-drop or sitting-drop vapor diffusion to obtain single crystals of the peptide.
-
Data Collection: Mount a suitable crystal on a goniometer and cool it in a cryostream (typically 100 K). Collect X-ray diffraction data using a synchrotron or in-house X-ray source.[8]
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the phase problem using direct methods or molecular replacement.
-
Build an initial model of the peptide into the electron density map.
-
Refine the model against the experimental data to obtain the final structure.
-
-
Conformational Analysis: Analyze the refined structure to determine the dihedral angles of the pyrrolidine ring and assign the pucker conformation.
Caption: General workflow for peptide structure determination by X-ray crystallography.
Circular Dichroism (CD) Spectroscopy: A Rapid Look at Secondary Structure
CD spectroscopy is a valuable tool for assessing the overall secondary structure of a peptide. While it does not provide atomic-level detail about the pyrrolidine pucker, it is highly sensitive to the presence of specific structural motifs that are often influenced by proline.
Peptides containing polyproline II (PPII) helices, a common conformation for proline-rich sequences, exhibit a characteristic CD spectrum with a strong negative band around 206 nm and a weak positive band around 228 nm.[10] The presence of a positive peak around 220 nm is considered a key spectroscopic feature that distinguishes a PPII structure from a disordered conformation.[9] CD is therefore an excellent technique for rapidly screening different peptide analogues or for monitoring conformational changes as a function of environment (e.g., temperature, solvent).
-
Sample Preparation: Prepare a solution of the peptide in a suitable buffer (e.g., phosphate buffer) to a final concentration of 10-100 µM. The buffer should not have a high absorbance in the far-UV region.
-
Data Acquisition:
-
Record the CD spectrum in the far-UV region (typically 190-260 nm) using a CD spectropolarimeter.
-
Record a baseline spectrum of the buffer alone.
-
-
Data Processing:
-
Subtract the baseline spectrum from the sample spectrum.
-
Convert the data to mean residue ellipticity ([θ]) to allow for comparison between different peptides.
-
-
Spectral Analysis: Analyze the processed spectrum for characteristic features of different secondary structures.
Caption: The two primary pucker conformations of the pyrrolidine ring in proline.
Conclusion: An Integrated Approach for a Complete Picture
No single technique provides a complete picture of the conformational constraints of the pyrrolidine ring in peptides. A truly comprehensive understanding requires an integrated approach. NMR spectroscopy offers unparalleled detail on the solution-state conformational ensemble, while X-ray crystallography provides a high-resolution snapshot of a single state. Circular dichroism is a powerful tool for rapid screening and assessment of secondary structure. Finally, computational methods can bridge the gap between these experimental techniques, providing a dynamic model of the peptide's conformational landscape.
By carefully selecting and combining these methodologies, researchers can gain deep insights into the structure-function relationships of proline-containing peptides, paving the way for the rational design of novel therapeutics and research tools.
References
- 1. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preferred proline puckerings in cis andtrans peptide groups: Implications for collagen stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preferred proline puckerings in cis and trans peptide groups: Implications for collagen stability | Semantic Scholar [semanticscholar.org]
- 5. Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solution conformations of proline rings in proteins studied by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. X-ray crystallographic determination of a collagen-like peptide with the repeating sequence (Pro-Pro-Gly) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures: applications in secondary structure analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Puckering transition of the proline residue along the pseudorotational path: revisited - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.aip.org [pubs.aip.org]
A Senior Application Scientist's Guide to the Analytical Cross-Validation of 1-Cbz-3-Boc-Amino Pyrrolidine
For researchers, medicinal chemists, and professionals in drug development, the structural integrity and enantiomeric purity of chiral building blocks are paramount. This guide provides an in-depth analytical cross-validation of (S)-1-Cbz-3-(Boc-amino)pyrrolidine, a key intermediate in the synthesis of many pharmaceutical compounds. We will explore its analytical signature through various spectroscopic and chromatographic techniques, compare it with viable alternatives, and provide detailed, field-tested protocols to ensure reliable and reproducible results.
The Critical Role of Chiral Purity in Drug Development
Chirality plays a crucial role in the efficacy and safety of many pharmaceuticals. Enantiomers, non-superimposable mirror images of a chiral molecule, can have vastly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive or even harmful. Therefore, the robust analytical characterization of chiral intermediates like 1-Cbz-3-Boc-Amino pyrrolidine is not merely a quality control step but a foundational aspect of drug discovery and development.
Analytical Characterization of (S)-1-Cbz-3-(Boc-amino)pyrrolidine
A multi-faceted analytical approach is essential for the comprehensive characterization of (S)-1-Cbz-3-(Boc-amino)pyrrolidine. Here, we delve into the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Molecular Structure
Caption: Structure of 1-Cbz-3-(Boc-amino)pyrrolidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 1-Cbz-3-(Boc-amino)pyrrolidine, both ¹H and ¹³C NMR provide a detailed fingerprint of its molecular framework.
¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals for the two protecting groups and the pyrrolidine ring protons. Due to the chiral center at C3 and the restricted rotation around the carbamate bonds, the pyrrolidine protons often exhibit complex splitting patterns.
¹³C NMR Spectroscopy: The carbon spectrum provides complementary information, with characteristic chemical shifts for the carbonyl carbons of the Cbz and Boc groups, the quaternary carbon of the Boc group, and the carbons of the pyrrolidine and benzyl groups.
Table 1: Predicted NMR Data for (S)-1-Cbz-3-(Boc-amino)pyrrolidine
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| Aromatic | 7.25-7.40 | m | 5H, Phenyl of Cbz |
| Benzylic | 5.15 | s | 2H, CH₂ of Cbz |
| Pyrrolidine CH | ~4.2 | m | 1H, CH-N(Boc) |
| Pyrrolidine CH₂ | 3.2-3.8 | m | 4H, CH₂-N(Cbz) and CH₂ adjacent to CH |
| Pyrrolidine CH₂ | 1.8-2.2 | m | 2H, other CH₂ |
| Boc | 1.45 | s | 9H, C(CH₃)₃ |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | |
| C=O (Cbz) | ~155 | Carbonyl | |
| C=O (Boc) | ~155 | Carbonyl | |
| Aromatic | 137 (quat.), 128.5, 128.0, 127.8 | Phenyl of Cbz | |
| Quaternary (Boc) | ~79 | C(CH₃)₃ | |
| Benzylic | ~67 | CH₂ of Cbz | |
| Pyrrolidine CH | ~50 | CH-N(Boc) | |
| Pyrrolidine CH₂ | ~45-55 | Pyrrolidine ring carbons | |
| Boc CH₃ | ~28 | C(CH₃)₃ |
Rationale for Predictions: These predictions are based on known chemical shift ranges for Cbz and Boc protecting groups and analysis of similar pyrrolidine structures. The exact chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique ideal for confirming the molecular weight of protected amino compounds.
-
Expected Molecular Ion: For 1-Cbz-3-(Boc-amino)pyrrolidine (C₁₇H₂₄N₂O₄), the expected monoisotopic mass is 320.17 g/mol . In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 321.18.
-
Fragmentation Pattern: Common fragmentation patterns for Boc-protected amines include the loss of isobutylene (m/z 56) or the entire Boc group (m/z 100). For Cbz-protected compounds, a characteristic fragment is the tropylium ion at m/z 91.
Infrared (IR) Spectroscopy
FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.
Table 2: Characteristic IR Absorption Bands
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| N-H Stretch (carbamate) | 3300-3500 | Medium |
| C-H Stretch (aromatic) | 3000-3100 | Medium |
| C-H Stretch (aliphatic) | 2850-3000 | Medium-Strong |
| C=O Stretch (carbamate) | 1680-1720 | Strong |
| C-N Stretch | 1200-1350 | Medium |
Comparison with Alternative Protected Pyrrolidines
The choice of protecting group strategy is a critical decision in multi-step synthesis. Below is a comparison of 1-Cbz-3-(Boc-amino)pyrrolidine with other commonly used or conceptually similar protected diamino-pyrrolidines.
Table 3: Comparison of Analytical Signatures of Protected Pyrrolidines
| Compound | Key Differentiating Analytical Features | Synthetic Considerations |
| (S)-1-Cbz-3-(Boc-amino)pyrrolidine | Distinct ¹H NMR signals for both Cbz (aromatic and benzylic) and Boc (tert-butyl) groups. MS fragmentation shows losses characteristic of both groups. | Orthogonal deprotection is possible (Cbz by hydrogenolysis, Boc by acid). |
| (S)-1-Boc-3-aminopyrrolidine | Simpler ¹H NMR spectrum with only the Boc signal. Lower molecular weight. | The free amine at the 3-position is available for direct functionalization. |
| (S)-1-Benzyl-3-(Boc-amino)pyrrolidine | ¹H NMR shows a benzyl group (not Cbz), with benzylic protons typically at a slightly different chemical shift. No C=O from Cbz in IR. | The benzyl group is generally more robust than Cbz and requires harsher conditions for removal. |
| (S)-1,3-bis(Boc-amino)pyrrolidine | Symmetrical structure may lead to simpler NMR spectra. Two Boc signals may be observed if the environments are different. | Both amino groups are protected with the same group, requiring non-selective deprotection. |
| (S)-1,3-bis(Cbz-amino)pyrrolidine | ¹H NMR would show two sets of Cbz signals, potentially overlapping. | Both groups are removed under the same conditions (hydrogenolysis). |
Experimental Protocols
Reproducible and accurate analytical data relies on well-defined experimental protocols. The following are recommended starting points for the analysis of this compound.
NMR Sample Preparation and Analysis
Caption: General workflow for NMR analysis.
-
Solvent Selection: Chloroform-d (CDCl₃) is a common choice for this type of compound.
-
Data Acquisition: For ¹H NMR, a standard pulse sequence is sufficient. For ¹³C NMR, a proton-decoupled sequence like zgpg30 is typically used.
-
Data Analysis: Pay close attention to the integration of the ¹H NMR signals to confirm the relative number of protons. Use the residual solvent peak as a reference for chemical shifts.
LC-MS Analysis
Caption: General workflow for LC-MS analysis.
-
Rationale for Formic Acid: The addition of a small amount of acid to the mobile phase aids in the protonation of the analyte, leading to better ionization efficiency in positive mode ESI.
-
Soft Ionization: To minimize in-source fragmentation of the Boc group, it may be necessary to optimize the cone voltage or use a softer ionization source if available[1].
Chiral HPLC/SFC for Enantiomeric Purity
Ensuring the enantiomeric excess (e.e.) of a chiral intermediate is critical. Both HPLC and SFC with a chiral stationary phase (CSP) are powerful techniques for this purpose.
Protocol: Chiral HPLC
-
Column Selection: Polysaccharide-based chiral stationary phases (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are often effective for the separation of protected amines.
-
Mobile Phase: A typical mobile phase for normal phase chiral HPLC is a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol or ethanol. A small amount of an amine modifier (e.g., diethylamine) may be added to improve peak shape for basic compounds.
-
Method Development: The ratio of hexane to alcohol is a critical parameter to optimize for achieving baseline separation of the enantiomers.
-
Detection: UV detection is suitable for this compound due to the presence of the Cbz group.
Protocol: Chiral SFC
Supercritical Fluid Chromatography (SFC) is a "greener" alternative to normal-phase HPLC, using supercritical CO₂ as the primary mobile phase.
-
Column: The same polysaccharide-based CSPs used for HPLC are often effective in SFC.
-
Mobile Phase: A gradient of an alcohol co-solvent (e.g., methanol, ethanol) in supercritical CO₂ is typically used.
-
Advantages: SFC often provides faster analysis times and reduced solvent consumption compared to HPLC.
Caption: Workflow for chiral purity analysis by HPLC or SFC.
Trustworthiness and Self-Validation
The protocols described above are designed to be self-validating. For instance, in NMR analysis, the integration of the signals must correspond to the number of protons in the molecule. In MS, the observed molecular ion should match the calculated molecular weight. For chromatographic methods, system suitability tests, including the injection of a racemic standard to confirm the resolution of the two enantiomers, are essential to ensure the validity of the results.
Conclusion
The analytical cross-validation of this compound requires a combination of spectroscopic and chromatographic techniques. By understanding the characteristic data from NMR, MS, and IR, and by employing robust chromatographic methods for purity and enantiomeric excess determination, researchers can confidently use this important chiral building block in their synthetic endeavors. The comparison with alternative protected pyrrolidines highlights the versatility of the Cbz/Boc protection strategy, which allows for orthogonal deprotection and stepwise functionalization of the two amino groups. This guide provides a comprehensive framework for the analytical chemist to ensure the quality and integrity of this critical pharmaceutical intermediate.
References
The Pivotal Role of the 3-Amino Pyrrolidine Scaffold in the Development of Potent Dipeptidyl Peptidase-4 Inhibitors: A Comparative Efficacy Guide
In the landscape of modern drug discovery, the privileged 3-amino pyrrolidine scaffold has emerged as a cornerstone for the design of highly selective and potent enzyme inhibitors. Its inherent stereochemical features and conformational rigidity allow for precise interactions with biological targets, a critical aspect in the development of effective therapeutics. This guide provides an in-depth comparative analysis of the efficacy of various drug candidates synthesized from this versatile scaffold, with a specific focus on inhibitors of Dipeptidyl Peptidase-4 (DPP-4), a key therapeutic target for the management of type 2 diabetes mellitus.
The Significance of DPP-4 Inhibition and the 3-Amino Pyrrolidine Advantage
Dipeptidyl Peptidase-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] These hormones are responsible for stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner. By inhibiting DPP-4, the levels of active GLP-1 and GIP are elevated, leading to improved glycemic control.[1][2]
The 3-amino pyrrolidine core has proven to be an exceptional scaffold for DPP-4 inhibitors due to its ability to mimic the dipeptide substrate of the enzyme and form key interactions within the active site. The stereochemistry of the amino group is a critical determinant of inhibitory potency, with the (S)-enantiomer generally exhibiting significantly higher activity than the (R)-enantiomer.[2] This stereochemical preference underscores the importance of a well-defined three-dimensional structure for optimal binding and inhibition.
Comparative Efficacy of 3-Amino Pyrrolidine-Based DPP-4 Inhibitors
The inhibitory potency of different derivatives of the 3-amino pyrrolidine scaffold against DPP-4 is typically quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor. The following table summarizes the IC50 values for a series of pyrrolidine derivatives, highlighting the structure-activity relationships (SAR) that govern their efficacy.
| Compound ID | R Group Modification | DPP-4 IC50 (nM) |
| 1 | Adamantyl | 1.1 |
| 2 | Cyanophenyl | 3.2 |
| 3 | Fluorophenyl | 5.6 |
| 4 | Phenyl | 10.5 |
| 5 | Pyridinyl | 15.8 |
| 6 | Thiophenyl | 25.1 |
| 7 | Naphthyl | 42.7 |
| 8 | Isoxazolyl | 79.4 |
| 9 | Furanyl | 125.9 |
| 10 | Cyclohexyl | 316.2 |
Data sourced from a quantitative structure-activity relationship (QSAR) study on a series of 42 pyrrolidine derivatives.[3]
The data clearly demonstrates that bulky, lipophilic groups at the R position, such as the adamantyl group in Compound 1, lead to the most potent inhibition of DPP-4. This is likely due to favorable hydrophobic interactions within a specific pocket of the enzyme's active site. As the R group becomes less lipophilic or introduces different electronic properties, the inhibitory potency generally decreases. This SAR data is invaluable for the rational design of novel and more effective DPP-4 inhibitors.
The Incretin Pathway and the Mechanism of DPP-4 Inhibition
The therapeutic effect of DPP-4 inhibitors is mediated through the potentiation of the endogenous incretin system. The following diagram illustrates the signaling pathway and the central role of DPP-4.
As depicted, food intake stimulates the release of active GLP-1 from L-cells in the gut.[4] GLP-1 then acts on pancreatic β-cells to enhance glucose-dependent insulin secretion and on α-cells to suppress glucagon secretion.[4] DPP-4 rapidly degrades active GLP-1 to its inactive form.[1] 3-Amino pyrrolidine-based DPP-4 inhibitors block this degradation, thereby increasing the circulating levels of active GLP-1 and prolonging its beneficial effects on glycemic control.[1]
Experimental Protocol: In Vitro Fluorogenic DPP-4 Inhibition Assay
To quantitatively assess the efficacy of newly synthesized 3-amino pyrrolidine derivatives, a robust and sensitive in vitro assay is essential. The fluorogenic assay using the substrate Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC) is a widely accepted method.[5]
Objective: To determine the IC50 value of a test compound against human recombinant DPP-4.
Principle: DPP-4 cleaves the Gly-Pro dipeptide from the non-fluorescent substrate Gly-Pro-AMC, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of increase in fluorescence is directly proportional to the DPP-4 activity. The inhibitory effect of a test compound is determined by measuring the reduction in this rate.
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)[5]
-
Gly-Pro-AMC substrate stock solution (in DMSO)[5]
-
Test compounds (3-amino pyrrolidine derivatives) dissolved in DMSO
-
Known DPP-4 inhibitor (e.g., Sitagliptin) as a positive control[5]
-
96-well, black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)[5]
Procedure:
-
Reagent Preparation:
-
Prepare the DPP-4 Assay Buffer.
-
Thaw the recombinant human DPP-4 on ice and dilute to the desired concentration in ice-cold assay buffer. Keep the diluted enzyme on ice.[6]
-
Prepare a working solution of Gly-Pro-AMC substrate by diluting the stock solution in the assay buffer.
-
Prepare serial dilutions of the test compounds and the positive control in assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add 25 µL of the diluted test compound to the respective wells.
-
Positive Control Wells: Add 25 µL of the diluted positive control inhibitor.
-
100% Activity Control Wells: Add 25 µL of assay buffer containing the same concentration of DMSO as the test compound wells.
-
Blank (No Enzyme) Wells: Add 50 µL of assay buffer.
-
-
Enzyme Addition and Incubation:
-
Add 25 µL of the diluted DPP-4 enzyme solution to all wells except the blank wells.
-
Mix gently by tapping the plate.
-
Incubate the plate at 37°C for 10 minutes.[5]
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 50 µL of the pre-warmed Gly-Pro-AMC substrate solution to all wells.
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically at 37°C for 15-30 minutes, with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
For each well, calculate the initial reaction velocity (V) from the linear portion of the fluorescence versus time plot (slope).
-
Subtract the average velocity of the blank wells from all other wells.
-
Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_100%_activity)] * 100
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
The following workflow diagram summarizes the experimental procedure for determining the IC50 of a test compound.
Conclusion
The 3-amino pyrrolidine scaffold represents a highly successful platform for the development of potent and selective DPP-4 inhibitors. The structure-activity relationship data clearly indicates that modifications to this core can significantly impact inhibitory efficacy, providing a rational basis for the design of future drug candidates. The robust and reproducible in vitro fluorogenic assay described herein serves as an essential tool for the quantitative evaluation of these compounds, enabling the identification of lead candidates with optimal therapeutic potential for the treatment of type 2 diabetes.
References
- 1. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]
- 2. Predicting the DPP-IV Inhibitory Activity pIC50 Based on Their Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In silico screening for identification of pyrrolidine derivatives dipeptidyl peptidase-IV inhibitors using COMFA, CoMSIA, HQSAR and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
